1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Description
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Properties
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11;/h2-6,10H,7-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGWUUVLONCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectral Elucidation of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct spectral data for the hydrochloride salt is not extensively published, this guide will utilize data from the closely related free base, 1-Benzyl-3-pyrrolidinone, and other pyrrolidinone derivatives to provide a comprehensive and predictive analysis. The subtle yet important spectral shifts induced by the hydrochloride formation will be a key point of discussion.
Introduction to this compound
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, this compound, is a versatile building block whose purity and structural integrity are paramount for the successful synthesis of downstream targets. Accurate interpretation of its spectral data is therefore a critical quality control step and a prerequisite for its use in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
Experimental Protocol: NMR Data Acquisition
A standardized approach is crucial for reproducible NMR data.[2]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, to allow for the observation of exchangeable protons). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is recommended to ensure accurate integration.[2]
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Diagram of the NMR Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and pyrrolidinone ring protons. The presence of the hydrochloride salt will likely cause deshielding of protons near the protonated nitrogen atom.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.5 | singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~3.5-3.8 | multiplet | 1H | C2-H |
| ~3.2-3.4 | multiplet | 1H | C2-H' |
| ~2.8-3.0 | multiplet | 1H | C4-H |
| ~2.4-2.6 | multiplet | 2H | C5-H₂ |
| ~1.2 | doublet | 3H | Methyl protons (-CH₃) |
Note: The chemical shifts are approximate and based on data for similar pyrrolidinone structures.[3][4]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.
| Chemical Shift (δ, ppm) | Assignment |
| ~209.0 | C=O (Ketone) |
| ~135.0 | Quaternary Aromatic Carbon |
| ~129.0 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~58.0 | Benzylic CH₂ |
| ~55.0 | C2 |
| ~48.0 | C5 |
| ~45.0 | C4 |
| ~15.0 | Methyl CH₃ |
Note: These are predicted chemical shifts. The carbonyl carbon (C=O) is expected to be significantly downfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The solid sample is finely ground with spectroscopic grade potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet.[1]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1]
IR Spectral Data (Predicted)
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~2700-2400 | Broad, Strong | N-H stretch (from hydrochloride) |
| ~1740 | Strong | C=O stretch (ketone) |
| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1200-1000 | Medium | C-N stretch |
The most notable feature will be the strong carbonyl (C=O) absorption. The broad absorption in the 2700-2400 cm⁻¹ region is indicative of the ammonium salt.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).[1]
-
Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The source parameters are optimized for the compound of interest. Mass spectra are recorded in the positive ion mode.[1]
Diagram of the Mass Spectrometry Workflow:
Sources
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
This guide provides a comprehensive overview of the chemical properties of this compound (CAS No: 1430839-74-9), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrrolidinone core is a privileged scaffold found in numerous biologically active molecules. This document synthesizes available data on its structure, properties, synthesis, and reactivity to serve as a foundational resource for scientific professionals.
Introduction and Chemical Identity
This compound is a substituted pyrrolidinone, a five-membered lactam ring system. The presence of a benzyl group on the nitrogen atom (N-1), a methyl group at the C-4 position, and a ketone at C-3 defines its core structure. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, which typically enhances the compound's crystallinity, stability, and aqueous solubility compared to the free base.[1] The pyrrolidine ring is a fundamental component of many alkaloids and is a key building block for a wide array of synthetic targets, including biologically active molecules.[2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 1-benzyl-4-methylpyrrolidin-3-one;hydrochloride |
| CAS Number | 1430839-74-9 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.72 g/mol |
| Canonical SMILES | CC1CN(CC1=O)CC2=CC=CC=C2.Cl |
| InChI Key | NSXHIJHCRCPVAS-UHFFFAOYSA-N (Free Base) |
Physicochemical Properties
Detailed experimental data for the physical properties of this compound are not widely published. However, properties can be inferred from closely related analogs and general chemical principles. The hydrochloride salt form suggests it is a solid at room temperature.[1]
Table 2: Physical and Chemical Properties
| Property | Value/Observation | Source/Justification |
| Physical State | Solid | Inferred from hydrochloride salt form. |
| Melting Point | Data not available. For comparison, 1-Benzyl-3-pyrrolidinone HCl melts at 194-197°C. | Analog Data |
| Boiling Point | Data not available. The free base, 1-Benzyl-3-pyrrolidinone, boils at 77°C / 0.01 mmHg. | Analog Data |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar solvents. | General property of amine hydrochloride salts.[1] |
| Stability | The hydrochloride salt is expected to be more stable and less prone to air oxidation or degradation than the free base.[1] It should be stored in a tightly closed container in a dry, well-ventilated place. | General Chemical Knowledge |
| Hygroscopicity | May be hygroscopic, a common characteristic of amine hydrochlorides.[3] | Analog Data |
Proposed Synthesis Pathway
The proposed pathway begins with the Michael addition of benzylamine to ethyl crotonate. This reaction forms the key intermediate, ethyl 3-(benzylamino)butanoate. The choice of an acrylate derivative is fundamental, as it provides the necessary carbon backbone for the subsequent cyclization. The subsequent Dieckmann condensation of this intermediate, which would require N-acylation with an appropriate haloacetyl halide followed by base-mediated cyclization, would yield the β-keto ester. The final steps involve hydrolysis and decarboxylation to give the target 1-benzyl-4-methyl-pyrrolidin-3-one, which is then converted to its hydrochloride salt.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Michael Addition: Benzylamine (1.0 eq) is added dropwise to a stirred solution of ethyl crotonate (1.1 eq) at room temperature. The reaction is stirred for 24 hours. The excess reactants are removed under reduced pressure to yield crude Intermediate I.
-
N-Acylation: Intermediate I is dissolved in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine, 1.2 eq). The solution is cooled to 0°C, and chloroacetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate II.
-
Dieckmann Condensation: Intermediate II is added to a solution of a strong base, such as sodium ethoxide (1.5 eq), in anhydrous ethanol. The mixture is heated to reflux for 4-6 hours until cyclization is complete (monitored by TLC). The reaction is cooled, and the solvent is evaporated.
-
Hydrolysis & Decarboxylation: The crude residue containing Intermediate III is treated with aqueous acid (e.g., 3M HCl) and heated to reflux for 8-12 hours. This step hydrolyzes the ester and promotes decarboxylation.
-
Workup and Salt Formation: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to pH ~9-10. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the free base. The free base is then dissolved in a minimal amount of diethyl ether or ethyl acetate, and a solution of HCl in the same solvent is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[5][6][7] Analytical characterization would typically involve NMR, IR, and mass spectrometry.[8]
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~ 7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of benzyl group).~ 3.6 ppm: Singlet, 2H (Benzylic -CH₂- protons).~ 2.5-3.5 ppm: Multiplets, 5H (Pyrrolidine ring protons: -CH₂-N-, -CH₂-C=O, -CH-CH₃).~ 1.1 ppm: Doublet, 3H (Methyl -CH₃ protons).(Note: In the hydrochloride salt, a broad singlet for the N-H proton may be observed, and adjacent proton signals may be further deshielded.) |
| ¹³C NMR | ~ 208-212 ppm: Carbonyl carbon (C=O).~ 135-138 ppm: Quaternary aromatic carbon of benzyl group.~ 127-129 ppm: Aromatic CH carbons of benzyl group.~ 50-60 ppm: Benzylic -CH₂- carbon.~ 40-55 ppm: Pyrrolidine ring carbons (-CH₂- and -CH-).~ 15-20 ppm: Methyl -CH₃ carbon. |
| FT-IR (cm⁻¹) | ~ 2400-2700 cm⁻¹: Broad peak (Ammonium N⁺-H stretch).~ 1740-1760 cm⁻¹: Strong, sharp peak (Ketone C=O stretch).~ 3030, 1600, 1495 cm⁻¹: Aromatic C-H and C=C stretches. |
| Mass Spec. (EI) | m/z 189: Molecular ion peak (M⁺) for the free base.[9]m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic fragment from the benzyl group. |
Reactivity and Chemical Stability
The chemical behavior of this compound is dictated by its key functional groups: the ketone, the tertiary amine (as its salt), and the active methylene positions.
Caption: Key reactive sites of the 1-benzyl-4-methyl-pyrrolidin-3-one core structure.
-
Ketone Reactivity: The carbonyl group at C-3 is the most prominent site for nucleophilic attack. It can undergo reduction with agents like sodium borohydride to form the corresponding alcohol, 1-benzyl-4-methyl-pyrrolidin-3-ol.[10] It is also susceptible to reductive amination and other standard ketone reactions.
-
Amine and N-Benzyl Group: As a hydrochloride salt, the nitrogen is protonated and non-nucleophilic. Treatment with a base will liberate the free tertiary amine, which can then act as a base or nucleophile. The N-benzyl group serves as a common protecting group in synthesis. It can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to yield 4-methyl-pyrrolidin-3-one, opening a route for further N-functionalization.
-
α-Carbon Reactivity: The protons on the carbons alpha to the ketone (C-2 and C-4) are acidic and can be removed by a strong base (when in the free base form) to generate an enolate. This enolate can then participate in reactions such as aldol condensations or alkylations. The high reactivity of this active methylene group is a key feature of 3-pyrrolidinones.[2]
-
Stability: The compound is stable under normal storage conditions. As a salt of a strong acid (HCl) and a moderately basic amine, it is stable in neutral to acidic aqueous solutions. In strongly basic solutions, it will convert to the free base, which may be less stable over the long term.
Potential Applications and Research Significance
The 1-benzyl-4-methyl-pyrrolidin-3-one scaffold is a valuable building block in medicinal chemistry and drug discovery.
-
Pharmaceutical Intermediates: Substituted pyrrolidinones are core components of a wide range of pharmaceuticals. The title compound can serve as a key intermediate for more complex molecules. For instance, enzymatic reduction of the ketone can lead to chiral alcohols, which are valuable precursors for enantiomerically pure drugs.[10]
-
Scaffold for Library Synthesis: The multiple reactive handles on the molecule allow for diverse derivatization. The ketone can be modified, the benzyl group can be removed and replaced, and the α-carbons can be functionalized, making it an ideal scaffold for creating libraries of compounds for biological screening.
-
Research in Nootropics and CNS Agents: The structurally related compound nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) is a known nootropic agent.[11] The 3-pyrrolidinone scaffold could be explored for the development of new agents targeting the central nervous system.
Safety and Handling
Based on safety data for closely related compounds, this compound should be handled with care in a laboratory setting.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation and serious eye irritation. May also cause respiratory irritation.
-
Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
This guide provides a detailed technical overview based on available scientific literature and established chemical principles. As with any chemical, researchers should consult a comprehensive Safety Data Sheet (SDS) before use and perform their own risk assessment.
References
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Amer, F. A., Hammouda, M., El-Ahl, A. A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. Available at: [Link]
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Electronic Supplementary Information for publications by The Royal Society of Chemistry. Available at: [Link]
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Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. Available at: [Link]
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Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (5), 23-33. Available at: [Link]
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Amer, F. A., Hammouda, M., El-Ahl, A. A. S., & Abdel-Wahab, B. F. (2008). Synthesis and reactions of 3-pyrrolidinones. Pure Help Center. Available at: [Link]
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Supplementary Information for publications by The Royal Society of Chemistry. Available at: [Link]
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Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. (2025). Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. Available at: [Link]
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ScienceMadness.org. (2023). Is pyrrolidine hydrochloride deliquescent, or easy to dry? Available at: [Link]
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Organic Letters. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone−Pyrrolidinones via [2 + 3] Cycloaddition. Available at: [Link]
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ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition. Organic Letters. Available at: [Link]
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PubChem. (n.d.). 1-Benzyl-4-methyl-3-phenylpyrrolidin-3-ol. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Available at: [Link]
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Supporting Information for publications by The Royal Society of Chemistry. Available at: [Link]
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PubChemLite. (n.d.). 1-benzyl-4-methylpyrrolidin-3-one (C12H15NO). Available at: [Link]
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Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]
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PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available at: [Link]
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An In-depth Technical Guide to the Potential Mechanism of Action of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Prepared by: A Senior Application Scientist
Preamble: Defining the Scope of Inquiry
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a synthetic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry.[1] While commercially available as a research chemical and synthetic intermediate, a thorough review of the scientific literature reveals a notable absence of published studies detailing a specific, validated mechanism of action for this particular molecule.[2][3] Its primary role appears to be that of a structural building block for the synthesis of more complex pharmaceutical agents.[4]
This guide, therefore, deviates from a declarative summary of a known mechanism. Instead, it adopts a forward-looking, investigative perspective tailored for the research and development professional. We will dissect the molecule's constituent pharmacophores, formulate plausible mechanistic hypotheses based on the established biological activities of structurally analogous compounds, and provide detailed, actionable experimental protocols to systematically investigate these hypotheses. This document serves as a strategic roadmap for any research program aimed at elucidating the biological function of this compound.
Part 1: Structural Deconstruction and Mechanistic Hypotheses
The structure of 1-Benzyl-4-methyl-pyrrolidin-3-one can be deconstructed into three key components: the pyrrolidin-3-one core, the N-benzyl substituent, and the C-4 methyl group. Each of these imparts specific physicochemical properties that can inform predictions about its potential biological targets.
-
Pyrrolidine Core: This saturated five-membered nitrogen heterocycle is a versatile scaffold found in numerous biologically active compounds.[1] Its non-planar, puckered conformation allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with enzyme active sites and receptor binding pockets.[1] Derivatives of the pyrrolidine ring are known to exhibit a vast range of activities, including inhibition of enzymes like dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE).[1][5]
-
N-Benzyl Group: The benzylamine moiety is a well-established pharmacophore. This structural motif is present in numerous centrally active agents, including inhibitors of monoamine oxidases (MAO), which are critical enzymes in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.
-
Pyrrolidin-3-one System: The ketone at the 3-position offers a site for potential hydrogen bonding and can influence the electronic distribution of the ring. This core is a common precursor in the synthesis of 3-amino-pyrrolidines, which are themselves important chiral building blocks for various therapeutic agents.
Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Monoamine Oxidase (MAO) The presence of the N-benzyl group suggests a potential interaction with monoamine oxidases (MAO-A and MAO-B). These enzymes are key targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Many known MAO inhibitors feature a nitrogen-containing ring and an aromatic group.
Hypothesis 2: Modulation of Cholinergic Systems Structurally related pyrrolidinone derivatives, such as nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), are known to exert nootropic effects, believed to be mediated through cholinergic pathways.[6] It is plausible that 1-Benzyl-4-methyl-pyrrolidin-3-one could interact with acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or muscarinic/nicotinic acetylcholine receptors.
Hypothesis 3: Inhibition of Monoamine Reuptake The overall structure shares features with serotonin-norepinephrine reuptake inhibitors (SNRIs).[7] Drug candidates with dual serotonin transporter (SERT) and norepinephrine transporter (NET) inhibitory activity have been developed from benzylamine and 3-amino-pyrrolidine templates.[7]
Part 2: Experimental Workflows for Mechanism Elucidation
To systematically investigate the proposed hypotheses, a tiered experimental approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Tiered workflow for elucidating the mechanism of action.
Protocol 1: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This commercially available, luminescence-based assay is a robust method for determining inhibitor potency against both MAO isoforms.
Principle: MAO enzymes oxidize a luminogenic substrate, producing luciferin, which is then converted to light by luciferase. An inhibitor will reduce the amount of MAO activity, leading to a decrease in the luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer (e.g., 100 mM HEPES, pH 7.5).
-
Enzyme Preparation: Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer to the manufacturer's recommended concentration.
-
Assay Plate Setup: In a white, opaque 96-well plate, add:
-
5 µL of test compound dilution or vehicle control (DMSO).
-
5 µL of MAO-A or MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the MAO-Glo™ substrate to each well to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 20 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal. Incubate for 20 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle controls and fit to a dose-response curve to determine the IC50 value.
Causality and Self-Validation: Running parallel assays for both MAO-A and MAO-B is critical for determining the selectivity of the inhibitor. Including a known potent inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as a positive control validates the assay performance.
Protocol 2: Neurotransmitter Reuptake Assay using hSERT/hNET-expressing Cells
This protocol uses HEK293 cells stably expressing the human serotonin or norepinephrine transporter to measure the inhibition of neurotransmitter uptake.
Principle: The assay measures the uptake of a radiolabeled ([³H]) or fluorescent substrate (e.g., ASP+) into the cells. An inhibitor will block the transporter, reducing the accumulation of the substrate inside the cells.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293-hSERT or HEK293-hNET cells to ~90% confluency in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer-HEPES (KRH) buffer.
-
Assay Procedure:
-
Wash the cell monolayer twice with KRH buffer.
-
Add 50 µL of test compound dilution or a reference inhibitor (e.g., Fluoxetine for SERT, Desipramine for NET).
-
Add 50 µL of [³H]-serotonin or [³H]-norepinephrine to each well.
-
-
Incubation: Incubate the plate for 10-20 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells with 1% SDS.
-
Data Acquisition: Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percent inhibition relative to vehicle controls and calculate the IC50 value.
Expertise Insight: Non-specific binding can be a confounding factor. It is essential to run a parallel control set in the presence of a high concentration of a known inhibitor to define the signal window corresponding to transporter-specific uptake.
Part 3: Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized for clear comparison. This allows for rapid assessment of potency and selectivity.
Table 1: Hypothetical Bioactivity Profile of this compound
| Target | Assay Type | Endpoint | Value (µM) | Selectivity Index |
| MAO-A | Luminescence Inhibition | IC50 | 2.5 | 8-fold vs MAO-A |
| MAO-B | Luminescence Inhibition | IC50 | 0.31 | - |
| SERT | [³H]-5-HT Uptake | IC50 | > 50 | N/A |
| NET | [³H]-NE Uptake | IC50 | > 50 | N/A |
| AChE (human) | Colorimetric (Ellman's) | IC50 | 15.7 | - |
Note: Data are hypothetical and for illustrative purposes only.
The Selectivity Index (SI) is a critical parameter, calculated as IC50(off-target) / IC50(on-target). In the hypothetical data above, the compound is 8-fold more selective for MAO-B over MAO-A. A high SI is a desirable characteristic for a drug candidate to minimize off-target side effects.
Conclusion
While the definitive mechanism of action for this compound remains to be formally elucidated, its chemical structure provides a strong rationale for investigating its potential as a modulator of monoaminergic and cholinergic systems. The benzylamine and pyrrolidine moieties are privileged structures in neuropharmacology. The experimental workflows detailed in this guide provide a robust, logical, and technically sound framework for any research team to systematically test these hypotheses. By moving from broad screening to specific, quantitative in vitro assays, researchers can efficiently determine if this compound possesses a novel biological activity and lay the groundwork for further preclinical development.
References
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (5), 29-41.
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Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Royal Society of Chemistry. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Executive Summary
This technical guide provides a comprehensive framework for the biological activity screening of the novel chemical entity, 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. As this molecule belongs to the pyrrolidinone class—a privileged scaffold in medicinal chemistry known for a wide range of biological activities—a systematic and robust screening strategy is paramount.[1][2][3][4] This document outlines a tiered, multi-stage screening cascade designed to efficiently identify and validate potential biological targets and phenotypic effects, eliminate false positives, and provide a clear path from initial high-throughput screening to a validated hit. We detail field-proven protocols for primary biochemical and cell-based assays, hit confirmation, and crucial counter-screening, emphasizing the scientific rationale behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and effective screening program for new chemical entities.
Introduction: Rationale and Strategy
The subject of our investigation, this compound, is a small molecule featuring a pyrrolidinone core. This five-membered lactam ring is a structural motif present in numerous natural products and synthetic compounds with significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2][3][4] The presence of this "privileged" structure necessitates a broad and unbiased screening approach to uncover its therapeutic potential.
The objective of this guide is to present a logical and efficient workflow, known as a screening cascade, to systematically evaluate the compound's biological profile.[5][6][7][8] A well-designed cascade maximizes the probability of identifying true, mechanistically-defined activity while minimizing the expenditure of resources on misleading or artifactual results.[7][9] Our strategy is built on a tiered approach:
-
Tier 1: Primary Screening: Broad, high-throughput screening (HTS) against a diverse panel of molecular targets to identify initial "hits."
-
Tier 2: Hit Confirmation & Potency Determination: Re-testing primary hits in identical and orthogonal assays to confirm activity and establish dose-response relationships (e.g., IC50/EC50).
-
Tier 3: Selectivity & Liability Assessment: Profiling confirmed hits against related targets to assess selectivity and performing general cytotoxicity assays to flag undesirable off-target effects.
This structured progression ensures that only the most promising and well-characterized compounds advance, providing a solid foundation for future hit-to-lead optimization.
Compound Management and Quality Control
Before commencing any biological evaluation, the integrity of the test compound must be rigorously established. This is a foundational step for data reproducibility.
-
Identity and Purity: The structure of this compound should be confirmed via NMR and mass spectrometry. Purity must be assessed, typically by HPLC, and should exceed 95% to avoid artifacts from contaminants.
-
Solubility: Determine the maximum solubility in aqueous buffers and common organic solvents like DMSO. For screening, a concentrated stock solution (e.g., 10-50 mM in 100% DMSO) is typically prepared. All subsequent dilutions must be carefully managed to prevent compound precipitation.
-
Stability: The stability of the compound in solution (both stock and final assay concentrations) should be evaluated over time under experimental conditions to ensure it does not degrade during the course of an assay.
The Screening Cascade: A Strategic Workflow
The screening cascade is a systematic, multi-stage process that filters a compound through a series of assays of increasing complexity and specificity.[6][7] This approach allows for rapid, cost-effective initial screens on a broad scale, followed by more resource-intensive validation of a smaller number of promising hits.
Figure 1: A typical tiered screening cascade for a novel small molecule.
Tier 1: Primary Screening Methodologies
Given the diverse activities of the pyrrolidinone scaffold, a broad primary screening strategy is recommended.[1][2][3] Two major, "druggable" target classes are protein kinases and G-protein coupled receptors (GPCRs). Screening against panels of these targets provides a high-value starting point. The initial screen is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[10]
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to screen for kinase inhibitors by measuring the amount of ATP remaining after a kinase reaction. Inhibition is observed as a higher signal (less ATP consumed).[11][12]
Principle: The assay quantifies kinase activity by measuring ADP production, which is directly proportional to substrate phosphorylation. A proprietary reagent converts ADP to ATP, and a luciferase/luciferin reaction then generates a luminescent signal proportional to the ADP amount.[11]
Step-by-Step Protocol:
-
Compound Plating: In a 384-well assay plate, add 50 nL of this compound (from a 10 mM DMSO stock) for a final assay concentration of 10 µM. Also plate wells with a known inhibitor (positive control) and DMSO only (negative control).
-
Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., EGFR, SRC, CDK2) in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at concentrations near the Km for each, empirically determined) to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Add 5 µL of a detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Development: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Calculate percent inhibition relative to DMSO controls.
Protocol: GPCR Radioligand Competition Binding Assay
This protocol determines if the compound can displace a known radioactive ligand from a GPCR, indicating direct binding competition.[13][14]
Principle: Cell membranes expressing the GPCR of interest are incubated with a fixed concentration of a specific radioligand and the test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, resulting in a decreased radioactive signal associated with the membranes.[13]
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of a known unlabeled competitor.
-
Test Compound: Cell membranes + Radioligand + Test compound dilution.
-
-
Incubation: Add cell membranes (10-20 µg protein/well), the radioligand (at its Kd concentration), and the test compound or controls. Incubate for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the plate contents through the glass fiber filter mat using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound compared to the total binding and NSB controls.
Tier 2: Hit Confirmation and Orthogonal Assays
A "hit" from a primary screen is merely a starting point.[9] It is critical to confirm this activity to rule out false positives that can arise from assay artifacts.[7][15]
Hit Confirmation: The first step is to re-test the compound in the primary assay, ideally from a freshly prepared solution.
Dose-Response Determination: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency, expressed as an IC50 (for inhibition) or EC50 (for activation).
Orthogonal Assays: A crucial step is to confirm the hit in an orthogonal assay—one that measures the same biological endpoint but uses a different technology or detection method.[7][9] For example, a kinase hit from a luminescence-based ATP depletion assay could be confirmed using a fluorescence resonance energy transfer (TR-FRET) assay that directly measures substrate phosphorylation.[16] This provides strong evidence that the observed activity is genuine and not an artifact of the primary assay format.[9]
Figure 2: A hypothetical signaling pathway where the compound inhibits Kinase X.
Tier 3: Selectivity and Liability Profiling
Once a hit is confirmed and its potency is established, the next critical questions relate to its specificity and potential for causing general toxicity.
Selectivity Profiling
A good drug candidate is typically selective for its intended target. If the primary hit was against Kinase X, it should be tested against a panel of closely related kinases (e.g., from the same family) to determine its selectivity profile. A compound that inhibits dozens of kinases indiscriminately is often less desirable than one with a more focused activity profile.[17]
Protocol: Cellular Cytotoxicity Assay (MTT/MTS)
It is essential to determine if the compound's activity in a biochemical assay is simply due to it being a cytotoxic agent.[18][19] The MTT or MTS assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21]
Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or MTS) to a purple formazan product.[20] The amount of formazan produced is proportional to the number of metabolically active cells. A decrease in signal in the presence of the compound indicates cytotoxicity.[21]
Step-by-Step Protocol:
-
Cell Plating: Seed a human cell line (e.g., HeLa or HEK293) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with a known cytotoxic agent (positive control) and DMSO only (negative control).
-
Incubation: Incubate the plate for 24-72 hours in a cell culture incubator (37°C, 5% CO2).
-
Reagent Addition: Add 20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the reagent into the colored formazan.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals. MTS forms a water-soluble product and does not require this step.[20]
-
Data Acquisition: Measure the absorbance of the wells on a plate reader at the appropriate wavelength (typically 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (cytotoxic concentration 50%).
Data Analysis and Hit Triage
Throughout the cascade, data must be rigorously analyzed. For plate-based assays, the Z'-factor is a key statistical parameter used to assess assay quality and robustness. A Z' > 0.5 is generally considered acceptable for HTS.[10]
The final step is hit triage, where all the data is integrated to make a decision.
Table 1: Hypothetical Hit Triage Data Summary
| Compound ID | Primary Assay (Kinase X, % Inh @ 10µM) | IC50 (µM) | Orthogonal Assay IC50 (µM) | Selectivity (Kinase Y, IC50 µM) | Cytotoxicity CC50 (µM) | Decision |
| Cmpd-001 | 85% | 0.5 | 0.7 | >50 | >50 | Advance |
| Cmpd-002 | 92% | 0.2 | Not Active | N/A | >50 | False Positive |
| Cmpd-003 | 78% | 1.1 | 1.5 | 1.8 | 2.0 | Discard (Non-selective, Cytotoxic) |
A promising hit, like Cmpd-001 , shows consistent activity in primary and orthogonal assays, has a good potency (sub-micromolar IC50), is highly selective for its target over related kinases, and displays no cytotoxicity at concentrations well above its active dose. This compound would be prioritized for further mechanism-of-action studies and lead optimization.
Conclusion and Future Directions
This guide has outlined a robust, industry-standard screening cascade for characterizing the biological activity of a novel compound, this compound. By following a tiered approach of primary screening, hit validation, and liability assessment, researchers can efficiently navigate the early stages of the drug discovery process. The protocols and strategies described herein provide a self-validating system to ensure that only high-quality, mechanistically interesting hits are advanced. A validated hit emerging from this cascade forms a strong foundation for more in-depth studies, including cell-based phenotypic assays, in vivo efficacy models, and medicinal chemistry efforts to improve potency and drug-like properties.
References
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Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]
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Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available from: [Link]
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Exploring variations of pyrrolidine-2-ones for enhanced biological activity. American Chemical Society. Available from: [Link]
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The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. Available from: [Link]
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MTT assay. Wikipedia. Available from: [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. Available from: [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
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An example of a representative screening cascade used for the discovery... ResearchGate. Available from: [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available from: [Link]
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New in Assay Guidance Manual. NCBI. Available from: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Assay Guidance Manual [Internet]. PubMed. Available from: [Link]
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The screening cascade of a typical project pursuing a small molecular... ResearchGate. Available from: [Link]
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Design and implementation of high-throughput screening assays. PubMed. Available from: [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
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Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available from: [Link]
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Screening Cascade Development Services. Sygnature Discovery. Available from: [Link]
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Can anyone suggest a protocol for a kinase assay? ResearchGate. Available from: [Link]
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Screening Cascade Development Services. Concept Life Sciences. Available from: [Link]
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available from: [Link]
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An In-Depth Technical Guide to the Stability and Storage of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a substituted pyrrolidinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a prevalent scaffold in a variety of biologically active compounds. The stability and proper storage of this compound are of paramount importance to ensure its integrity, purity, and performance in research and development applications. This technical guide provides a comprehensive overview of the stability profile of this compound, including its anticipated degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment. The insights provided herein are grounded in established chemical principles and field-proven best practices for handling analogous pharmaceutical compounds.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to predicting its stability.
| Property | Value/Information | Source/Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₆ClNO | Calculated |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | General property of amine hydrochloride salts |
| Functional Groups | Tertiary amine, Ketone, Phenyl group, Pyrrolidinone (lactam) ring | Structural Analysis |
| Solubility | Expected to have good solubility in water and polar protic solvents. | The hydrochloride salt form generally enhances aqueous solubility.[1] |
The Influence of the 4-Methyl Group and Hydrochloride Salt
The presence of a methyl group at the 4-position of the pyrrolidinone ring can influence the molecule's conformation and, potentially, its susceptibility to certain degradation pathways by introducing steric hindrance or altering electronic effects.[2]
The formation of a hydrochloride salt from the tertiary amine is a critical feature for the compound's stability. Amine hydrochloride salts are generally more stable and less prone to oxidation compared to their free base counterparts because the lone pair of electrons on the nitrogen atom is protonated and thus unavailable for oxidative reactions.[3] However, hydrochloride salts can be hygroscopic, meaning they have a tendency to absorb moisture from the air. This property is a crucial consideration for storage and handling.[4]
Predicted Stability Profile and Degradation Pathways
Based on the functional groups present in this compound, several potential degradation pathways can be anticipated under various stress conditions. A forced degradation study is essential to experimentally confirm these pathways and to develop stability-indicating analytical methods.[5]
Hydrolytic Degradation
The lactam (cyclic amide) functionality within the pyrrolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This would result in the opening of the five-membered ring.[1][6]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl group of the lactam can be protonated, making it more susceptible to nucleophilic attack by water, leading to ring opening to form the corresponding amino acid.
-
Base-Catalyzed Hydrolysis: Strong bases can deprotonate the nitrogen of the lactam or directly attack the carbonyl carbon, also leading to the cleavage of the amide bond.[3]
Oxidative Degradation
Oxidative conditions can pose a threat to the stability of the molecule. The ketone functional group and the benzylic position are potential sites for oxidation.
-
Ketone Oxidation: Ketones can undergo oxidation, though they are generally less reactive than aldehydes. Strong oxidizing agents could potentially lead to ring opening or other degradation products.[7]
-
Benzylic Oxidation: The carbon atom adjacent to the phenyl ring (benzylic position) is susceptible to oxidation, which could lead to the formation of a variety of degradation products.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions. N-benzyl compounds can be susceptible to photodegradation, potentially involving cleavage of the benzyl-nitrogen bond.[8][9] The ketone functional group can also absorb UV light and undergo photochemical reactions.[10]
Caption: Predicted degradation pathways for 1-Benzyl-4-methyl-pyrrolidin-3-one HCl.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on its chemical properties and potential degradation pathways.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduced temperature slows down the rate of chemical degradation reactions. |
| Humidity | Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | As a hydrochloride salt, the compound is likely hygroscopic. Moisture can promote hydrolytic degradation. |
| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent potential photodegradation of the N-benzyl and ketone moieties. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[11]
Primary Stability-Indicating Method: HPLC
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: A C18 column is a suitable starting point for method development.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the parent compound and potential chromophoric degradation products have significant absorbance (the phenyl ring provides a strong chromophore).
-
Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.
Confirmatory and Characterization Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of degradation products and aid in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural characterization of any significant degradation products that are isolated.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To detect changes in functional groups, which can provide initial evidence of degradation. For amine hydrochlorides, characteristic broad N-H stretching bands are expected in the 2400-3200 cm⁻¹ region.[12]
Experimental Protocols for Stability Testing
A comprehensive stability testing program should be established based on the International Council for Harmonisation (ICH) guidelines.[13][14]
Forced Degradation Study Protocol
This study is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the validated HPLC method.
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is not co-eluting with any degradation products.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Testing Protocol
This protocol is designed to determine the re-test period or shelf life of the compound under recommended storage conditions.[7]
| Parameter | Long-Term Stability | Accelerated Stability |
| Storage Condition | 5°C ± 3°C | 25°C ± 2°C / 60% RH ± 5% RH |
| Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months | 0, 3, 6 months |
| Container Closure | Same as the proposed storage container (e.g., amber glass vial with a screw cap). | Same as the proposed storage container. |
| Tests to be Performed | Appearance, Assay (HPLC), Purity/Degradation Products (HPLC), Water Content (Karl Fischer titration). | Appearance, Assay (HPLC), Purity/Degradation Products (HPLC), Water Content (Karl Fischer titration). |
Methodology:
-
Batch Selection: Use at least three primary batches of this compound for the study.
-
Sample Storage: Store a sufficient number of samples in the specified containers at the defined long-term and accelerated conditions.
-
Testing Schedule: At each time point, withdraw samples and perform the specified tests using validated analytical methods.
-
Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. The results from the accelerated study can be used to predict the long-term stability.
Conclusion
The stability of this compound is governed by its constituent functional groups and its formulation as a hydrochloride salt. The primary degradation pathways are anticipated to be hydrolysis of the lactam ring, oxidation, and photodegradation. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, the integrity of the compound can be maintained. A comprehensive stability testing program, including forced degradation studies and long-term/accelerated testing, is essential to fully characterize the stability profile and to establish a reliable re-test period. The methodologies and protocols outlined in this guide provide a robust framework for ensuring the quality and reliability of this compound in research and drug development endeavors.
References
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Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. [Online]. Available: [Link]
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Hartz, K. H., et al. (2006). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 6(12), 4875-4896. [Online]. Available: [Link]
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European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. [Online]. Available: [Link]
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1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride toxicological data
An In-Depth Technical Guide to the Toxicological Profile of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Abstract
This technical guide provides a comprehensive toxicological overview of this compound (CAS No. 1430839-74-9). Due to the limited availability of direct experimental data for this specific compound, this document employs a read-across approach, leveraging toxicological information from structurally similar analogs. The primary objective is to equip researchers, scientists, and drug development professionals with a predictive toxicological profile to guide safe handling, risk assessment, and future experimental design. The guide delves into key toxicological endpoints, including acute toxicity, skin and eye irritation, and mutagenicity, while detailing the methodologies of standard assessment protocols.
Introduction and Rationale for Read-Across Approach
This compound is a substituted pyrrolidinone derivative.[1][2] Such scaffolds are of significant interest in medicinal chemistry and pharmaceutical development.[3] A thorough understanding of a compound's toxicological profile is a cornerstone of safe laboratory practice and a prerequisite for any progression in drug development.
Direct, peer-reviewed toxicological studies on this compound are not extensively available in the public domain. Consequently, this guide utilizes a scientifically-grounded read-across methodology. This approach leverages data from structurally related compounds (analogs) to predict the toxicological properties of the target compound. The core assumption is that substances with similar chemical structures will exhibit similar toxicological behaviors. The primary analogs referenced in this guide include 1-Benzylpyrrolidin-3-one and other N-benzyl-pyrrolidine derivatives.
Logical Framework for Toxicological Assessment
The following diagram illustrates the workflow for establishing a toxicological profile, beginning with data acquisition and culminating in risk characterization. For the target compound, we rely heavily on the "Read-Across/Analog Data" pathway.
Caption: Toxicological Assessment Workflow.
Physicochemical Properties of Target Compound and Analogs
Understanding the physicochemical properties of a compound is essential as they influence its absorption, distribution, metabolism, and excretion (ADME), which are determinants of its toxic potential.
| Property | 1-Benzyl-4-methyl-pyrrolidin-3-one HCl | 1-Benzylpyrrolidin-3-one[4] | 1-(Phenylmethyl)pyrrolidine[5] |
| CAS Number | 1430839-74-9 | 775-16-6 | 2403-67-0 |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₁H₁₃NO | C₁₁H₁₅N |
| Molecular Weight | 225.72 g/mol | 175.23 g/mol | 161.24 g/mol |
| Structure | Benzyl group on nitrogen, methyl group at position 4, ketone at position 3 | Benzyl group on nitrogen, ketone at position 3 | Benzyl group on nitrogen |
Toxicological Profile (Based on Read-Across)
This section synthesizes hazard information from safety data sheets (SDS) and databases for structurally related compounds. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are presented as the primary hazard indicators.
Acute Toxicity
Acute toxicity refers to adverse effects occurring after a single dose or multiple doses given within 24 hours. Data from analogs suggests a potential for harm if ingested.
-
Oral: The analog 1-(Phenylmethyl)pyrrolidine is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[5] This classification generally corresponds to an LD₅₀ (lethal dose for 50% of a test population) in the range of 300-2000 mg/kg for rats.
-
Dermal & Inhalation: Specific data for dermal and inhalation toxicity is largely unavailable for close analogs. However, standard laboratory precautions should be taken to avoid skin contact and inhalation of dust or aerosols.[6][7]
Skin Corrosion / Irritation
Data from multiple analogs consistently indicates that this class of compounds is irritating to the skin.
-
Hazard Classification: Analogs such as 1-Benzylpyrrolidin-3-one, 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one, and 1-(Phenylmethyl)pyrrolidine are all classified as causing skin irritation (Skin Irritation, Category 2).[4][5][8]
-
Mechanism & Causality: This irritation is likely due to the chemical's ability to disrupt the stratum corneum, the outermost layer of the skin. This can lead to delipidation, protein denaturation, and an inflammatory response. The benzyl and pyrrolidone moieties may contribute to this effect. Good hygiene practices and the use of suitable gloves are essential to minimize exposure.[6]
Serious Eye Damage / Eye Irritation
The available data strongly suggests that the compound poses a significant hazard to the eyes.
-
Hazard Classification: Analogs are consistently classified as causing serious eye irritation (Eye Irritation, Category 2 or 2A).[4][5][8]
-
Mechanism & Causality: Direct contact with the eye can cause significant irritation and damage. The chemical properties that cause skin irritation are often more pronounced in the sensitive tissues of the eye. Immediate and thorough rinsing with water is critical in case of accidental exposure.[6]
Respiratory Irritation
Some analogs are noted to cause respiratory irritation.
-
Hazard Classification: 1-Benzylpyrrolidin-3-one and 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one are classified with the potential to cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][8]
-
Causality: Inhalation of dust or aerosolized particles of the compound can irritate the mucous membranes of the respiratory tract. Therefore, handling should occur in a well-ventilated area or a fume hood.[6]
Germ Cell Mutagenicity
No direct mutagenicity data was found for this compound or its close analogs. However, the presence of a benzyl group warrants a discussion of potential genotoxicity.
-
Scientific Context: Benzyl chloride and some of its derivatives have been shown to be mutagenic in bacterial reverse mutation assays (Ames test) and can induce sister chromatid exchanges in mammalian cells.[9] These compounds act as aralkylating agents, capable of forming adducts with DNA. While 1-benzyl-pyrrolidinone is not benzyl chloride, the potential for metabolic activation to a reactive species cannot be entirely dismissed without experimental data. The mutagenicity of benzylic compounds is often linked to their ability to form a stable benzylic carbocation that can react with nucleophilic sites in DNA.[10]
-
Recommendation: Given the structural alert, it is prudent to handle this compound as a potential mutagen until experimental data proves otherwise.
Standardized Toxicological Testing Protocols
To generate definitive data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), must be followed. These protocols ensure data is reproducible and globally accepted.
In Vivo Skin Irritation Test (Following OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Procedure:
-
A small area (approx. 6 cm²) of the animal's dorsal skin is clipped free of fur.
-
0.5 g of the test substance (moistened if solid) is applied to a small patch of gauze.
-
The patch is applied to the prepared skin and held in place with a semi-occlusive dressing for 4 hours.
-
After exposure, the patch is removed, and the residual substance is washed off.
-
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring & Classification: The reactions are scored on a scale (e.g., 0 for no reaction to 4 for severe erythema/edema). The substance is classified as an irritant if the mean scores meet specific criteria.
Workflow for In Vivo Skin Irritation Assay
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An In-depth Technical Guide to 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a substituted pyrrolidinone with potential applications in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, making its derivatives, such as the title compound, valuable intermediates for the synthesis of novel therapeutic agents.[1] This document will detail a plausible synthetic pathway, methods for characterization, and discuss its potential as a building block in the development of new pharmaceuticals.
Introduction to Substituted Pyrrolidinones
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that forms the core of many natural products and synthetic drugs.[1] Its structural features allow for diverse substitutions, leading to a wide range of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. The 3-oxo-pyrrolidine moiety, in particular, serves as a versatile synthon for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug design. The N-benzyl group is a common protecting group in organic synthesis, easily introduced and often readily removed by hydrogenolysis, making it a valuable tool in the construction of complex molecules.[2]
Synthesis of this compound
A robust and scalable synthesis of this compound can be envisioned through a multi-step sequence involving the formation of a key diester intermediate, followed by an intramolecular Dieckmann condensation, and subsequent decarboxylation.
Proposed Synthetic Pathway
The overall synthetic strategy is outlined below. This pathway is designed for efficiency and utilizes well-established chemical transformations.
Figure 2: Potential derivatization and therapeutic applications.
The ketone functionality at the 3-position is a prime site for further chemical modification. For instance, it can undergo:
-
Reductive amination to introduce a variety of substituted amino groups, a common strategy in the synthesis of bioactive compounds.
-
Grignard or organolithium addition to introduce diverse carbon substituents and create a chiral center at the 3-position.
-
Wittig or Horner-Wadsworth-Emmons reactions to form exocyclic double bonds, which can be further functionalized.
The pyrrolidine ring itself is a key pharmacophore. The N-benzyl group can be removed via hydrogenolysis to provide a secondary amine, which can then be further derivatized to explore its impact on biological activity. The methyl group at the 4-position introduces a specific stereochemical and lipophilic character that can influence binding to biological targets.
Given the broad spectrum of activities associated with the pyrrolidinone core, derivatives of 1-benzyl-4-methyl-pyrrolidin-3-one could be investigated as potential:
-
Enzyme inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.
-
Receptor ligands: Modifications can be made to target specific G-protein coupled receptors or ion channels.
-
Antimicrobial and anticancer agents: The pyrrolidine motif is present in numerous compounds with such activities. [1]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The synthetic route detailed in this guide, based on well-established organic reactions, provides a practical approach to its preparation. The versatile functionality of this molecule makes it an attractive starting point for the synthesis of libraries of novel compounds for drug discovery programs. Further research into the derivatization of this scaffold is warranted to explore its full potential in the development of new therapeutic agents.
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Discovery and Synthesis of Novel Pyrrolidinone Derivatives: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone ring, a five-membered γ-lactam, represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its unique three-dimensional architecture, conferred by sp³-hybridized carbon atoms, coupled with its capacity to act as both a hydrogen bond donor and acceptor, provides a versatile framework for designing potent and selective therapeutic agents.[2][4] This guide offers a comprehensive exploration of the discovery and synthesis of novel pyrrolidinone derivatives. It moves beyond a simple recitation of methods to provide a strategic analysis of synthetic pathways, from classic cyclization reactions to advanced asymmetric and multi-component strategies. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and elucidate the critical structure-activity relationships that drive the optimization of these compounds for a vast range of therapeutic targets, including cancer, infectious diseases, and neurological disorders.[5][6][7][8]
The Pyrrolidinone Core: A Privileged Scaffold in Medicinal Chemistry
The enduring interest in the pyrrolidinone scaffold is rooted in its exceptional combination of structural and physicochemical properties. Unlike planar aromatic systems, the non-planar, saturated pyrrolidinone ring allows for a more effective exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with complex biological targets like enzymes and receptors.[1][4]
Key Physicochemical Advantages:
-
Three-Dimensionality (sp³ Hybridization): The tetrahedral geometry of the ring carbons creates a globular shape that can fit into intricate protein binding pockets, often leading to enhanced potency and selectivity.[4]
-
Hydrogen Bonding Capability: The lactam moiety contains a secondary amine (N-H) that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2]
-
Improved Physicochemical Properties: Incorporation of the pyrrolidinone motif can enhance aqueous solubility and modulate other key pharmacokinetic properties of a drug candidate.[2]
-
Stereochemical Richness: The presence of one or more chiral centers allows for the synthesis of stereoisomers, where different spatial arrangements of substituents can lead to vastly different biological profiles and binding modes.[1]
This versatile scaffold is the core of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[5][6][9][10]
Strategic Approaches to Pyrrolidinone Synthesis
The construction of the pyrrolidinone ring can be achieved through a variety of synthetic strategies. The choice of method is dictated by the desired substitution pattern, the need for stereochemical control, and considerations of efficiency and scalability.
Caption: Major synthetic routes to pyrrolidinone derivatives.
A. Multi-Component Reactions (MCRs): The Efficiency Paradigm
MCRs have become powerful tools in medicinal chemistry for their ability to construct complex molecules in a single, one-pot operation from three or more starting materials.[11][12] This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the rapid generation of compound libraries for screening.
A well-documented MCR for synthesizing 2-pyrrolidones involves the reaction of anilines, benzaldehydes, and diethyl acetylenedicarboxylate.[13] Mechanistic studies, combining mass spectrometry and X-ray crystallography, have confirmed the exclusive formation of the pyrrolidinone core over isomeric furanones.[13] The reaction proceeds through a stepwise mechanism involving acid-catalyzed imine formation, hydration of the alkyne, nucleophilic addition to an iminium ion, and a final, irreversible lactamization.[13] Citric acid has been identified as a particularly effective catalyst, as it is believed to dually activate both the aldehyde and the iminium intermediates.[13]
B. Asymmetric Synthesis: Mastering Stereochemistry
As the biological activity of chiral molecules is often confined to a single enantiomer, the development of asymmetric synthetic methods is paramount in drug discovery.[1] Several robust strategies exist for the enantioselective synthesis of pyrrolidinone derivatives.
-
1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered heterocycles.[1] The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can be rendered highly stereoselective through the use of chiral catalysts.[14][15] For instance, a copper(I)-catalyzed asymmetric strategy can be used to construct enantioenriched α-deuterated pyrrolidines, which can be valuable for optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates.[14]
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into a starting material to direct the stereochemical course of a reaction, after which it is cleaved to yield the enantiopure product. This approach has been successfully used to synthesize 5-substituted pyrrolidinones with good diastereoselectivities.[16]
-
Organocatalysis: Small, chiral organic molecules, such as proline and its derivatives, have emerged as powerful catalysts for a wide range of asymmetric transformations, including aldol and Michael reactions that can be used to construct chiral pyrrolidinone precursors.[17]
C. Novel and Emerging Methodologies
The field is continuously evolving with the development of innovative synthetic methods.
-
Smiles-Truce Cascade: A novel, metal-free, one-pot method involves the reaction of arylsulfonamides with cyclopropane diesters under basic conditions. This cascade process comprises a nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and a final lactam formation to yield densely functionalized α-arylated pyrrolidinones.[18]
-
Palladium-Catalyzed Cyclizations: Transition metal catalysis offers powerful ways to form C-N and C-C bonds. Palladium-catalyzed processes can achieve the enantio- and diastereoselective synthesis of complex pyrrolidines through an intramolecular nucleopalladation followed by the trapping of a quinone methide intermediate with a second nucleophile.[19]
-
Synthesis from Renewable Resources: In a push towards green chemistry, processes are being developed to produce pyrrolidones from renewable feedstocks. An efficient thermo-catalytic process converts succinate, which can be derived from the fermentation of sugars, into pyrrolidones like N-methyl-2-pyrrolidone (NMP) using novel Rhodium-based catalysts.[20]
Experimental Design & Protocols: From Theory to Practice
A trustworthy protocol is a self-validating one, incorporating rigorous steps for purification and characterization to ensure the identity and purity of the final compound.
Caption: A typical workflow for pyrrolidinone synthesis and characterization.
Protocol 1: Multi-Component Synthesis of a Diethyl 1,5-diaryl-2-oxo-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate
Causality: This protocol is based on the MCR methodology which is chosen for its efficiency in generating highly functionalized heterocyclic scaffolds in a single step.[13][21] Citric acid is used as a mild, environmentally benign acid catalyst to promote the key imine formation and subsequent cyclization steps.[13]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add citric acid (0.2 mmol, 20 mol%) to the mixture. Stir at room temperature for 10 minutes to facilitate imine formation.
-
Alkyne Addition: Add diethyl acetylenedicarboxylate (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure pyrrolidinone derivative.
-
Characterization: Confirm the structure using:
-
¹H NMR: Look for characteristic signals for the aromatic protons, the methine proton on the pyrrolidinone ring, and the ethyl ester groups.
-
¹³C NMR: Identify the key carbonyl signals for the lactam (around 165-175 ppm) and the esters.
-
IR Spectroscopy: Observe a strong absorption band for the lactam C=O stretch (around 1680-1720 cm⁻¹).
-
HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass and elemental composition.
-
Structure-Activity Relationship (SAR) and Therapeutic Applications
SAR studies are fundamental to drug discovery, providing critical insights into how chemical structure modifications impact biological activity.[22][23] For pyrrolidinone derivatives, SAR exploration has unveiled key determinants of potency and selectivity across various therapeutic targets.
Key SAR Insights for Pyrrolidinone Derivatives
| Therapeutic Area | Target/Assay | Structural Feature | Impact on Activity | Reference |
| Anticancer | MCF-7, HeLa cell lines | Thiophene ring vs. Phenyl ring | Thiophene-containing derivatives showed better cytotoxic activity. | [1] |
| Anticonvulsant | MES & 6 Hz tests | 3-benzhydryl group on pyrrolidine-2,5-dione | Derivative 69k showed higher efficacy than the reference drug valproic acid. | [1] |
| Enzyme Inhibition | Autotaxin (ATX) | Boronic acid moiety | Boronic acid derivatives were found to be potent inhibitors of ATX (e.g., 21 , IC₅₀ 35 nM). | [24] |
| Enzyme Inhibition | AAC(6')-Ib | S-phenyl moiety at R1 position | Alterations at this position reduced inhibitory activity, showing its essential nature. | [23][25] |
| Antibacterial | E. coli DNA gyrase | 4-chlorophenyl group | Presence of this group was common among the most active 1,2,4-oxadiazole pyrrolidine inhibitors. | [9][26] |
The diverse biological activities of pyrrolidinone derivatives underscore their immense therapeutic potential. They are being actively investigated as:
-
Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1][5][22]
-
Antimicrobial Agents: Showing activity against a range of bacteria and fungi.[6][7]
-
CNS Agents: Acting as anticonvulsants and antidepressants.[5][6]
-
Enzyme Inhibitors: Targeting specific enzymes like autotaxin, which is implicated in inflammation and cancer.[24]
Conclusion and Future Perspectives
The pyrrolidinone scaffold continues to be a highly fruitful area of research in drug discovery. Its inherent structural and chemical properties make it an ideal starting point for the design of novel therapeutics. While classical cyclization methods remain relevant, the future of pyrrolidinone synthesis lies in the advancement of more efficient, stereoselective, and sustainable methodologies. The increasing adoption of multi-component reactions, asymmetric organocatalysis, and C-H functionalization strategies will enable the exploration of previously inaccessible chemical space. Coupled with computational modeling and a deeper understanding of structure-activity relationships, the design and synthesis of next-generation pyrrolidinone derivatives hold immense promise for addressing a wide range of unmet medical needs.
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Methodological & Application
Experimental protocol for using 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride in vitro
An Application Guide for the In Vitro Characterization of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive experimental framework for the in vitro characterization of this compound. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system.[1][2][3] Specifically, many pyrrolidine derivatives function as inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synapse.[1][4] Given its structural features, we hypothesize that this compound may act as a monoamine reuptake inhibitor. This guide presents a logical, step-by-step workflow to test this hypothesis, beginning with primary screening against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, followed by secondary assays to assess selectivity. The protocols are designed for researchers in drug discovery and pharmacology, providing not only procedural steps but also the scientific rationale to ensure robust and interpretable results.
Compound Profile and Handling
Prior to initiating any biological assay, a thorough understanding of the compound's physicochemical properties and safety requirements is essential.
1.1. Physicochemical Properties
| Property | Value | Source / Notes |
| Chemical Name | This compound | - |
| CAS Number | 1430839-74-9 | [5] |
| Molecular Formula | C₁₂H₁₆ClNO | Calculated |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts. |
| Solubility | Soluble in water and DMSO | The hydrochloride salt form enhances aqueous solubility. Prepare high-concentration stock solutions in DMSO. |
| Storage | Store long-term in a cool, dry place. | Recommended storage is at -20°C for stock solutions to maintain stability. |
1.2. Safety and Handling
Proper safety precautions are mandatory when handling any research chemical. The following guidelines are based on safety data sheets for structurally related compounds.[6][7]
| Precaution Category | Recommended Action | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles, and chemical-resistant gloves. | To prevent skin and eye contact, which can cause irritation.[6][7] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | To prevent inhalation of airborne particles and accidental ingestion.[6] |
| Ingestion/Inhalation | Do not eat, drink, or smoke in the laboratory. If inhaled, move to fresh air. If swallowed, rinse mouth with water. | Standard laboratory practice to prevent exposure.[6][8] |
| Disposal | Dispose of contents and container to an approved waste disposal plant. | To comply with safety regulations and prevent environmental contamination.[6] |
Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition
Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—are cleared from the synaptic cleft by their respective transporters (DAT, NET, and SERT).[9] Inhibition of these transporters prolongs the action of the neurotransmitters, a mechanism central to the therapeutic effects of many antidepressants and psychostimulants.[10][11] We hypothesize that this compound functions by blocking one or more of these transporters.
Caption: Inhibition of monoamine reuptake by this compound.
Experimental Design and Workflow
A tiered approach is recommended to efficiently characterize the compound's in vitro pharmacological profile. The workflow begins with primary screening to determine inhibitory activity at the three main monoamine transporters, followed by secondary assays to evaluate selectivity against other relevant targets like monoamine oxidases.
Caption: Tiered experimental workflow for in vitro characterization.
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol uses a fluorescence-based method, which offers a high-throughput, non-radioactive alternative for measuring transporter activity.[12][13][14] The principle relies on a fluorescent substrate that mimics monoamine neurotransmitters. When the substrate is transported into cells expressing the target transporter, its fluorescence increases significantly. An inhibitor will block this uptake, resulting in a reduced fluorescence signal.
4.1. Rationale for Method Selection
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are ideal as they have low endogenous transporter expression. Using cells stably transfected to express human DAT (hDAT), hNET, or hSERT allows for the specific assessment of each transporter.[15][16]
-
Assay Format: A 96- or 384-well plate format allows for dose-response curves to be generated efficiently. A homogeneous, "mix-and-read" format simplifies the workflow and is amenable to automation.[13]
4.2. Materials and Reagents
| Reagent | Suggested Vendor / Part Number | Notes |
| HEK293 cells expressing hDAT, hNET, or hSERT | Commercially available (e.g., PerkinElmer, Eurofins) | Maintain cells according to vendor protocols. |
| Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices (R8174) or similar | Contains fluorescent substrate and masking dye. |
| DMEM with 10% FBS, 1% Pen-Strep | Gibco or equivalent | Standard cell culture medium. |
| Poly-D-lysine coated black, clear-bottom plates | Corning, BD Biosciences | Promotes cell adherence and is required for bottom-read fluorescence. |
| Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | Gibco or equivalent | Assay buffer. |
| Known Inhibitors (Positive Controls) | Sigma-Aldrich | GBR-12909 (DAT), Desipramine (NET), Paroxetine (SERT). |
4.3. Step-by-Step Protocol
-
Cell Plating (Day 1):
-
Trypsinize and count the appropriate HEK293-hDAT, -hNET, or -hSERT cells.
-
Seed cells in a poly-D-lysine coated 96-well black, clear-bottom plate at a density of 40,000–60,000 cells per well in 100 µL of culture medium.[12]
-
Rationale: A confluent monolayer is required for optimal assay performance.[12]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation (Day 2):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer (HBSS + 20 mM HEPES) to create 2X working concentrations. A typical 8-point dose curve might range from 200 µM to 12.8 nM (final concentrations will be 100 µM to 6.4 nM).
-
Prepare 2X solutions of positive and negative controls (vehicle, e.g., 0.2% DMSO in assay buffer).
-
-
Assay Execution (Day 2):
-
Remove culture medium from the cell plate.
-
Wash each well once with 100 µL of assay buffer.
-
Add 50 µL of the 2X compound dilutions (or controls) to the appropriate wells.
-
Incubate the plate for 10-30 minutes at 37°C.[12]
-
Rationale: This pre-incubation step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Prepare the 2X Dye Solution (fluorescent substrate) according to the kit manufacturer's protocol.[12]
-
Add 50 µL of the 2X Dye Solution to all wells, bringing the total volume to 100 µL.
-
-
Signal Detection and Data Analysis:
-
Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence signal kinetically for 30-60 minutes or as a single endpoint reading after a 30-minute incubation.[13]
-
Subtract the average fluorescence of the "no cells" or "parental cells" control wells to correct for background.
-
Normalize the data: Set the average of the vehicle control wells as 100% activity and the average of a high-concentration positive control (e.g., 10 µM Paroxetine for SERT) as 0% activity.
-
Plot the normalized percent inhibition against the log of the compound concentration.
-
Use a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism to calculate the IC₅₀ value.[17]
-
Protocol 2: MAO-A and MAO-B Inhibition Assay
To assess selectivity, it is prudent to test for activity at monoamine oxidases (MAO-A and MAO-B), which are enzymes that metabolize monoamines and are common off-targets for transporter inhibitors.[18]
5.1. Principle This assay measures the activity of MAO enzymes by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[19] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[19][20]
5.2. Materials
-
MAO Inhibition Assay Kit (e.g., Cell Biolabs OxiSelect™, Sigma-Aldrich MAK085)
-
Recombinant human MAO-A and MAO-B enzymes
-
Known Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)[20]
5.3. Abbreviated Protocol
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to the assay buffer.
-
Add the compound dilutions and incubate for a short period.
-
Initiate the reaction by adding the substrate (e.g., tyramine or a proprietary substrate) and the detection reagent (e.g., HRP and colorimetric probe).[20]
-
Incubate at 37°C for the time specified by the kit manufacturer.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate IC₅₀ values as described in Protocol 1.
Data Interpretation
The collected IC₅₀ values will form the pharmacological profile of the compound.
6.1. Hypothetical Data Summary
| Assay Target | IC₅₀ (nM) | Interpretation |
| hDAT | 85 | Potent inhibitor of the dopamine transporter. |
| hNET | 250 | Moderate inhibitor of the norepinephrine transporter. |
| hSERT | >10,000 | Weak or no activity at the serotonin transporter. |
| MAO-A | >10,000 | No significant inhibition of MAO-A. |
| MAO-B | >10,000 | No significant inhibition of MAO-B. |
6.2. Conclusion from Hypothetical Data Based on this hypothetical data, this compound would be classified as a potent and selective dopamine/norepinephrine reuptake inhibitor (DNRI) with no significant off-target activity at SERT or MAO enzymes.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure a single-cell suspension before plating. |
| Low signal-to-background ratio | Low transporter expression; Cells are not healthy or confluent; Assay substrate degradation. | Confirm transporter expression via Western blot or another method. Ensure cell viability is >95%. Prepare fresh substrate solution for each experiment. |
| IC₅₀ values are inconsistent between experiments | Inaccurate stock solution concentration; Instability of the compound in solution; Variation in cell passage number. | Prepare fresh stock solutions and verify concentration. Aliquot and freeze stock solutions at -20°C or -80°C. Use cells within a consistent, narrow passage number range for all assays. |
References
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
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SERT Transporter Assay. BioIVT. Available at: [Link]
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Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. Available at: [Link]
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4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]
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Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Molecular Devices. Available at: [Link]
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Flow Cytometry to Determine Serotonin Transporter Function in Human Peripheral Blood Cells. Springer Nature Experiments. Available at: [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]
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NET (SLC6A2) Transporter Assay. BioIVT. Available at: [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available at: [Link]
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5-HT2C Serotonin Receptor Assay Cell Line. Creative Biolabs. Available at: [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PMC. Available at: [Link]
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-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
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OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
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High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
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In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available at: [Link]
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Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. MDPI. Available at: [Link]
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(3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride. MySkinRecipes. Available at: [Link]
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Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. Available at: [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Science and Innovation. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
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1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride as an intermediate in drug synthesis
An Application Guide to 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is critical for designing molecules that interact with specific biological targets with high affinity and selectivity.[1][2] this compound (CAS No: 1430839-74-9) is a functionalized derivative of this scaffold, making it a valuable building block for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[3]
The structure incorporates three key features that enhance its utility:
-
A Pyrrolidin-3-one Core: The ketone functionality serves as a versatile chemical handle for subsequent reactions, most notably reductive amination, to introduce diverse amine-containing substituents.
-
An N-Benzyl Group: This group serves as a robust protecting group for the pyrrolidine nitrogen. It is stable under a variety of reaction conditions and can be readily removed via hydrogenolysis at a later stage in a synthetic sequence.[4]
-
A C4-Methyl Group: The methyl substituent introduces a specific stereocenter, which can be crucial for optimizing the pharmacological profile and structure-activity relationships (SAR) of the final drug candidate.[5]
-
Hydrochloride Salt Form: The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in aqueous media, simplifying handling and formulation during large-scale production.[3]
This guide provides a detailed examination of the synthesis of this compound and its application as a key intermediate in the synthesis of precursors for potent opioid analgesics.
Part 1: Synthesis of the Intermediate
The synthesis of this compound can be approached through a multi-step sequence starting from readily available materials. The following pathway represents a logical and efficient strategy for its preparation.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis. Causality: The Dieckmann condensation is a classic and reliable method for forming five-membered rings, making it a suitable choice for constructing the pyrrolidinone core.[6] The final step involving acidification ensures the formation of the stable and easily handled hydrochloride salt.
Step 1: Synthesis of Methyl 3-(benzylamino)-2-methylbut-2-enoate (Michael Addition Intermediate)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methyl-3-oxobutanoate (1.0 eq) and benzylamine (1.05 eq) in toluene (3 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: N-Alkylation to form the Diester Intermediate
-
Dissolve the crude intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF) (4 mL/mmol).
-
Add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).
-
Heat the mixture to 65°C and stir for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure diester.
Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add the diester from Step 2 dropwise to the sodium ethoxide solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Rationale: The heat drives the intramolecular cyclization to completion.
-
Cool the reaction mixture and then carefully add concentrated hydrochloric acid (4.0 eq).
-
Heat the acidic mixture to reflux for an additional 6-8 hours to facilitate hydrolysis and decarboxylation.[6][7]
-
Cool the solution to room temperature and concentrate under reduced pressure to remove ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution until pH ~8.
-
Extract the product (the free base, 1-Benzyl-4-methyl-pyrrolidin-3-one) with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude free base.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base from Step 3 in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
| Parameter | Value | Reference |
| CAS Number | 1430839-74-9 | [8][9] |
| Molecular Formula | C₁₂H₁₅NO · HCl | [9] |
| Molecular Weight | 225.71 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for HCl salts |
| Melting Point | 194-197°C (for similar pyrrolidinones) | [10] |
| Purity (Typical) | >98% (by HPLC) | [10] |
Part 2: Application in the Synthesis of an Analgesic Precursor
This compound is a strategic starting material for synthesizing complex piperidine structures, which form the core of many potent analgesics, including fentanyl and its analogs.[11][12] The following protocol details its use in preparing 1-Benzyl-4-methyl-N-phenylpiperidin-4-amine, a key precursor for advanced opioid synthesis.
Synthetic Application Workflow
Caption: Synthesis of an analgesic precursor from the title intermediate.
Experimental Protocol: Reductive Amination
Causality: Reductive amination is the most direct and efficient method for converting a ketone into an amine.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines/iminium ions in the presence of ketones, and does not require strictly anhydrous conditions or acidic catalysts, simplifying the procedure.[14]
-
In a round-bottom flask, suspend this compound (1.0 eq) in 1,2-dichloroethane (DCE) (5 mL/mmol).
-
Add aniline (1.1 eq) followed by triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free base in situ.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Safety Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 18-24 hours.[14] Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate containing 1% triethylamine) to yield the target aminopyrrolidine derivative.
| Parameter | Expected Value | Rationale/Reference |
| Product Name | 1-Benzyl-4-methyl-N-phenylpyrrolidin-3-amine | - |
| Yield | 70-85% | Typical for reductive amination[13] |
| Appearance | Pale yellow oil or low-melting solid | Common for secondary amines |
| ¹H NMR (CDCl₃) | δ 7.2-7.4 (m, 5H, Ar-H), 6.6-7.2 (m, 5H, Ar-H), 3.6 (s, 2H, N-CH₂-Ph), plus aliphatic signals | Based on similar structures[15] |
| ¹³C NMR (CDCl₃) | Aromatic signals (113-148 ppm), Benzylic CH₂ (~60 ppm), Aliphatic signals (20-55 ppm) | Based on similar structures[15] |
| MS (ESI+) | m/z = 281.1 [M+H]⁺ | Calculated for C₁₉H₂₄N₂ |
Part 3: Safety, Handling, and Storage
Professionals handling this compound and related intermediates must adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[18] In case of contact, rinse the affected area immediately with copious amounts of water.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17] The hydrochloride salt form is stable under standard ambient conditions.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Hazard Statements (Anticipated based on similar compounds):
-
H302: Harmful if swallowed.[16]
Conclusion
This compound is a highly versatile and strategically important intermediate in modern drug discovery and development. Its unique combination of a reactive ketone handle, a stable protecting group, and an inherent stereocenter makes it an ideal starting point for constructing complex, biologically active molecules. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this compound in the synthesis of next-generation therapeutics, particularly in the field of CNS agents and analgesics.
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Application Notes and Protocols for Cell-Based Assays Involving 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride in a variety of cell-based assays. Given the scarcity of direct research on this specific molecule, we leverage the well-documented biological activities of structurally related pyrrolidinone derivatives to propose a logical framework for its initial characterization. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products, exhibiting a wide range of activities including nootropic, psychoactive, and anticancer effects.[1] Therefore, this guide presents a suite of robust, validated cell-based protocols to explore the potential cytotoxic, neuroactive, and pro-apoptotic properties of this compound. Each protocol is detailed with step-by-step instructions, explanations of the underlying scientific principles, and guidance for data interpretation, forming a self-validating system for the preliminary assessment of this novel compound.
Introduction: The Pyrrolidinone Scaffold as a Precursor for Bioactivity
The five-membered pyrrolidine ring is a cornerstone in the discovery of new bioactive compounds.[1] Derivatives of this scaffold are known to possess a wide array of pharmacological properties. For instance, several pyrrolidinone-containing compounds are recognized as nootropic agents, which are substances that may enhance cognitive function.[2] Furthermore, the pyrrolidinone core is a key feature in synthetic cathinones, which are known for their psychostimulant effects, often mediated through interactions with monoamine transporters like the dopamine transporter (DAT). In a different therapeutic area, certain benzyl-pyrrolidine analogues have been investigated as potential agents for inducing apoptosis in cancer cells.[3]
Given this precedent, this compound, as a member of this versatile chemical family, warrants investigation for similar biological activities. This guide outlines a strategic, multi-tiered approach to its in vitro characterization, beginning with fundamental cytotoxicity assessments and progressing to more specific functional assays.
Foundational Assay: Assessment of General Cytotoxicity
Before exploring specific biological functions, it is crucial to determine the concentration range over which this compound exhibits cytotoxic effects. This establishes a therapeutic window for subsequent, more sensitive assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[1][4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This reduction is carried out by mitochondrial dehydrogenases.[1] The resulting formazan is insoluble in aqueous solutions and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), for quantification by spectrophotometry. The intensity of the purple color is directly proportional to the number of viable cells.[1][2]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adaptable for various cell lines, including the human neuroblastoma SH-SY5Y cell line and the human promyelocytic leukemia HL-60 cell line, which will be used in subsequent functional assays.
Materials:
-
This compound
-
Selected cell line (e.g., SH-SY5Y or HL-60)
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[2] Incubate for 3.5 to 4 hours at 37°C.[2][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[2] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 620 nm or 630 nm can be used to subtract background absorbance.[1][2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Recommended Parameters for MTT Assay
| Parameter | Recommended Value |
| Cell Seeding Density | 1 x 10^4 cells/well |
| Compound Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration)[6] |
| MTT Incubation Time | 1.5 - 4 hours[5][6] |
| Solubilizing Agent | DMSO |
| Absorbance Wavelength | 570 nm (Test), 630 nm (Reference)[1] |
Investigating Neuroactive Potential
Based on the known psychoactive properties of some pyrrolidinone derivatives, it is plausible that this compound may interact with key components of the central nervous system, such as monoamine transporters or enzymes.
Dopamine Transporter (DAT) Uptake Assay
Principle: This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells engineered to express the human dopamine transporter (DAT).[7] A radiolabeled dopamine substrate (e.g., [3H]dopamine) is used, and the amount of radioactivity taken up by the cells is quantified. A reduction in dopamine uptake in the presence of the test compound indicates inhibitory activity.
Detailed Protocol: In Vitro Dopamine Transporter Uptake Assay
Materials:
-
CHO or HEK293 cells stably expressing human DAT
-
This compound
-
[3H]Dopamine
-
Assay buffer (e.g., modified Tris-HEPES buffer, pH 7.1)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Control inhibitor (e.g., Nomifensine)
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere and grow to approximately 80% confluency.[7]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations and a known DAT inhibitor as a positive control. Incubate for 20 minutes at room temperature.[8]
-
Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 50 nM) to each well.[8] Incubate for exactly 10 minutes at room temperature.[7][8]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells twice with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.[7]
-
Data Analysis: Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: This assay determines if the compound inhibits the activity of monoamine oxidase A (MAO-A) or B (MAO-B). These enzymes are crucial for the degradation of monoamine neurotransmitters. The assay uses a fluorometric method where the MAO enzyme reacts with a substrate (e.g., p-tyramine), producing hydrogen peroxide (H2O2). The H2O2 then reacts with a probe to generate a fluorescent signal. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.[9]
Detailed Protocol: Fluorometric MAO Inhibition Assay
Materials:
-
Purified human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-Tyramine)
-
Fluorescent probe (e.g., OxiRed™ Probe)
-
Assay buffer
-
Control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Black 96-well plates
-
Fluorescent microplate reader
Procedure:
-
Enzyme and Compound Preparation: Dilute the MAO-A and MAO-B enzymes in assay buffer. Prepare serial dilutions of the test compound.
-
Inhibitor Incubation: In separate wells of a black 96-well plate, add the diluted MAO-A or MAO-B enzyme. Add the test compound at various concentrations or a control inhibitor. Incubate for 10-15 minutes at 25°C to allow for interaction between the inhibitor and the enzyme.[10]
-
Reaction Initiation: Prepare a working reagent containing the MAO substrate and the fluorescent probe. Add this working reagent to each well to start the reaction.
-
Fluorescence Measurement: Incubate the plate for a specified time (e.g., 20 minutes) at room temperature, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound compared to the control. Determine the IC50 value for both MAO-A and MAO-B to assess potency and selectivity.
Evaluation of Anticancer and Pro-Apoptotic Potential
The induction of apoptosis is a key mechanism for many anticancer drugs. The human promyelocytic leukemia cell line, HL-60, is an established model for studying apoptosis.[11][12]
Principle of Caspase-3 Activity Assay
Caspase-3 is a critical executioner caspase in the apoptotic pathway.[13] This assay uses a fluorogenic substrate, such as Ac-DEVD-AMC, which is specifically cleaved by activated caspase-3. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The fluorescence intensity is directly proportional to the caspase-3 activity in the cell lysate.[14]
Apoptotic Pathway Visualization
Caption: Simplified intrinsic apoptosis pathway potentially activated by the test compound.
Detailed Protocol: Caspase-3 Activity Assay
Materials:
-
HL-60 cells
-
This compound
-
Lysis buffer
-
Assay buffer
-
Caspase-3 substrate (Ac-DEVD-AMC)
-
Apoptosis inducer (e.g., Staurosporine) as a positive control
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Seed HL-60 cells in a culture plate and treat with the test compound at concentrations determined from the initial cytotoxicity assay (e.g., at and below the IC50 value) for a specified duration (e.g., 24 hours). Include untreated cells and cells treated with a known apoptosis inducer.
-
Cell Lysis: Harvest the cells by centrifugation. Wash with PBS and resuspend the cell pellet in ice-cold lysis buffer.[15] Incubate on ice for 15-20 minutes.[15] Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.[15]
-
Assay Reaction: In a 96-well black plate, add the cell lysate to each well. Add the caspase-3 substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[14]
-
Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of caspase-3 activity. Compare the activity in treated cells to that in untreated controls.
Table 2: Summary of Proposed Assays and Cell Lines
| Assay | Potential Activity | Recommended Cell Line | Principle |
| MTT Assay | Cytotoxicity/Viability | SH-SY5Y, HL-60 | Mitochondrial dehydrogenase activity[1] |
| DAT Uptake Assay | Psychoactive (Stimulant) | hDAT-expressing cells | Inhibition of radiolabeled dopamine uptake[7] |
| MAO Inhibition Assay | Psychoactive (Antidepressant) | Purified MAO-A/B enzymes | Inhibition of MAO-catalyzed reaction |
| Caspase-3 Activity Assay | Anticancer (Apoptosis) | HL-60 | Cleavage of a fluorogenic caspase-3 substrate[14] |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, neuroactive potential, and pro-apoptotic effects, researchers can gain valuable insights into its pharmacological profile. Positive results from these initial screens would justify further investigation, including more detailed mechanistic studies, secondary assays (e.g., Annexin V/PI staining for apoptosis confirmation), and eventual progression to in vivo models. The versatility of the pyrrolidinone scaffold suggests that this compound could hold promise in various therapeutic areas, and these cell-based assays are the critical first step in unlocking that potential.
References
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Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Teh, S. S., Ee, K. Y., & Mah, S. H. (2018). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Molecules, 23(10), 2455. Retrieved from [Link]
-
Dar, B. A., et al. (2019). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monatshefte für Chemie - Chemical Monthly, 150(10), 1847-1857. Retrieved from [Link]
-
Foo, J. B., et al. (2013). Anticancer activity and mediation of apoptosis in human HL-60 leukaemia cells by edible sea cucumber (Holothuria edulis) extract. Food Chemistry, 141(4), 3467-3474. Retrieved from [Link]
-
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1-12.16.17. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
Enzor, M. B., & Walker, A. Q. (2015). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Journal of Visualized Experiments, (101), e52933. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
-
bioRxiv. (2025). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Neuropharmacological Potential of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in neuropharmacology is particularly noteworthy, with derivatives exhibiting a wide range of activities, including nootropic and anticonvulsant effects.[2][3] This document provides a comprehensive guide for the investigation of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride (CAS 1430839-74-9), a novel compound with potential applications in neuropharmacology. While direct pharmacological data for this specific molecule is not yet publicly available, its structural similarity to known neuroactive agents suggests several promising avenues of research.
This guide is intended to serve as a starting point for researchers, offering hypothesized mechanisms of action, detailed protocols for in vitro and in vivo evaluation, and a framework for a structured investigation into its therapeutic potential.
Chemical Structure and Properties
| Compound Name | This compound |
| CAS Number | 1430839-74-9[4] |
| Molecular Formula | C12H16ClNO |
| Molecular Weight | 225.71 g/mol |
| Structure | ![]() |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. Empirical testing is required. |
| Purity | ≥98% (as per typical research-grade chemicals) |
| Storage | Store at 2-8°C, desiccated, and protected from light. |
Hypothesized Neuropharmacological Applications and Mechanisms of Action
Based on its structural features—a pyrrolidinone core, a benzyl group, and a methyl substitution—we can hypothesize several potential neuropharmacological activities for this compound.
Nootropic and Cognition-Enhancing Effects
The pyrrolidinone ring is a key pharmacophore in the racetam class of nootropic drugs.[2] Compounds like Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, are known to enhance learning and memory.[2] The mechanism of action for many racetams is believed to involve the modulation of cholinergic systems.[2]
Proposed Mechanism: this compound may act as a modulator of muscarinic and/or nicotinic acetylcholine receptors, leading to enhanced cholinergic neurotransmission. This could, in turn, improve cognitive functions such as memory formation and recall.
Signaling Pathway: Hypothesized Cholinergic Modulation
Caption: Hypothesized cholinergic signaling pathway.
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives have shown significant promise as broad-spectrum anticonvulsants.[3][5] For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) and its enantiomer (R)-AS-1 have demonstrated potent antiseizure activity in various animal models.[3][5] The mechanism for some of these compounds involves the positive allosteric modulation of the glutamate transporter EAAT2, which enhances glutamate uptake and reduces excitotoxicity.[5]
Proposed Mechanism: this compound could potentially modulate excitatory and/or inhibitory neurotransmission. This might occur through interaction with glutamate receptors, GABA receptors, or voltage-gated ion channels, leading to a stabilization of neuronal membranes and a reduction in seizure susceptibility.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant evaluation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells for subsequent in vitro functional assays.
Materials:
-
SH-SY5Y or PC12 cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used).
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: In Vivo Anticonvulsant Screening in Mice
Objective: To evaluate the anticonvulsant efficacy of this compound in standard rodent seizure models.
Animals: Male Swiss mice (20-25 g)
Compound Administration: Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% Tween 80). A vehicle control group should be included.
A. Maximal Electroshock (MES) Test:
-
30 minutes after compound administration, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
B. Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
30 minutes after compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).[6]
-
Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Record the latency to the first seizure and the percentage of mice protected from seizures.
C. 6-Hz Seizure Test:
-
30 minutes after compound administration, deliver a low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 3 s duration, 6 Hz) via corneal electrodes.[3]
-
Observe the mice for seizure activity (e.g., stun, forelimb clonus, twitching).
-
Protection is defined as the absence of seizure activity.
D. Rotarod Test (Neurotoxicity):
-
Assess motor coordination at the time of peak effect in the seizure models.
-
Place mice on a rotating rod (e.g., 10 rpm) for a predetermined time (e.g., 1 minute).
-
Record the number of mice that fall off the rod.
Data Analysis: Determine the median effective dose (ED₅₀) for each seizure model and the median toxic dose (TD₅₀) from the rotarod test. Calculate the protective index (PI = TD₅₀/ED₅₀).
| Test | Endpoint | Hypothesized Outcome |
| MES | Abolition of tonic hindlimb extension | Protection suggests efficacy against generalized tonic-clonic seizures. |
| scPTZ | Absence of clonic seizures | Protection suggests efficacy against myoclonic and absence seizures.[6] |
| 6-Hz | Absence of seizure activity | Protection suggests efficacy against drug-resistant partial seizures.[3] |
| Rotarod | Inability to remain on the rod | Indicates potential motor impairment and neurotoxicity. |
Conclusion
This compound represents an intriguing candidate for neuropharmacological investigation. Based on the well-established activities of structurally related pyrrolidine derivatives, this compound warrants evaluation for its potential nootropic and anticonvulsant properties. The protocols outlined in this document provide a robust framework for initiating such studies. A systematic approach, beginning with in vitro toxicity and progressing to in vivo efficacy and mechanism of action studies, will be crucial in elucidating the therapeutic potential of this novel molecule.
References
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Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (5 (49)). [Link]
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- Naqvi, A. T., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University.
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- Wąsik, A., et al. (2015). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity Research, 28(1), 12-24.
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- Andres-Mach, M., et al. (2020). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Pharmaceuticals, 13(9), 238.
- Kaminski, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. ACS Chemical Neuroscience, 13(17), 2596-2612.
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- Smolecule. (n.d.). Methyl 1-benzyl-4-(4-fluorophenyl)
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- Andres-Mach, M., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. International Journal of Molecular Sciences, 25(18), 10077.
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Application Notes and Protocols for the Derivatization of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride for SAR Studies
Introduction: The Strategic Value of the 1-Benzyl-4-methyl-pyrrolidin-3-one Scaffold
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, prized for its three-dimensional architecture which allows for a thorough exploration of pharmacophore space.[1][2][3] Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar structure, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride scaffold is a particularly attractive starting point for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The benzyl group provides a point for modification to explore interactions with aromatic binding pockets, while the methyl group introduces a chiral center and steric bulk. The ketone at the 3-position is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to probe the chemical space around the core structure.
This application note provides detailed protocols for the derivatization of this compound via several key synthetic strategies, including reductive amination, aldol condensation, Grignard reaction, and the Ugi multi-component reaction. Furthermore, it outlines a systematic approach to utilizing the resulting library of compounds in SAR studies to identify key structural features that govern biological activity.
Pre-reaction Considerations: Handling of this compound
1-Benzyl-4-methyl-pyrrolidin-3-one is typically supplied as a hydrochloride salt to improve its stability and handling. Prior to use in most organic reactions, the free base must be generated. This is typically achieved by neutralization with a suitable base.
Protocol for Free Base Generation:
-
Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
-
Stir the biphasic mixture vigorously for 15-30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield the free base, which can be used directly in subsequent reactions.
Safety Precautions: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Derivatization Strategies and Protocols
The ketone at the C3 position of the pyrrolidinone ring is the primary site for derivatization. The following protocols detail common and effective methods for introducing molecular diversity at this position.
Reductive Amination: Introduction of Amino Scaffolds
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce a variety of primary and secondary amines at the C3 position.[4] This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for iminium ions over ketones and its tolerance of a wide range of functional groups.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Detailed Protocol for Reductive Amination with Benzylamine:
-
To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add benzylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(benzylamino)-1-benzyl-4-methylpyrrolidine.
Table 1: Representative Reductive Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 1-Benzyl-4-methyl-3-(phenylamino)pyrrolidine | 85 |
| 2 | Cyclohexylamine | 1-Benzyl-3-(cyclohexylamino)-4-methylpyrrolidine | 92 |
| 3 | Morpholine | 4-(1-Benzyl-4-methylpyrrolidin-3-yl)morpholine | 88 |
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The aldol condensation allows for the formation of a new carbon-carbon bond at the C2 position adjacent to the ketone, leading to α,β-unsaturated products.[5] This reaction is typically base-catalyzed and involves the reaction of the enolate of the pyrrolidinone with an aldehyde.[6][7] The resulting α,β-unsaturated ketones are valuable intermediates for further derivatization, such as Michael additions.
Workflow for Aldol Condensation:
Caption: Workflow for Aldol Condensation.
Detailed Protocol for Aldol Condensation with Benzaldehyde:
-
To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).
-
To this stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
After completion, cool the reaction mixture in an ice bath to facilitate complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 2-benzylidene-1-benzyl-4-methylpyrrolidin-3-one.
Table 2: Representative Aldol Condensation Products
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 1-Benzyl-2-(4-chlorobenzylidene)-4-methylpyrrolidin-3-one | 78 |
| 2 | 4-Methoxybenzaldehyde | 1-Benzyl-2-(4-methoxybenzylidene)-4-methylpyrrolidin-3-one | 82 |
| 3 | 2-Naphthaldehyde | 1-Benzyl-4-methyl-2-(naphthalen-2-ylmethylene)pyrrolidin-3-one | 75 |
Grignard Reaction: Introduction of Alkyl and Aryl Groups
The Grignard reaction is a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[3] This reaction converts the ketone at the C3 position into a tertiary alcohol, introducing a new alkyl or aryl substituent.
Workflow for Grignard Reaction:
Caption: Workflow for Grignard Reaction.
Detailed Protocol for Grignard Reaction with Phenylmagnesium Bromide:
-
To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phenylmagnesium bromide (1.5 eq in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-methyl-3-phenylpyrrolidin-3-ol.
Table 3: Representative Grignard Reaction Products
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Methylmagnesium bromide | 1-Benzyl-3,4-dimethylpyrrolidin-3-ol | 89 |
| 2 | Ethylmagnesium bromide | 1-Benzyl-3-ethyl-4-methylpyrrolidin-3-ol | 85 |
| 3 | Vinylmagnesium bromide | 1-Benzyl-4-methyl-3-vinylpyrrolidin-3-ol | 78 |
Ugi Four-Component Reaction (U-4CR): Rapid Generation of Complexity
The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials.[8][9] In the context of derivatizing the 1-benzyl-4-methyl-pyrrolidin-3-one scaffold, the ketone can act as the carbonyl component in the U-4CR, leading to the formation of α-acylamino amides at the C3 position. This strategy is particularly valuable for generating large and diverse libraries for high-throughput screening.
Workflow for Ugi Reaction:
Caption: Workflow for Ugi Four-Component Reaction.
Detailed Protocol for Ugi Reaction:
-
To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in methanol (0.2 M), add a primary amine (e.g., benzylamine, 1.1 eq) and a carboxylic acid (e.g., acetic acid, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-acylamino amide derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized library of derivatives can be screened in relevant biological assays to establish an SAR. The goal of an SAR study is to identify which structural modifications lead to an increase or decrease in biological activity, providing insights into the key interactions between the molecule and its biological target.[10][11]
Conceptual Workflow for an SAR Study:
Caption: Conceptual Workflow for an SAR Study.
Example SAR Insights from Related Scaffolds:
-
Kinase Inhibitors: SAR studies on pyrrolo[2,1-f][1][3][12]triazine-based VEGFR-2 kinase inhibitors have shown that the substitution pattern on the pyrrole ring significantly impacts potency. Small, basic amino groups on a side chain can mitigate metabolic liabilities.[13]
-
Opioid Receptor Modulators: In studies of benzylpiperidine derivatives, the nature and position of substituents on the benzyl ring can dramatically influence affinity and selectivity for different opioid receptor subtypes (μ, δ, κ).[6]
By systematically varying the substituents introduced through the derivatization reactions described above and evaluating their biological activity, researchers can build a comprehensive SAR model for the 1-Benzyl-4-methyl-pyrrolidin-3-one scaffold for their specific target of interest.
Characterization Data
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following table provides representative analytical data for a hypothetical derivative.
Table 4: Representative Characterization Data for 1-Benzyl-4-methyl-3-(phenylamino)pyrrolidine
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 10H, Ar-H), 6.80 (t, J = 7.2 Hz, 1H, Ar-H), 6.65 (d, J = 8.0 Hz, 2H, Ar-H), 4.05 (br s, 1H, NH), 3.65 (d, J = 13.2 Hz, 1H), 3.55 (d, J = 13.2 Hz, 1H), 3.40-3.30 (m, 1H), 3.10 (dd, J = 9.2, 6.8 Hz, 1H), 2.85 (t, J = 8.4 Hz, 1H), 2.50-2.40 (m, 1H), 2.20 (dd, J = 9.2, 6.0 Hz, 1H), 1.10 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 138.5, 129.5, 129.0, 128.8, 128.5, 127.2, 118.0, 113.5, 60.5, 58.0, 55.5, 40.2, 38.5, 15.0. |
| MS (ESI) | m/z 281.19 [M+H]⁺ |
| Purity (HPLC) | >98% |
Conclusion
The this compound scaffold is a versatile starting material for the synthesis of diverse compound libraries for SAR studies. The protocols detailed in this application note for reductive amination, aldol condensation, Grignard reaction, and the Ugi reaction provide robust and reliable methods for introducing a wide range of chemical functionalities. A systematic application of these synthetic strategies, coupled with rigorous biological evaluation, will enable the elucidation of key structure-activity relationships and facilitate the discovery of novel bioactive compounds.
References
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Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
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University of California, Irvine. Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]
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National Institutes of Health. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Available at: [Link]
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Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
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University of California, Los Angeles. Myers Chem 115. Available at: [Link]
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ResearchGate. Diversity oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues using UGI reaction protocol. Available at: [Link]
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Frontiers. Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Available at: [Link]
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SATHEE. Aldol Condensation. Available at: [Link]
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Science Publishing Group. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available at: [Link]
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MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]
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ResearchGate. (PDF) The use of the Ugi four-component condensation. Available at: [Link]
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PubMed. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available at: [Link]
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PubMed. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Available at: [Link]
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PubMed. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Available at: [Link]
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Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
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YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
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National Institutes of Health. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]
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Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Available at: [Link]
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PubChem. (3s,4r)-1-benzyl-3-phenyl-4-[(4-phenyl-1-piperidyl)methyl]pyrrolidin-3-ol. Available at: [Link]
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University of California, Davis. Experiment 19 — Aldol Condensation. Available at: [Link]
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Beyond Benign. Aldol Condensation. Available at: [Link]
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PubMed. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Available at: [Link]
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PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Available at: [Link]
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National Institutes of Health. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Application Notes & Protocols: A Framework for Evaluating 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride is a known chemical entity, but as of the date of this publication, it has not been characterized as a molecular probe in peer-reviewed literature. This document, therefore, serves as a comprehensive, experience-driven guide for a researcher aiming to investigate the potential of this, or any novel pyrrolidinone derivative, as a molecular probe. It provides a strategic workflow, from initial hypothesis to validated tool, grounded in established methodologies.
Introduction: The Pyrrolidinone Scaffold and the Quest for New Probes
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its three-dimensional structure provides an excellent framework for creating molecules that can interact with a wide range of biological targets with high specificity.[1][5][6] A molecular probe is a small molecule used to study biological systems, such as proteins and pathways.[7][8][9] The development of new molecular probes is essential for advancing our understanding of disease and for the discovery of new drugs.[7][10]
This guide outlines a systematic approach to evaluate the potential of a novel compound, using this compound as a hypothetical starting point, for its use as a molecular probe.
Part 1: Initial Characterization and Hypothesis Generation
The first step in evaluating a new compound is to generate hypotheses about its potential biological activity and targets. This can be achieved through a combination of computational and experimental approaches.
In Silico Target Prediction
Before commencing wet lab experiments, computational methods can provide valuable insights into the potential biological targets of a small molecule.[11][12][13][14][15] These approaches use the chemical structure of the compound to predict its interactions with known proteins.
| Computational Method | Principle | Advantages | Limitations |
| Chemical Similarity Searching | Compares the 2D or 3D structure of the query molecule to libraries of compounds with known biological activities.[11] | Fast and computationally inexpensive. | Limited to the chemical space of the reference libraries. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a molecule required for biological activity and screens for proteins that can accommodate this pharmacophore.[16] | Can identify novel scaffolds that fit a known binding site. | Requires a known set of active ligands to build the model. |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a protein target.[15] | Provides a structural model of the interaction. | Can be computationally intensive and prone to false positives. |
| Machine Learning Algorithms | Uses large datasets of compound-target interactions to train models that can predict the activity of new compounds.[11][14] | Can identify complex relationships between chemical structure and biological activity. | Requires large, high-quality training datasets. |
Phenotypic Screening
Phenotypic screening involves testing a compound in cell-based or organism-based assays to identify a desired biological effect without a preconceived target.[17] This approach can uncover unexpected activities and novel mechanisms of action.
A general workflow for phenotypic screening is as follows:
Part 2: Target Identification and Validation
Once a compound has shown interesting biological activity, the next critical step is to identify and validate its molecular target(s).[18][19][20][21]
Affinity-Based Methods
Affinity-based methods use a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[18][22][23][24]
Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of 1-Benzyl-4-methyl-pyrrolidin-3-one with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). It is crucial to ensure that the modification does not abolish the biological activity of the compound.
-
Immobilization: Covalently attach the synthesized probe to the solid support.
-
Cell Lysate Preparation: Prepare a lysate from cells or tissues that are relevant to the observed phenotype.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Another powerful affinity-based method is photoaffinity labeling , where the probe is modified with a photoreactive group that forms a covalent bond with the target protein upon UV irradiation.[25][26]
Label-Free Methods
Label-free methods do not require modification of the small molecule, which is a significant advantage as it avoids the risk of altering its biological activity.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more thermally stable when it is bound to a ligand.[27][28][29][30][31]
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the suspected target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the protein in the presence of the compound indicates target engagement.
Another label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay, which measures the protection of a target protein from proteolysis upon ligand binding.[18][23]
Part 3: Development as a Molecular Probe
Once a target has been identified and validated, the compound can be further developed into a high-quality molecular probe.
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing and testing analogs of the initial hit compound to understand the relationship between its chemical structure and biological activity. This information is used to design more potent and selective compounds. For 1-Benzyl-4-methyl-pyrrolidin-3-one, this could involve modifying the benzyl and methyl groups or the pyrrolidinone core.
Probe Optimization
Depending on the intended application, the molecular probe may need to be further modified. For example, a fluorescent dye can be attached to the molecule to create a probe for cellular imaging.[32][][34][35][36] It is essential to ensure that any modifications do not negatively impact the probe's potency and selectivity.[9][37]
Conclusion
The journey from a novel compound to a validated molecular probe is a systematic process that requires a combination of computational and experimental approaches. While this compound currently has no established role as a molecular probe, the framework presented in these application notes provides a clear and robust strategy for its evaluation. By following these protocols, researchers can unlock the potential of this and other novel pyrrolidinone derivatives, contributing to the expansion of the chemical toolbox for biological discovery.
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Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell | Journal of the American Chemical Society. (2021, February 12). ACS Publications.[Link]
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High-throughput screening protocols for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride analogs
As a Senior Application Scientist, this document provides a comprehensive guide to developing high-throughput screening (HTS) protocols for analogs of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. Recognizing that the specific biological target of this compound class may be unknown, this guide is structured to provide a robust framework for both target-agnostic (phenotypic) and target-based screening campaigns. The protocols herein are designed as self-validating systems, emphasizing rigorous quality control and data-driven decision-making.
Introduction: The Pyrrolidine Scaffold and the Need for High-Throughput Screening
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] Its stereochemical complexity and utility as a pharmacophore make it a valuable starting point for drug discovery campaigns targeting a wide range of diseases.[3][4] Analogs of this compound represent a chemical space ripe for exploration.
High-throughput screening (HTS) is an indispensable technology that enables the rapid evaluation of thousands to millions of such analogs, making it a cornerstone of modern drug discovery.[5][6][7][8] This application note details adaptable protocols for biochemical, cell-based, and biophysical assays suitable for identifying promising "hit" compounds from a library of pyrrolidine analogs.
PART 1: The Target-Agnostic Approach: A Phenotypic Screening Cascade
In the absence of a known molecular target, a phenotypic screening approach is the most logical starting point. This strategy identifies compounds that produce a desired biological effect in a cellular context, such as inhibiting cancer cell growth or protecting neurons from damage. Cell-based assays are used in over half of all HTS campaigns for their ability to provide biologically relevant data on efficacy and potential toxicity early in the pipeline.[9][10]
Primary Screen: High-Throughput Cell Viability Assay
The initial goal is to cast a wide net to identify any analogs with cytotoxic or cytostatic effects. A resazurin-based assay (e.g., CellTiter-Blue) is an excellent choice due to its simplicity, low cost, and robustness in HTS formats.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.
Protocol 1: Primary HTS for Cell Viability
1. Cell Line Selection and Culture:
- Rationale: The choice of cell line is critical and should be driven by the therapeutic hypothesis (e.g., A549 lung carcinoma for oncology, SH-SY5Y neuroblastoma for neurodegenerative disease).
- Procedure: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before plating.
2. Assay Miniaturization and Plating: [11]
- Objective: Transition the assay to a 384-well plate format to conserve reagents and compound.
- Procedure:
- Harvest and count cells.
- Dilute cells to an optimized seeding density (typically 1,000-5,000 cells/well) in 40 µL of media.
- Dispense cell suspension into 384-well, clear-bottom, black-walled plates using an automated liquid handler.
- Plate Layout: Designate columns for controls:
- Column 1: Negative Control (cells + 0.1% DMSO vehicle).
- Column 2: Positive Control (cells + potent cytotoxic agent, e.g., 10 µM Staurosporine).
- Columns 3-24: Test Compounds.
3. Compound Pinning and Incubation:
- Procedure:
- Using a robotic pin tool or acoustic dispenser, transfer ~50 nL of each analog from the compound library source plate to the assay plate. This results in a final screening concentration of ~10 µM with 0.1% DMSO.[11]
- Incubate plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
4. Signal Detection:
- Procedure:
- Add 10 µL of resazurin reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Read fluorescence intensity (Ex/Em: ~560/590 nm) on a plate reader compatible with HTS.
Data Analysis and Quality Control
Rigorous quality control is essential for a successful HTS campaign.[12][13] The primary metric for assay quality is the Z'-factor, which accounts for both the signal window and data variability.[14][15][16]
Table 1: HTS Quality Control Metrics
| Metric | Formula | Interpretation | Acceptance Criteria |
|---|
| Z'-Factor |
Where µpos and σpos are the mean and standard deviation of the positive control, and µneg and σneg are for the negative control.
Hit Identification Workflow
Secondary and Counter-Screening
Hits from the primary screen require further validation to confirm activity and rule out artifacts.[21]
-
Dose-Response Confirmation: Re-test primary hits in a 10-point, 3-fold serial dilution to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Orthogonal Assay: Confirm the viability phenotype using a different method, such as an ATP-based assay (e.g., CellTiter-Glo), to ensure the observed effect is not an artifact of the primary assay chemistry.[22]
-
Counter-Screening: Screen for assay interference (e.g., autofluorescence) by running the assay in the absence of cells.
PART 2: Target-Based Screening Strategies
If a molecular target is identified or hypothesized for the pyrrolidine analogs, a target-based approach offers a more direct path to understanding the mechanism of action.[23]
Scenario A: Biochemical Assay for Enzyme Inhibition
This protocol outlines a generic, fluorescence-based assay to find inhibitors of a purified enzyme.
Principle: The enzyme catalyzes the conversion of a non-fluorescent substrate to a fluorescent product. Inhibitors will prevent this conversion, resulting in a lower fluorescence signal.
Protocol 2: Fluorescence-Based Enzyme Inhibition Assay
1. Reagent Preparation and Optimization:
- Enzyme: Purified recombinant enzyme. Determine the optimal concentration to yield a linear reaction rate.
- Substrate: Fluorogenic substrate. Determine the Kₘ and use a concentration at or below this value to maximize sensitivity to competitive inhibitors.
- Assay Buffer: Optimize pH, salt concentration, and any necessary co-factors.
2. HTS Protocol (384-well format):
- Step 1: Dispense 20 µL of assay buffer.
- Step 2: Pin ~50 nL of test compounds (final concentration 10 µM).
- Step 3: Add 10 µL of enzyme solution. Incubate for 15 minutes at room temperature to allow for compound binding.
- Step 4: Add 10 µL of substrate solution to initiate the reaction.
- Step 5: Read fluorescence intensity kinetically or at a fixed endpoint after a defined incubation period (e.g., 30 minutes).
- Controls:
- Negative Control (100% activity): Enzyme + Substrate + DMSO.
- Positive Control (0% activity): Substrate + DMSO (no enzyme).
Scenario B: Biophysical Assay for Direct Target Engagement
Biophysical methods can identify compounds that physically bind to a target protein, providing high-quality hits and reducing false positives from indirect effects.[24][25] The Thermal Shift Assay (TSA) is a high-throughput method to screen for ligand binding.[24][]
Principle: The binding of a ligand (e.g., a pyrrolidine analog) typically stabilizes a protein, increasing its melting temperature (Tₘ). This change is monitored using a fluorescent dye that binds to unfolded proteins.
Protocol 3: Thermal Shift Assay (TSA)
1. Reagent Preparation:
- Protein: Purified target protein at a concentration of 1-5 µM in a suitable buffer.
- Dye: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
- Instrument: A real-time PCR machine capable of performing a thermal melt curve.
2. HTS Protocol (384-well PCR plate):
- Step 1: In each well, mix the target protein and SYPRO Orange dye.
- Step 2: Add test compounds (final concentration 10-50 µM).
- Step 3: Seal the plate and centrifuge briefly.
- Step 4: Place the plate in the qPCR instrument.
- Step 5: Run a melt curve protocol, gradually increasing the temperature from ~25°C to 95°C while continuously monitoring fluorescence.
3. Data Analysis:
- The melting temperature (Tₘ) is the inflection point of the fluorescence curve.
- Calculate the change in melting temperature (ΔTₘ) for each compound relative to the DMSO control.
- Hit Criteria: A significant positive ΔTₘ (e.g., > 2°C) indicates compound binding and stabilization.
Conclusion
The successful identification of novel therapeutic leads from a library of this compound analogs depends on a meticulously planned and executed HTS campaign. By starting with a broad phenotypic screen and progressing to more specific target-based and biophysical assays, researchers can efficiently navigate the drug discovery funnel. The cornerstone of this process is an unwavering commitment to assay robustness, validated by statistical metrics like the Z'-factor, ensuring that decisions are based on high-quality, reproducible data. The protocols and workflows provided here offer a flexible yet rigorous foundation for launching such a campaign.
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Application Notes and Protocols for Acetylcholinesterase Inhibition Assays Using 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Acetylcholinesterase in Neurodegenerative Disease
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. This enzymatic degradation terminates the nerve signal at cholinergic synapses.[1][2] In neurodegenerative diseases like Alzheimer's disease, there is a notable decline in acetylcholine levels, which is correlated with the severity of cognitive deficits.[2][3] Therefore, inhibiting AChE is a primary therapeutic strategy to enhance cholinergic neurotransmission by increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[1][2][4] Several approved drugs for the symptomatic treatment of Alzheimer's disease, such as donepezil and rivastigmine, are acetylcholinesterase inhibitors.[5][6][7] The development of novel AChE inhibitors remains a significant focus in drug discovery for neurodegenerative disorders.[6][8][9]
The compound 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride belongs to a class of heterocyclic compounds that have shown potential as acetylcholinesterase inhibitors. Structural analogs, such as 1-benzyl-piperidine derivatives, have been extensively studied and have led to the development of potent AChE inhibitors like donepezil.[10][11] This application note provides a detailed protocol for the in vitro evaluation of this compound as a potential acetylcholinesterase inhibitor using the well-established Ellman's method.
Assay Principle: The Ellman's Method
The Ellman's assay is a rapid, sensitive, and widely used spectrophotometric method for measuring acetylcholinesterase activity.[12] The assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine and acetic acid. The thiocholine, a thiol compound, then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[12][13] The intensity of the yellow color is directly proportional to the amount of thiocholine produced and thus to the AChE activity. This can be quantified by measuring the absorbance at 412 nm.[12][14] When an inhibitor such as this compound is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
Figure 1: Principle of the Ellman's assay for acetylcholinesterase inhibition.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| Acetylcholinesterase (from Electrophorus electricus) | Sigma-Aldrich | C3389 | -20°C |
| Acetylthiocholine iodide (ATCI) | Sigma-Aldrich | A5751 | 2-8°C |
| 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 | Room Temperature |
| This compound | BLDpharm | 1430839-74-9 | As per supplier's recommendation |
| Donepezil hydrochloride (Positive Control) | Sigma-Aldrich | D6821 | Room Temperature |
| Tris-HCl Buffer (pH 8.0) | - | - | 2-8°C |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well microplates, clear, flat-bottom | Corning | 3596 | Room Temperature |
Preparation of Solutions
Note: Prepare all aqueous solutions using high-purity, deionized water.
-
Tris-HCl Buffer (50 mM, pH 8.0):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 8.0 using 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Acetylcholinesterase (AChE) Stock Solution (1 U/mL):
-
Reconstitute the lyophilized enzyme in Tris-HCl buffer to a concentration of 1 U/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
DTNB Stock Solution (10 mM):
-
Dissolve 39.6 mg of DTNB in 10 mL of Tris-HCl buffer.
-
Store protected from light at 4°C for up to one month.
-
-
Acetylthiocholine Iodide (ATCI) Stock Solution (10 mM):
-
Dissolve 28.9 mg of ATCI in 10 mL of deionized water.
-
Prepare fresh daily.
-
-
Test Compound Stock Solution (10 mM):
-
Dissolve an appropriate amount of this compound in DMSO to obtain a 10 mM stock solution.
-
-
Positive Control Stock Solution (1 mM):
-
Dissolve an appropriate amount of Donepezil hydrochloride in DMSO to obtain a 1 mM stock solution.
-
Experimental Protocol
The following protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of the test compound.
Figure 2: Workflow for the acetylcholinesterase inhibition assay.
1. Preparation of Working Solutions:
-
AChE Working Solution (0.1 U/mL): Dilute the AChE stock solution 1:10 in Tris-HCl buffer.
-
DTNB Working Solution (0.3 mM): Dilute the DTNB stock solution in Tris-HCl buffer.
-
ATCI Working Solution (0.5 mM): Dilute the ATCI stock solution in Tris-HCl buffer.
-
Test Compound Dilutions: Prepare a serial dilution of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid solvent interference.
-
Positive Control Dilutions: Prepare a serial dilution of the Donepezil hydrochloride stock solution in Tris-HCl buffer.
2. Assay Plate Setup:
The total reaction volume is 200 µL. All additions should be performed in triplicate.
| Well Type | Reagent | Volume (µL) |
| Blank | Tris-HCl Buffer | 180 |
| ATCI Working Solution | 20 | |
| Control (100% Activity) | Tris-HCl Buffer | 140 |
| AChE Working Solution | 20 | |
| DTNB Working Solution | 20 | |
| ATCI Working Solution | 20 | |
| Test Compound | Tris-HCl Buffer | 120 |
| Test Compound Dilution | 20 | |
| AChE Working Solution | 20 | |
| DTNB Working Solution | 20 | |
| ATCI Working Solution | 20 | |
| Positive Control | Tris-HCl Buffer | 120 |
| Donepezil Dilution | 20 | |
| AChE Working Solution | 20 | |
| DTNB Working Solution | 20 | |
| ATCI Working Solution | 20 |
3. Assay Procedure:
-
Add 120 µL of Tris-HCl buffer to the test compound and positive control wells. Add 140 µL to the control wells and 180 µL to the blank wells.
-
Add 20 µL of the respective test compound dilutions to the test wells and 20 µL of the Donepezil dilutions to the positive control wells. Add 20 µL of buffer (containing the same percentage of DMSO as the test compound wells) to the control wells.
-
Add 20 µL of the AChE working solution to all wells except the blank wells.
-
Add 20 µL of the DTNB working solution to all wells except the blank wells.
-
Mix the contents of the plate gently by tapping.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode, with readings taken every minute for 10-15 minutes.
Data Analysis and Interpretation
-
Calculate the rate of reaction (V) for each well:
-
Plot absorbance versus time for each well.
-
The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).
-
-
Correct for background absorbance:
-
Subtract the rate of the blank from the rates of all other wells.
-
-
Calculate the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Where V_control is the rate of the uninhibited control reaction and V_inhibitor is the rate of the reaction in the presence of the inhibitor.
-
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Expected Results
A successful experiment will show a time-dependent increase in absorbance at 412 nm in the control wells. The presence of an effective inhibitor like this compound will result in a dose-dependent decrease in the rate of this absorbance change. The positive control, Donepezil, should exhibit potent inhibition with a low IC50 value, validating the assay's performance. The IC50 value obtained for this compound will provide a quantitative measure of its potency as an acetylcholinesterase inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity in control wells | Inactive enzyme, incorrect buffer pH, degraded substrate. | Check enzyme activity with a fresh aliquot. Verify buffer pH. Prepare fresh ATCI solution. |
| High background in blank wells | Spontaneous hydrolysis of ATCI, contamination. | Prepare fresh ATCI. Ensure cleanliness of labware. |
| Inconsistent results between replicates | Pipetting errors, improper mixing. | Use calibrated pipettes. Ensure thorough but gentle mixing of reagents in the wells. |
| Inhibitor precipitates in the well | Low solubility of the test compound. | Decrease the highest concentration of the test compound. Increase the final DMSO concentration slightly (not exceeding 1-2%). |
Conclusion
This application note provides a comprehensive and robust protocol for the evaluation of this compound as a potential acetylcholinesterase inhibitor. The Ellman's method is a reliable and high-throughput compatible assay that can be readily implemented in a standard laboratory setting. Accurate determination of the IC50 value will be crucial in the structure-activity relationship studies and for the further development of this compound as a potential therapeutic agent for neurodegenerative diseases.
References
-
Wikipedia. Acetylcholinesterase inhibitor. [Link]
-
Patsnap Synapse. What are AChE inhibitors and how do they work?. [Link]
-
Kamal, M. A., et al. Cholinesterase as a Target for Drug Development in Alzheimer's Disease. PubMed. [Link]
-
RxList. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names. [Link]
-
Encyclopedia.pub. Acetylcholinesterase Inhibitors. [Link]
-
MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors. [Link]
-
ResearchGate. Cholinesterase as a Target for Drug Development in Alzheimer's Disease. [Link]
-
Kandiah, N., et al. New Acetylcholinesterase Inhibitors for Alzheimer's Disease. PubMed Central. [Link]
-
Wang, R., et al. Drug development for Alzheimer's disease: review. PubMed. [Link]
-
MDPI. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. [Link]
-
Scribd. Ellman Esterase Assay Protocol. [Link]
-
Journal of Applied Pharmaceutical Science. In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
Yamanashi, Y., et al. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. [Link]
-
Sugimoto, H., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Sugimoto, H., et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
Sources
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are AChE inhibitors and how do they work? [synapse.patsnap.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. How Do Central Acetylcholinesterase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Cholinesterase as a Target for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug development for Alzheimer's disease: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. japsonline.com [japsonline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a key intermediate in pharmaceutical development. The following sections address common challenges encountered during its multi-step synthesis, with a focus on the critical Dieckmann condensation step, to help researchers maximize yield and purity.
Overview of the Synthetic Pathway
The most common and adaptable route to 1-Benzyl-4-methyl-pyrrolidin-3-one relies on a sequence involving Michael addition, alkylation, a base-catalyzed intramolecular Dieckmann condensation, and subsequent acidic hydrolysis with decarboxylation.[1] The Dieckmann condensation is a powerful method for forming five- and six-membered rings by cyclizing diesters.[2]
The general workflow is outlined below:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Optimization Protocols
This section is formatted as a series of questions addressing specific experimental failures, followed by detailed explanations and actionable solutions.
Question 1: My Dieckmann condensation (Step 2) has a very low yield or failed completely. What are the likely causes and how can I fix it?
Failure of the Dieckmann condensation is the most common bottleneck in this synthesis. The reaction involves the formation of an enolate from a diester, which then attacks the second ester group intramolecularly.[2] Success is highly dependent on the reaction conditions.
Potential Causes & Solutions:
-
Inactive Base: The strong base used to deprotonate the α-carbon is crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[1]
-
Causality: NaH, a non-nucleophilic base, is often preferred as it avoids side reactions like transesterification. However, it is highly sensitive to moisture and can lose activity if not handled under strictly anhydrous conditions. Older bottles of NaH may have a significant layer of inactive sodium hydroxide on the surface.
-
Solution Protocol:
-
Use a fresh bottle of NaH (60% dispersion in mineral oil).
-
Before use, wash the required amount of NaH dispersion with anhydrous hexane or pentane (x3) under an inert atmosphere (N₂ or Ar) to remove the mineral oil.
-
Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere.
-
Use anhydrous solvents. Toluene or THF, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone), are recommended.[1][2]
-
-
-
Incorrect Reaction Temperature:
-
Causality: While some condensations proceed at room temperature, heating is often required to overcome the activation energy. However, excessive heat can lead to decomposition or side reactions. The optimal temperature is a delicate balance.
-
Solution Protocol:
-
Start the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no reaction is observed after 1-2 hours, gradually heat the mixture to 50-60°C.
-
For more robust systems, refluxing in toluene may be necessary.[1] A controlled, stepwise increase in temperature is key to finding the optimal condition.
-
-
-
Sub-optimal Solvent Choice:
-
Causality: The solvent must be aprotic and capable of solvating the intermediates. Polar aprotic solvents can sometimes be more effective than nonpolar ones.[2]
-
Solution: While toluene is a standard choice, if yields remain low, consider switching to anhydrous THF or DMF. DMF, being more polar, can sometimes facilitate the reaction but is harder to remove.
-
Troubleshooting Decision Tree for Dieckmann Condensation:
Caption: Decision tree for troubleshooting the Dieckmann condensation step.
Question 2: The final hydrolysis and decarboxylation step (Step 3) is slow, incomplete, or produces a complex mixture. How can I improve it?
This step involves the acid-catalyzed removal of the ester group from the β-keto ester intermediate to yield the final ketone.[1]
Potential Causes & Solutions:
-
Insufficient Acid Concentration or Temperature:
-
Causality: Both hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid are driven by strong acid and heat. Insufficient conditions will lead to incomplete reaction, leaving the β-keto ester intermediate in your product.
-
Solution Protocol:
-
After the Dieckmann condensation is complete, quench the reaction carefully by slowly adding it to ice-cold water. Extract the β-keto ester intermediate.
-
Remove the organic solvent. To the residue, add a 3-6 M solution of hydrochloric acid (HCl).[1]
-
Heat the mixture to reflux (typically 100-110°C) and monitor the reaction by TLC. The reaction is often complete within 4-6 hours.
-
CO₂ evolution is a visual indicator that decarboxylation is occurring.
-
-
-
Formation of Side Products:
-
Causality: Prolonged heating in strong acid can sometimes lead to degradation or side reactions. The goal is to apply enough energy to complete the reaction without decomposing the product.
-
Solution: Monitor the reaction hourly after the first 2 hours. Once the starting material (β-keto ester) is consumed (as per TLC), cool the reaction down. Over-refluxing provides no benefit and increases risk.
-
| Symptom | Potential Cause | Recommended Solution |
| Two spots on TLC after reflux | Incomplete hydrolysis/decarboxylation. | Increase reflux time or use a higher concentration of HCl (e.g., 6 M). |
| Product darkens significantly | Product degradation. | Reduce reflux time. Monitor hourly and stop as soon as the reaction is complete. |
| Oily, difficult-to-purify product | Presence of unreacted starting material and side products. | Ensure the Dieckmann condensation went to completion before starting hydrolysis. |
Question 3: I am having difficulty isolating the final product as a clean hydrochloride salt. It oils out or is impure. What should I do?
The final step involves converting the free base into its hydrochloride salt for stability and ease of handling.[3]
Potential Causes & Solutions:
-
Residual Water or Impurities:
-
Causality: The free base must be clean and dry before salt formation. Water can interfere with crystallization, leading to an oil. Other organic impurities can also act as cryo-inhibitors.
-
Solution Protocol:
-
After acidic hydrolysis, cool the reaction and basify with a strong base (e.g., 5 M NaOH) to a pH > 12.
-
Extract the free base product into an organic solvent like dichloromethane (DCM) or ethyl acetate (x3).[4]
-
Combine the organic layers, wash with brine, and dry thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure. At this stage, you should have the crude free base, which can be purified by column chromatography if necessary.
-
-
-
Incorrect Solvent for Salt Formation:
-
Causality: The hydrochloride salt needs to be insoluble in the chosen solvent system to precipitate.
-
Solution Protocol:
-
Dissolve the purified, dry free base in a minimal amount of a suitable solvent like anhydrous isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a miscible solvent in which the salt is insoluble. A common choice is HCl in diethyl ether or HCl in isopropanol.
-
Stir the mixture at room temperature or cool in an ice bath to induce precipitation. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to monitor the progress of these reactions?
-
Thin Layer Chromatography (TLC) is indispensable. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting diester, the cyclized β-keto ester, and the final ketone product should all have distinct Rf values. Staining with potassium permanganate can help visualize the spots.
-
-
FAQ 2: Can I use a different base for the Dieckmann condensation?
-
Yes, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can be effective, especially if NaH fails.[2] These are typically used at lower temperatures (e.g., -78°C to 0°C) in THF.
-
-
FAQ 3: My overall yield is still low after optimization. Are there alternative synthetic routes?
-
While the Dieckmann route is common, other methods exist for forming pyrrolidinone rings, such as 1,3-dipolar cycloadditions of nitrones or azomethine ylides, though this would require a completely different synthetic strategy starting from different materials.[5][6] For minor improvements, focus on ensuring the purity of your starting materials before attempting the synthesis again.
-
References
- Hantzsch Pyrrole Synthesis. (n.d.). Grokipedia.
- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.
- Hantzsch Pyrrole Synthesis. (n.d.). Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Robinson-Gabriel Synthesis of Oxazoles Mechanism. (n.d.). Scribd.
- Robinson-Gabriel Synthesis. (n.d.). SynArchive.
- Hantzsch Synthesis of Pyrrole. (n.d.). Química Organica.org.
- Robinson-Gabriel synthesis of oxazoles. (2025, November 15). YouTube.
- Robinson–Gabriel Synthesis. (n.d.). Wikipedia.
- Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks.
- Mechanism of Hantzsch synthesis of Pyrrole. (2020, July 28). YouTube.
- Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. (2025, May 13). ResearchGate.
- Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. (n.d.). ResearchGate.
- Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation. (n.d.). ResearchGate.
- Dieckmann Condensation. (n.d.). Alfa Chemistry.
- Application of the Dieckmann Condensation to Pyrrole Diesters. (2012, April 18). University of Minnesota.
- 1-Benzylpiperazine Dihydrochloride. (n.d.). Organic Syntheses.
- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
- Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- Dichloromethane. (n.d.). Wikipedia.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Guide Version: 1.0 | Last Updated: January 19, 2026
Introduction
Welcome to the technical support center for the purification of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this specific tertiary amine salt. The inherent chemical properties of this molecule—namely the basic tertiary amine and its formulation as a polar hydrochloride salt—present unique challenges in chromatography. This document provides in-depth, field-tested strategies, troubleshooting guides, and detailed protocols to enable efficient and high-purity isolation of your target compound. Our approach is grounded in explaining the causal mechanisms behind each experimental choice, ensuring you can adapt these principles to your specific impurity profile and laboratory setup.
Section 1: Understanding the Molecule and Core Chromatographic Challenges
This compound is a water-soluble, polar organic salt. The core of the molecule features a tertiary amine, which is basic. In its hydrochloride salt form, the amine is protonated, existing as a cationic species. This dual nature—a polar salt that can be converted to a less polar, basic free amine—is the central factor governing its chromatographic behavior.
The Primary Challenges:
-
Interaction with Silica Gel (Normal-Phase): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen of the free amine form of your compound will interact strongly with these acidic sites via an acid-base interaction. This leads to irreversible adsorption, significant peak tailing, and often, complete loss of the compound on the column.[1] The hydrochloride salt itself is typically too polar to elute from silica using standard non-polar solvent systems.[2][3]
-
Peak Shape in Reversed-Phase: While the salt's polarity makes it a good candidate for reversed-phase (RP) chromatography, achieving symmetrical peak shapes can be difficult. Unwanted secondary interactions can occur between the cationic analyte and any residual, un-capped silanols on the C18 stationary phase, which are anionic at neutral pH.[4] Furthermore, if the mobile phase pH is not properly controlled, the compound can exist in equilibrium between its protonated and free-base forms, resulting in broad, distorted peaks.[5]
The following sections provide structured guidance to overcome these challenges effectively.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions you will face when developing a purification method.
Q1: Which primary chromatography mode—Normal-Phase, Reversed-Phase, or HILIC—is best for my compound?
A1: The optimal mode depends on your sample's purity, the nature of the impurities, and available equipment.
-
Reversed-Phase (RP): This is often the most direct and recommended starting point for the hydrochloride salt form. It leverages the compound's water solubility. With the right mobile phase additives, it provides excellent resolution and peak shape.[6][7]
-
Normal-Phase (NP): This mode should only be used after converting the salt to its free-base form. It is particularly effective for removing non-polar or moderately polar impurities. However, it requires an additional chemical workup step (neutralization and extraction).[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent, though less common, alternative. It is ideal for purifying highly polar compounds that have poor retention in reversed-phase but are too strongly adsorbed on normal-phase silica.[3] It can be used to purify the salt form directly.
Q2: Is it mandatory to convert the hydrochloride salt to the free base before purification?
A2: No, it is not mandatory, but it is a strategic choice.
-
Purifying the Salt Directly: This is the most straightforward workflow. It avoids an extra reaction/workup step and is best accomplished using Reversed-Phase or HILIC chromatography.
-
Converting to the Free Base: This is necessary if you intend to use Normal-Phase chromatography on standard silica gel. The conversion is typically achieved by neutralizing the salt with a mild base (e.g., aqueous NaHCO₃ or Na₂CO₃), followed by extraction into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[8] This strategy is advantageous if your impurities are much less or much more polar than the neutral amine.
Q3: My compound is tailing severely. What is the most likely cause and solution?
A3: Peak tailing is the most common issue when purifying amines.
-
In Normal-Phase (on the free base): The cause is the acid-base interaction between your basic amine and the acidic silica surface.
-
Solution: Add a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.1-1%).[1] This additive effectively neutralizes the active silanol sites, allowing your compound to elute symmetrically. Alternatively, use an amino-functionalized column.[9]
-
-
In Reversed-Phase (on the salt): The cause is secondary interaction with residual silanols on the C18 stationary phase.
-
Solution: Add an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.05-0.1%), to your mobile phase.[4] This serves two purposes: it keeps your compound fully protonated as a single cationic species and suppresses the ionization of the silanol groups, minimizing unwanted interactions.
-
Q4: How do I perform a "dry load" or "solid load," and when should I use it?
A4: Dry loading is a sample application technique used when your crude material does not dissolve well in the initial, weak mobile phase solvent. It prevents the sample from precipitating at the top of the column and ensures a narrow injection band, improving resolution.[10]
-
Method: Dissolve your crude compound in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (or Celite for RP) to this solution, roughly 2-3 times the mass of your crude sample. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.[10]
Section 3: Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from a normal-phase silica column. | 1. The compound was loaded as the HCl salt, which is too polar. 2. The free base is strongly adsorbed to acidic silanol sites.[1][2] | 1. Ensure the compound has been converted to its free base form before loading. 2. Add a basic modifier (0.5-1% triethylamine or ammonia) to the mobile phase.[11] 3. Consider switching to a less acidic stationary phase like alumina or an amine-functionalized column.[9][12] |
| Significant loss of product on the column. | The compound is irreversibly bound to or is decomposing on the acidic silica gel.[2] | 1. Deactivate the silica by pre-flushing the column with a mobile phase containing triethylamine.[11] 2. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and a steeper solvent gradient. 3. Switch to a more inert stationary phase (Reversed-Phase C18 or HILIC). |
| Poor peak shape (fronting or tailing) in reversed-phase. | 1. Secondary ionic interactions with residual silanols. 2. Mobile phase pH is near the pKa of the amine, causing an equilibrium between two forms.[4] 3. Column overload due to injecting too much sample. | 1. Add an ion-pairing agent or acid modifier (0.1% TFA or 0.1% Formic Acid) to the mobile phase to ensure the amine is fully protonated and to suppress silanol activity.[4] 2. Reduce the amount of sample loaded onto the column. 3. Use a modern, high-purity C18 column with minimal residual silanol activity. |
| Compound elutes in the void volume in reversed-phase. | The hydrochloride salt is highly polar and has insufficient hydrophobic interaction with the C18 stationary phase.[3] | 1. Start with a mobile phase containing a higher percentage of the aqueous component (e.g., 95% water, 5% acetonitrile). 2. Use a mobile phase additive that increases retention, such as a buffer (e.g., 10-20 mM ammonium formate).[4][6] 3. Switch to HILIC, which is designed for retaining highly polar compounds.[3] |
| Co-elution with a closely-related impurity. | The current method lacks sufficient selectivity (separation power) for the specific compounds. | 1. Optimize the Gradient: Switch from an isocratic to a shallow gradient elution. 2. Change Solvents: In normal-phase, try replacing ethyl acetate with a different solvent like MTBE or a DCM/methanol system. In reversed-phase, try switching from acetonitrile to methanol as the organic modifier, or vice-versa. This changes the separation selectivity. 3. Change Stationary Phase: If optimizing the mobile phase fails, change the column. A switch from standard silica to an amino-functionalized phase (NP) or from a C18 to a Phenyl-Hexyl phase (RP) can provide a different selectivity profile. |
Section 4: Detailed Experimental Protocols
These protocols provide validated starting points for purification. Always perform a small-scale analytical run (TLC or LC-MS) to optimize conditions before committing to a large-scale preparative separation.
Protocol 1: Normal-Phase Flash Chromatography (as Free Base)
This protocol assumes you have first converted the hydrochloride salt to its free base via a standard aqueous workup.
-
Preparation of the Free Base:
-
Dissolve the crude this compound in deionized water.
-
Cool the solution in an ice bath and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9 (test with pH paper).
-
Extract the aqueous layer 3 times with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Chromatography:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5% (v/v) triethylamine (TEA) to the prepared eluent mixture.
-
TLC Analysis: Develop a TLC method to find a solvent system where the product has an Rf of ~0.2-0.3. A good starting point is 98:2 DCM:MeOH + 0.5% TEA.
-
Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading: Perform a dry load for best results. Adsorb the crude free base onto a small amount of silica gel and load the resulting powder onto the column.[10]
-
Elution: Begin eluting with the solvent system determined by TLC. A gradient elution, slowly increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM, always containing 0.5% TEA), will likely provide the best separation.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product. Combine pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reversed-Phase Flash/Prep HPLC (as Hydrochloride Salt)
This protocol is for the direct purification of the hydrochloride salt.
-
Preparation:
-
No chemical conversion is needed. Dissolve the crude hydrochloride salt in a minimum amount of a solvent mixture that is compatible with the initial mobile phase conditions (e.g., Water/Acetonitrile or DMSO). If using DMSO, ensure the injection volume is small to avoid solvent effects.
-
-
Chromatography:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Note: Using a volatile buffer like 10mM ammonium formate instead of TFA can be beneficial, especially if the final product needs to be lyophilized or is intended for MS analysis.[4]
-
-
Method Development: Use analytical HPLC to develop a gradient. A typical starting gradient is 5% to 95% B over 15-20 minutes.
-
Sample Loading: Inject the dissolved sample directly onto the pre-equilibrated column.
-
Elution: Run the preparative gradient based on the analytical method.
-
Fraction Collection & Analysis: Collect fractions based on UV detector response. Analyze fractions by analytical LC-MS or HPLC to confirm purity. Combine pure fractions, remove the organic solvent (acetonitrile) via rotary evaporation, and then lyophilize the remaining aqueous solution to recover the pure hydrochloride salt.
-
Section 5: Method Selection Workflow
The choice of chromatographic method is a critical decision. The following diagram outlines a logical workflow for selecting the most appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Section 6: Troubleshooting Logic Diagram
When a purification run fails, a structured approach to troubleshooting is essential. Use this diagram to diagnose common issues.
Caption: Troubleshooting decision tree for common purification issues.
References
-
Lindsley, C. W., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-9. Retrieved from [Link]
-
Nováková, L., & Vlčková, H. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
- Perrin, C., et al. (2005). Additives for reversed-phase HPLC mobile phases. U.S. Patent No. US20050011836A1.
-
Miller, L. (2008). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Chromatographia, 67(S1), 31-36. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A. Retrieved from [Link]
-
Dr. P. Saranraj. (2024, January 15). Flash Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2007, August 20). HCL SALT. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. teledynelabs.com [teledynelabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HCL SALT - Chromatography Forum [chromforum.org]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
Welcome to the technical support guide for the synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related pyrrolidinone cores. Pyrrolidinone scaffolds are prevalent in a wide range of biologically active compounds and pharmaceuticals.[1][2] Achieving high purity is critical, yet the synthesis is often accompanied by the formation of characteristic side products.
This guide provides in-depth, field-proven insights into common synthetic challenges, impurity formation, and robust troubleshooting strategies. Our approach is rooted in explaining the chemical causality behind each step and potential pitfall, empowering you to not only solve immediate issues but also to proactively optimize your synthetic route.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one typically proceeds via a multi-step sequence that includes a Michael addition followed by an intramolecular Dieckmann condensation and subsequent hydrolysis/decarboxylation. This route is favored for its use of readily available starting materials.
The core logic is as follows:
-
Aza-Michael Addition: Benzylamine is added to an α,β-unsaturated ester, such as ethyl methacrylate, to form a diester intermediate. This step builds the core acyclic backbone.
-
Dieckmann Condensation: The diester intermediate is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization, forming a five-membered β-keto ester ring.
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is subjected to acidic hydrolysis, which cleaves the ester and promotes decarboxylation to yield the target ketone.
-
Salt Formation: The free base is treated with hydrochloric acid to precipitate the stable hydrochloride salt, which aids in purification.
Caption: General synthetic scheme for 1-Benzyl-4-methyl-pyrrolidin-3-one HCl.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My initial Aza-Michael addition is sluggish or incomplete, leaving significant amounts of benzylamine. What's wrong?
A: This is a common issue often related to reaction conditions or reagent purity.
-
Causality: The Aza-Michael addition is an equilibrium process. While it typically favors the product, high temperatures can shift the equilibrium back towards the starting materials. Furthermore, the nucleophilicity of benzylamine can be hampered by protonation if acidic impurities are present.
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at room temperature or slightly below. While some procedures for similar structures mention reflux, this can sometimes be detrimental and lead to side reactions.[3]
-
Reagent Purity: Ensure the ethyl methacrylate is free of acidic polymerization inhibitors. If necessary, pass it through a short plug of basic alumina before use.
-
Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like methanol or ethanol can help solvate the intermediates and drive the reaction forward.
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the methacrylate ester can help consume all the benzylamine.
-
Q2: I'm observing a significant high-molecular-weight impurity by LC-MS after the Dieckmann condensation. What is it and how do I prevent it?
A: The likely culprit is an intermolecular Claisen-type condensation product, forming a dimeric species.
-
Causality: The Dieckmann condensation is an intramolecular reaction. If the reaction is too concentrated or the base is added too quickly, the enolate of one diester molecule can react with the ester of another molecule (intermolecular reaction) before it has a chance to cyclize.
-
Preventative Measures:
-
High Dilution: Run the condensation reaction at high dilution (e.g., 0.1-0.2 M). This principle, known as the Ruggli-Ziegler dilution principle, favors intramolecular processes over intermolecular ones.
-
Slow Addition: Add the diester intermediate slowly to a suspension of the base (e.g., sodium ethoxide in toluene) at an elevated temperature. This keeps the instantaneous concentration of the diester low, further promoting cyclization.
-
Choice of Base: Use a base with a corresponding alcohol to the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which can create a mixture of products.
-
Q3: My final decarboxylation step is incomplete. I have a persistent impurity with a mass of [M+72] relative to the product.
A: This indicates the presence of the cyclized β-keto ester, 1-Benzyl-4-ethoxycarbonyl-4-methyl-pyrrolidin-3-one. The decarboxylation is not being driven to completion.
-
Causality: The saponification of the ester and the subsequent decarboxylation of the resulting β-keto acid require harsh conditions (strong acid and heat). Insufficient reaction time, temperature, or acid concentration will result in incomplete conversion.
-
Solutions:
-
Reaction Conditions: Ensure the hydrolysis is conducted with a sufficient concentration of strong acid (e.g., 6N HCl or a mixture of concentrated HCl and acetic acid) and at reflux for an extended period (4-8 hours).[4][5][6]
-
Monitoring: Track the reaction's progress by TLC or LC-MS. The disappearance of the β-keto ester spot/peak is a reliable indicator of completion. A simple colorimetric test with FeCl3 can also be used; the enol of the β-keto ester will give a positive (colored) result, which should disappear upon complete decarboxylation.[3][5]
-
Purification: If a small amount of this impurity persists, it can often be removed during the final crystallization of the hydrochloride salt, as its polarity and solubility differ significantly from the target compound.
-
Q4: My final product is contaminated with a compound that lacks the benzyl group (m/z = M-90). Why did this happen?
A: This is due to N-debenzylation, a known side reaction under certain conditions.
-
Causality: The benzyl group can be cleaved under harsh acidic conditions, high temperatures, or, more commonly, during any steps involving catalytic hydrogenation (which is not in this specific route but is a common transformation for related molecules).[7] In this synthesis, prolonged heating in strong acid during decarboxylation can cause some degree of debenzylation.
-
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the decarboxylation step closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Alternative Decarboxylation: Consider alternative, milder decarboxylation methods if this side product is a major issue, though these are often lower yielding.
-
Purification: The resulting secondary amine (4-methyl-pyrrolidin-3-one) has very different properties and is typically easy to separate from the N-benzylated product during workup or crystallization.
-
Section 3: Common Side Product Profile
| Side Product Name | Structure Description | Formation Stage | Common Analytical Signature (LC-MS m/z for [M+H]⁺) |
| Unreacted Diester | Acyclic diester intermediate | Dieckmann Condensation | C₁₈H₂₇NO₄, ~322.2 |
| Intermolecular Dimer | Product of intermolecular Claisen condensation | Dieckmann Condensation | High MW, varies |
| β-Keto Ester | 1-Benzyl-4-ethoxycarbonyl-4-methyl-pyrrolidin-3-one | Decarboxylation | C₁₅H₁₉NO₃, ~262.1 |
| Debenzylated Product | 4-methyl-pyrrolidin-3-one | Decarboxylation | C₅H₉NO, ~100.1 |
| Over-reduction Product | 1-Benzyl-4-methyl-pyrrolidin-3-ol | N/A (Relevant if using reductive steps) | C₁₂H₁₇NO, ~192.1 |
Section 4: Recommended Protocols & Workflows
Protocol 4.1: In-Process Monitoring by TLC
This protocol ensures each step has reached completion before proceeding, which is a cornerstone of a self-validating process.
-
Prepare TLC Plate: Use silica gel 60 F254 plates.
-
Select Mobile Phase: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve an Rf of ~0.3-0.5 for the main product of the current step.
-
Spotting: On a single plate, spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development & Visualization: Develop the plate and visualize under a UV lamp (254 nm). Staining with potassium permanganate or ninhydrin (for free amines) can also be highly informative.
-
Interpretation: The reaction is complete when the starting material spot is absent from the reaction mixture lane.
Protocol 4.2: Purification by HCl Salt Crystallization
This is the most effective method for purifying the final product and removing most common impurities.
-
Solvent Selection: After aqueous workup to isolate the free base as an oil, dissolve it in a suitable solvent like isopropanol (IPA), ethyl acetate, or diethyl ether.
-
Acidification: Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.
-
Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. The process can be aided by cooling the mixture in an ice bath.[4]
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., ether) to remove soluble, non-basic impurities.
-
Drying: Dry the product under vacuum to a constant weight. The purity should be checked by HPLC and NMR.
Troubleshooting Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Cell Viability in Assays with 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Welcome to the technical support center for researchers utilizing 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride in their cellular assays. This guide, presented in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to low cell viability, ensuring the accuracy and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this information based on established cell culture principles and data from related chemical structures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a pyrrolidine derivative.[1] The pyrrolidine scaffold is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] Derivatives of pyrrolidine are investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[3] The specific biological activity of this compound is likely the subject of your research.
Q2: I'm observing significant cell death in my experiments. What are the likely causes?
Low cell viability when using a test compound can stem from several factors:
-
Inherent Cytotoxicity of the Compound: The compound itself may be cytotoxic to your specific cell line at the concentrations you are testing. Many pyrrolidine derivatives have been shown to have cytotoxic effects.[4][5][6]
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly dimethyl sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations.[7]
-
Compound Solubility and Precipitation: The compound may not be fully soluble in your cell culture medium, leading to the formation of precipitates that can be harmful to cells.
-
Suboptimal Cell Culture Conditions: Pre-existing issues with cell health, such as contamination, high passage number, or improper handling, can be exacerbated by the addition of a chemical stressor.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low cell viability, follow this systematic troubleshooting guide.
Step 1: Evaluate Your Compound and Its Preparation
Q3: How should I prepare my stock solution of this compound?
-
Recommended Solvent: Prepare a high-concentration stock solution in 100% DMSO.
-
Dissolution Technique: To ensure complete dissolution, you can vortex the solution or use a sonicator. Gentle warming may also aid in dissolution.
-
Storage: Store your stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q4: My compound precipitates when I add it to the cell culture medium. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium.
-
Pre-warm your media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Increase the final DMSO concentration (with caution): While aiming for the lowest possible final DMSO concentration, sometimes a slightly higher concentration (e.g., up to 0.5%) is necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration.
-
Serial Dilutions in Media: Instead of a single large dilution, perform serial dilutions in your culture medium to gradually lower the compound and DMSO concentration.
Step 2: Assess Your Experimental Design
Q5: What concentration of this compound should I be using?
If you are observing widespread cell death, it is highly likely your initial concentration is too high.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). This will help you identify a suitable concentration range for your subsequent experiments.
-
Consult Literature on Similar Compounds: Research the cytotoxic effects of structurally similar pyrrolidine derivatives to get a potential starting range for your dose-response experiments.[3][4][5][6]
Q6: How can I be sure that the observed cell death is due to the compound and not the solvent?
-
Include a Vehicle Control: This is a critical control in any experiment involving a dissolved compound. Your vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells. This will allow you to differentiate between compound-induced toxicity and solvent-induced toxicity.
-
Determine the Maximum Tolerated Solvent Concentration: If you haven't already, perform a dose-response experiment with your solvent alone to determine the highest concentration your cells can tolerate without a significant loss in viability. For most cell lines, the final DMSO concentration should be kept below 0.5%.
Step 3: Investigate the Mechanism of Cell Death
Understanding how your compound is inducing cell death can provide valuable insights. Consider performing assays to distinguish between apoptosis and necrosis.
Q7: How can I determine if the compound is inducing apoptosis?
Apoptosis, or programmed cell death, is a key mechanism for many cytotoxic compounds.
-
Caspase Activity Assays: A hallmark of apoptosis is the activation of caspases. You can measure the activity of key executioner caspases, like caspase-3, using a fluorometric or colorimetric assay.[8][9][10][11][12] These assays utilize a substrate that is cleaved by active caspase-3, releasing a detectable signal.[8][9][11][12] An increase in caspase-3 activity in your treated cells compared to the control would suggest apoptosis.
Q8: How can I test for necrosis?
Necrosis is a form of cell death that results from acute cellular injury and often involves the loss of plasma membrane integrity.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[13][14][15][16] An LDH cytotoxicity assay measures the amount of LDH in your culture supernatant, which is directly proportional to the number of necrotic cells.[13][14][15][16]
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting low cell viability.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][17][18]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][18]
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Culture medium (phenol red-free for the final steps is recommended)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in culture medium.
-
Remove the old medium and add the compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18][19]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 540-590 nm using a microplate reader.[17]
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated control) * 100.
| Troubleshooting the MTT Assay | |
| Issue | Possible Cause & Solution |
| Low absorbance readings | Low cell number; optimize seeding density. Insufficient incubation with MTT; extend incubation time. |
| High background | Contamination; check cultures for bacteria or yeast. Phenol red interference; use phenol red-free medium during MTT incubation. |
| Inconsistent results | Uneven cell seeding; ensure a homogenous cell suspension. Incomplete dissolution of formazan; increase shaking time or gently pipette to mix. |
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[13][14][15][16]
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
LDH assay kit (containing lysis buffer, substrate mix, and stop solution)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in culture medium.
-
Set up the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the same concentration of solvent as the test compound.
-
-
Add the compound dilutions and controls to the respective wells.
-
Incubate for the desired treatment period.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.[13][14][16]
-
Add the stop solution to each well.
-
Read the absorbance at 490 nm using a microplate reader.[13][14][16]
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100.
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.[8][9][10][11][12]
Materials:
-
Cells cultured in appropriate vessels
-
This compound
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and a fluorogenic substrate like Ac-DEVD-AMC)
Procedure:
-
Treat cells with your compound for the desired time. Include untreated and vehicle controls.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Lyse the cells using the provided lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new tube.
-
Determine the protein concentration of your lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.[8][12]
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the untreated control. A fold-increase in fluorescence indicates an increase in caspase-3 activity.
Potential Mechanism of Action for Pyrrolidine Derivatives
Caption: Potential apoptotic pathway induced by pyrrolidine derivatives.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
CUSABIO. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Cytotoxic Studies of Pyrrole and Pyrrolidine Derivatives in Human Tumor Cell Lines | Request PDF. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (2025). antiproliferative activity of pyrrolidine derivatives compound in colon cancer cells. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]
-
PubMed. (2015). Factors that determine stability of highly concentrated chemically defined production media. Retrieved from [Link]
-
ResearchGate. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]
-
PubMed. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]
-
PubChem. (n.d.). [3-Benzyl-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. Retrieved from [Link]
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- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LDH cytotoxicity assay [protocols.io]
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- 17. clyte.tech [clyte.tech]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving the solubility of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride for biological assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride and similar compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you overcome solubility challenges in your biological assays.
Navigating Solubility Challenges with this compound
This compound is a hydrochloride salt, a formulation often chosen to enhance the aqueous solubility and stability of a parent molecule.[1][2] However, achieving a consistently soluble state in biological assay buffers can still be a significant hurdle. This guide provides a systematic approach to troubleshooting and optimizing the solubility of this and other challenging compounds.
Frequently Asked Questions (FAQs)
Q1: My initial stock solution of this compound in DMSO is clear, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening?
This phenomenon, often called "solvent shock," is a common issue when working with compounds that have low aqueous solubility.[3][4] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, its ability to dissolve a compound doesn't guarantee the compound's solubility in a water-based system.[5][6][7]
Here's a breakdown of the cause:
-
Drastic Polarity Shift: When a small volume of your highly concentrated DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment rapidly changes from organic to aqueous. This sudden shift can cause the compound's solubility to plummet, leading to precipitation.[4]
-
Exceeding Aqueous Solubility Limit: Every compound has a maximum soluble concentration in a given aqueous medium.[3] Your final concentration in the assay might be exceeding this limit, even if the initial DMSO stock was clear.
Q2: What is the first step I should take to address this precipitation?
The first step is to determine the maximum aqueous solubility of your compound in the specific assay buffer you are using. This will help you understand the concentration limits you need to work within.
Protocol: Kinetic Solubility Assessment
This protocol provides a quick assessment of your compound's solubility under your specific assay conditions.
Materials:
-
This compound
-
100% DMSO (molecular biology grade)
-
Your specific aqueous assay buffer
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometry or absorbance at a high wavelength, e.g., 620 nm)
Procedure:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of this stock solution in 100% DMSO in a separate plate or tubes.[5]
-
Transfer a small, equal volume of each DMSO concentration into the wells of the 96-well plate containing your assay buffer. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.[5][8][9][10]
-
Mix well and incubate under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
-
Visually inspect for precipitation.
-
Quantify precipitation by measuring light scattering (nephelometry) or absorbance. An increase in signal indicates precipitation.[11]
-
Plot the signal against the compound concentration to identify the point at which precipitation begins. This is your approximate maximum soluble concentration.
Q3: My desired assay concentration is higher than the measured aqueous solubility. What are my options?
If your experimental needs exceed the compound's intrinsic aqueous solubility, several strategies can be employed. The choice of method will depend on the specific requirements of your assay.
Troubleshooting Workflow for Solubility Enhancement
Caption: A decision-making workflow for addressing compound precipitation in biological assays.
Detailed Troubleshooting Guides
Guide 1: pH Modification
Scientific Rationale: this compound is the salt of a likely weakly basic parent molecule. The solubility of such compounds is highly pH-dependent.[12][13] In acidic conditions (lower pH), the amine group is protonated, which generally increases its interaction with water and enhances solubility.[14] As the pH increases and approaches the pKa of the compound, the uncharged, less soluble free base form will begin to predominate, potentially leading to precipitation.[15]
When to Use This Method:
-
When your compound is ionizable (which is the case for most hydrochloride salts).
-
When your biological assay can tolerate a modest change in pH without affecting the results.
Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).
-
Determine the solubility of your compound in each buffer using the kinetic solubility assessment protocol described in Q2.
-
Plot solubility versus pH to identify the optimal pH range for your compound.
-
Select a buffer system for your assay that maintains the pH within this optimal range.
Considerations:
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to resist pH changes that can occur due to cellular metabolism.[3]
-
Common Ion Effect: At very low pH, the high concentration of chloride ions from the buffer (if using HCl for pH adjustment) could potentially decrease the solubility of the hydrochloride salt, although this is less common than pH-induced precipitation of the free base.[12][15][16]
Illustrative Data:
| pH of Assay Buffer | Maximum Soluble Concentration (µM) of a Hypothetical Weakly Basic HCl Salt | Observation |
| 5.5 | > 100 | Clear solution |
| 6.5 | 75 | Clear solution |
| 7.4 | 20 | Precipitation observed above this concentration |
| 8.0 | < 5 | Significant precipitation |
Note: This data is for illustrative purposes only.
Guide 2: Use of Co-solvents
Scientific Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds in aqueous solutions.[17] They work by reducing the overall polarity of the solvent system. Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[17][18]
When to Use This Method:
-
When pH modification is not sufficient or not compatible with your assay.
-
For in vitro assays where the introduction of a small amount of an additional organic solvent is tolerable.
Protocol: Co-solvent Screening
-
Select a few biocompatible co-solvents (e.g., ethanol, PEG400).
-
Prepare your assay buffer containing different, low concentrations of the co-solvent (e.g., 1%, 2%, 5%).
-
Determine the solubility of your compound in each co-solvent/buffer mixture.
-
Run a vehicle control in your assay with each co-solvent concentration to ensure the co-solvent itself does not affect the biological system (e.g., cell viability, enzyme activity).[8][10][19]
Considerations:
-
Toxicity: Co-solvents can be toxic to cells at higher concentrations.[8] Always determine the maximum tolerable concentration for your specific assay.
-
Assay Interference: Co-solvents can sometimes directly interfere with the assay components. Always include proper controls.
Guide 3: Advanced Formulation Strategies
Scientific Rationale: For particularly challenging compounds, more advanced formulation strategies may be necessary. These approaches encapsulate the drug molecule to enhance its solubility and stability in aqueous environments.[20][21][22]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[20][21]
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), use lipophilic excipients to dissolve the compound.[20][21] They can form fine emulsions upon dilution in aqueous media.
When to Use These Methods:
-
When other methods have failed to provide the required solubility.
-
In later stages of drug development, including for in vivo studies.
Considerations:
-
Complexity: These formulations are more complex to prepare and characterize.
-
Assay Compatibility: The components of these formulations may interfere with the biological assay. Thorough validation is required.
References
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
- Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
- Cosolvent. Wikipedia.
- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Benchchem.
- Dimethyl Sulfoxide. Thermo Fisher Scientific.
- Dimethyl sulfoxide. Wikipedia.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Dimethyl sulfoxide for molecular biology. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.
- Compound Handling Instructions. MCE.
- How to prevent "Antibacterial agent 102" precipitation in assays. Benchchem.
- Considerations regarding use of solvents in in vitro cell based assays.
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- This compound. BLDpharm.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- pH Effects on Solubility. Chad's Prep®.
- How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate.
-
Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available from: [Link]
- The Effects of pH on Solubility. Chemistry LibreTexts.
- Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ジメチルスルホキシド | Thermo Fisher Scientific [thermofisher.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
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- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 22. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride degradation and prevention
An advanced technical support resource for researchers, scientists, and drug development professionals working with 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride.
Technical Support Center: this compound
Introduction
This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The pyrrolidinone core is a versatile scaffold found in numerous biologically active compounds[1][2]. The stability of this compound is paramount to ensure the integrity of experimental results and the quality of synthesized products. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to manage and mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The main factors contributing to the degradation of this compound are exposure to incompatible pH conditions (both strongly acidic and alkaline), oxygen, light, and elevated temperatures.[3][4] The hydrochloride salt form provides some stability, but the core structure, containing a lactam (a cyclic amide) and a benzylic group, remains susceptible to specific degradation pathways.[3][5]
Q2: How can I visually identify if my sample has degraded?
A2: While analytical techniques are required for confirmation, visual cues may include a change in color (e.g., yellowing or browning), altered physical state (such as clumping or melting of the solid), or the appearance of insolubles when dissolved in a solvent. Any deviation from the initial appearance of a pure, white to off-white solid should be investigated.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[6][7][8][9] For maximum shelf-life, refrigeration and storage under an inert atmosphere (like argon or nitrogen) are recommended.
Q4: Is this compound sensitive to oxidation?
A4: Yes, the benzylic position (the CH2 group attached to the phenyl ring) is susceptible to oxidation, which can lead to the formation of corresponding carbonyl compounds or other oxidative byproducts.[5][10] The presence of oxygen, especially in combination with heat, light, or metal catalysts, can accelerate this process.[4]
Q5: What are the most likely degradation products?
A5: The two most probable degradation pathways are hydrolysis of the lactam ring and oxidation at the benzylic position. Hydrolysis would lead to ring-opening, forming an amino acid derivative. Oxidation would likely convert the benzyl group to a benzaldehyde or benzoic acid moiety. Forced degradation studies are the definitive way to identify specific degradation products for your experimental conditions.[11]
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experimentation.
Problem 1: My HPLC/LC-MS analysis shows new, unexpected peaks after preparing a solution.
-
Possible Cause 1: On-Column or In-Solution Degradation. The compound may be degrading in your analytical mobile phase or sample diluent, especially if the pH is not controlled or if the solution is left at room temperature for an extended period. The pyrrolidinone ring's lactam is susceptible to hydrolysis under acidic or alkaline conditions.[3]
-
Possible Cause 2: Excipient Interaction. If you are working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Problem 2: The potency of my stock solution is decreasing over time.
-
Possible Cause: Slow Degradation. The compound is likely undergoing slow degradation under your storage conditions. This could be due to hydrolysis, oxidation, or photolysis if the solution is exposed to light.[12]
-
Preventative Actions:
-
pH Control: Buffer your solution to a neutral or slightly acidic pH (pH 4-6 is often a good starting point for stability).
-
Minimize Oxygen Exposure: Prepare solutions with de-gassed solvents and store them under an inert gas (N2 or Ar).
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.[7]
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen temperatures. Conduct freeze-thaw stability studies if you plan to freeze your solutions.
-
Core Degradation Pathways and Prevention
Understanding the chemical liabilities of the molecule is key to preventing its degradation.
Primary Degradation Mechanisms
-
Hydrolysis (Acid/Base Catalyzed): The lactam ring is an amide and is susceptible to cleavage. In the presence of strong acids or bases, the ring will open to form 4-amino-3-methyl-5-phenylpentanoic acid derivatives. This is often the primary degradation pathway in aqueous solutions.[3]
-
Oxidation: The benzylic carbon is prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides. This can lead to the formation of 1-(benzoyl)-4-methyl-pyrrolidin-3-one or further degradation products.[5][10]
Caption: Key degradation pathways for the target compound.
Prevention and Stabilization Strategies
| Strategy | Action | Rationale |
| pH Control | Maintain solutions in a buffered system, typically between pH 4 and 6. | The lactam bond is most stable in a slightly acidic to neutral pH range, minimizing both acid- and base-catalyzed hydrolysis.[3] |
| Inert Environment | Purge solvents with nitrogen or argon before use. Store solids and solutions under an inert gas blanket. | This displaces oxygen, significantly reducing the potential for oxidative degradation of the benzylic group.[4] |
| Light Protection | Use amber glass containers or wrap vials with opaque material (e.g., aluminum foil). | Prevents photolytic degradation, which can be initiated by UV or visible light absorption by the aromatic ring.[7] |
| Temperature Control | Store materials at recommended temperatures, typically refrigerated (2-8°C) or frozen (< -15°C). Avoid repeated freeze-thaw cycles. | Reduces the kinetic rate of all degradation reactions.[6] |
| Chelating Agents | If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA. | Trace metal ions can catalyze oxidative degradation pathways.[4] |
| Use of Stabilizers | For formulations, consider adding antioxidants such as BHT (butylated hydroxytoluene) or ascorbic acid. | These compounds act as sacrificial agents, reacting with oxidative species before the target compound does.[12][13] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11][14]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Neutralize with acid before analysis.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal: Heat a vial of the stock solution.
-
Control: Keep one vial of the stock solution at 4°C, protected from light.
-
-
Incubation: Place the acid, base, oxidative, and thermal samples in a water bath or oven at 60-80°C. Expose the photolytic sample to a suitable light source (e.g., ICH-compliant photostability chamber). Monitor over several hours (e.g., 2, 8, 24 hours).
-
Analysis: Analyze all samples, including the control, using a suitable HPLC-UV/MS method.[15][16]
Protocol 2: Example Stability-Indicating HPLC-UV Method
This serves as a starting point for method development. The goal is to achieve baseline separation between the parent peak and all degradation product peaks generated during forced degradation.[17]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
References
- Benchchem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Benzyl-4-piperidone.
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzyl chloride.
- Lars Erik, Ø. et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
- CymitQuimica. (2024). Safety Data Sheet for 1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol.
- CymitQuimica. (2023). Safety Data Sheet for (4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Pyrrolidinone in Agrochemicals: Enhancing Efficacy and Stability.
- Maccari, R. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Singh, R. & Rehman, Z. (2013). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis.
- Asati, V. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
- Khurana, J. M. & Singh, S. (2009). Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Asian Journal of Chemistry.
- G. S. S. S. L. P. et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research.
- Patil, S. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Kumar, A. et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science.
- Dubey, S. et al. (2016). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences.
- Bettoni, M. et al. (2015). Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate. The Journal of Organic Chemistry.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Photoinduced One-Electron Oxidation of Benzyl Methyl Sulfides in Acetonitrile: Time-Resolved Spectroscopic Evidence for a Thionium Ion Intermediate [pubmed.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. iajps.com [iajps.com]
- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reproducibility in experiments with 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride (CAS 1430839-74-9). This guide is designed for researchers, medicinal chemists, and drug development professionals to address and overcome common challenges related to experimental reproducibility with this compound. Poor reproducibility can derail research projects, and our goal is to provide you with the insights and protocols necessary to achieve consistent, reliable results.[1][2]
This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust experimental framework.
Part 1: Foundational Knowledge & Critical Starting Checks
Before troubleshooting specific experimental failures, it is essential to validate the foundational parameters of your work. Inconsistencies often originate from the source material and its handling.
FAQ 1: I've just received a new batch of this compound. What are the first things I should do to ensure reproducibility?
Short Answer: Immediately verify the compound's identity, purity, and proper storage. Do not assume the label is sufficient.
Deep Dive: Batch-to-batch variability is a leading cause of irreproducibility in chemical research.[1] Before using any new supply of the reagent, a systematic validation is critical.
Critical Validation Steps:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm that the compound is indeed this compound. Compare the obtained spectra with reference data. Vendor websites often provide access to analytical data for specific batches.[3]
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or an Evaporative Light Scattering Detector (ELSD) to assess purity. Aim for a purity level of >98% for most applications. Develop a standardized quality control (QC) method that can be used for all incoming batches.
-
Handling & Storage: This compound is a hydrochloride salt, which makes it a solid that is generally more stable and easier to handle than its free-base form.[4] However, proper storage is crucial. Store it in a tightly sealed container in a cool, dry place, protected from moisture.[5][6] A recommended storage temperature is often -20°C for long-term stability.[5] The free base form can absorb atmospheric carbon dioxide, so converting it back and forth without careful protection can introduce impurities.[7]
Part 2: Troubleshooting Guide - Synthesis & Purification
Issues during the synthesis and purification stages are the most common source of downstream problems.
FAQ 2: My synthesis of the pyrrolidinone ring is giving low or inconsistent yields. What's going wrong?
Short Answer: Your issues likely stem from reagent quality, precise reaction control (pH and temperature), or competing side reactions.
Deep Dive: The synthesis of substituted pyrrolidines and related heterocycles is sensitive to several factors.[8][9] While specific routes to 1-Benzyl-4-methyl-pyrrolidin-3-one may vary, common methods like intramolecular cyclization (e.g., Dieckmann condensation) or multi-step sequences are subject to similar pitfalls.[10]
Troubleshooting Your Synthesis:
-
Reagent Quality: Ensure all starting materials, particularly amines and alkylating agents, are pure and anhydrous. Moisture can quench reagents and catalyze side reactions.[1]
-
pH Control: In cyclization reactions forming pyrrolidines, maintaining a neutral or weakly acidic pH is often critical. Strongly acidic conditions can favor the formation of furan byproducts, a common side reaction.[11]
-
Temperature Management: Small deviations in temperature can drastically affect reaction kinetics, leading to either incomplete reactions or the formation of degradation products.[1] Use a properly calibrated reaction monitoring system.
-
Side Reactions: Over-alkylation is a frequent problem when dealing with amines. If your synthesis involves N-alkylation steps, consider slow addition of the alkylating agent or using an excess of the amine to favor mono-alkylation.[11]
Workflow: Initial Compound Verification
This diagram outlines the mandatory workflow for qualifying a new batch of this compound before its use in any experiment.
Caption: Workflow for qualifying new batches of the target compound.
FAQ 3: I'm having trouble purifying the final compound. How do I effectively remove starting materials and byproducts, especially after forming the hydrochloride salt?
Short Answer: Use column chromatography on the free base before salt formation. If you must purify the salt, recrystallization from a suitable solvent system like ethanol/ether is the best approach. Avoid using aqueous HCl for the final salt formation if you want to prevent inorganic salt contamination.
Deep Dive: Purification is a multi-step process that requires careful planning.
-
Purification of the Free Base: Before converting to the hydrochloride salt, the crude free base should be purified. Silica gel column chromatography is often effective. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point for polar amines.
-
Formation of the Hydrochloride Salt: The most reliable method to form a clean salt is to dissolve the purified free base in an anhydrous solvent (like diethyl ether, ethyl acetate, or dichloromethane) and add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or dioxane).[12] Using aqueous HCl can introduce water and inorganic salts (like NaCl if a base like NaOH was used previously), which can be difficult to remove.[12]
-
Purification of the Salt: If the hydrochloride salt is impure, recrystallization is the preferred method. Finding the right solvent system is key.
Table 1: Recrystallization Solvent Systems for Amine Hydrochlorides
| Solvent 1 (Good Solubility) | Solvent 2 (Poor Solubility) | Typical Procedure |
| Ethanol or Methanol | Diethyl Ether or Hexanes | Dissolve salt in a minimum of hot Solvent 1, then add Solvent 2 until cloudy. Cool slowly to allow crystal formation. |
| Isopropanol | Ethyl Acetate | Similar to the above; dissolve in hot isopropanol and add ethyl acetate. |
| Water | Acetone or Isopropanol | Use if the compound is highly water-soluble and other systems fail. Lyophilization may be required to remove all water. |
Part 3: Stability, Handling, and Degradation
Even a pure compound can yield poor results if it degrades before or during the experiment.
FAQ 4: I suspect my compound is degrading over time or in my reaction mixture. What are the likely degradation pathways?
Short Answer: The primary degradation routes are likely hydrolysis of the lactam (amide) bond under strongly acidic or basic conditions, or oxidation.
Deep Dive: The pyrrolidinone scaffold contains several functional groups susceptible to degradation.
-
Hydrolysis: The cyclic amide (lactam) in the pyrrolidinone ring can be hydrolyzed.
-
Acid-Catalyzed: In the presence of strong acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to attack by water, ultimately cleaving the ring to form the corresponding amino acid.[13]
-
Base-Catalyzed: Under strong basic conditions, hydroxide attacks the carbonyl carbon, leading to a similar ring-opening.[13][14]
-
-
Oxidation: The tertiary amine nitrogen can be oxidized by strong oxidizing agents to form an N-oxide. Additionally, the carbon atom adjacent to the nitrogen (the benzylic position) is susceptible to oxidation.[13] Oxidative degradation can be a significant issue in some peptide boronic acids, suggesting similar pathways could affect related structures.[15]
Diagram: Potential Degradation Pathways
This diagram illustrates the two most probable non-metabolic degradation pathways for the core pyrrolidinone structure.
Caption: Primary hydrolytic and oxidative degradation pathways.
Part 4: Analytical & Characterization Challenges
Correctly interpreting analytical data is paramount for confirming structure and purity.
FAQ 5: The ¹H NMR spectrum of my compound is more complex than I expected, especially the protons on the pyrrolidine ring. Is my compound impure?
Short Answer: Not necessarily. The complexity likely arises from the chiral center at the C4 position, which renders the protons on the C2 and C5 methylene groups diastereotopic.
Deep Dive: This is a common point of confusion that can lead researchers to suspect impurities where none exist.
-
Chirality and Topicity: The methyl group at the C4 position creates a stereocenter. As a result, the two protons on the C2 methylene group are no longer chemically equivalent; they are diastereotopic. The same applies to the two protons on the C5 methylene group.
-
NMR Consequences:
-
Different Chemical Shifts: Diastereotopic protons have distinct chemical shifts in the NMR spectrum. Instead of seeing a single triplet for the C2-H₂ group, you will see two separate signals.
-
Complex Coupling: These protons will not only couple to adjacent protons but also to each other (geminal coupling). This results in a complex splitting pattern, often appearing as two "doublets of doublets" or even more complex multiplets for each proton.
-
-
Validation: This phenomenon is a fundamental concept in NMR spectroscopy for chiral molecules. You can find excellent discussions on this topic in educational literature concerning the NMR analysis of asymmetric heterocyclic amines.[16][17] If you synthesize the analog without the 4-methyl group (1-Benzyl-pyrrolidin-3-one), you will observe a much simpler spectrum, confirming the effect of the chiral center.
References
- An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one. (n.d.). Benchchem.
- Preventing side reactions in pyrrolidine synthesis. (n.d.). Benchchem.
- SAFETY DATA SHEET for TCO-amine HCl salt. (2025). Sigma-Aldrich.
- Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (n.d.). National Institutes of Health (NIH).
- Standard Operating Procedure for Hydrochloric Acid. (n.d.).
- McKennis Jr, H., Schwartz, S. L., & Bowman, E. R. (1964). ALTERNATE ROUTES IN THE METABOLIC DEGRADATION OF THE PYRROLIDINE RING OF NICOTINE. Journal of Biological Chemistry, 239, 3990-6.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online.
- Troubleshooting poor reproducibility in experiments with Methylbenzyl(cyclohexylmethyl)amine. (n.d.). Benchchem.
- This compound. (n.d.). BLDpharm.
- 1-BENZYLPIPERAZINE. (n.d.). Organic Syntheses Procedure.
- Saba, S., Ciaccio, J. A., Espinal, J., & Aman, C. E. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 84(6), 1011.
- Ways of crashing out amines. (2018). Reddit.
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. (2007). Semantic Scholar.
- Can Reproducibility in Chemical Research be Fixed? (2017). Enago Academy.
- 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024). ChemicalBook.
- Purification of Hydrochloride. (n.d.). ECHEMI.
- This compound. (n.d.). Sigma-Aldrich.
- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
Sources
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- 2. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 3. 1430839-74-9|this compound|BLD Pharm [bldpharm.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sci-Hub: are you are robot? [sci-hub.box]
- 17. semanticscholar.org [semanticscholar.org]
Analytical methods for detecting impurities in 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the analytical methods for detecting impurities in 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
The Critical Role of Impurity Profiling
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, rigorous analytical monitoring is essential to identify, quantify, and control these impurities, ensuring compliance with stringent regulatory standards set by authorities like the ICH and FDA.[2][3]
Impurity profiling involves a comprehensive strategy to detect and characterize all potential impurities, which can originate from starting materials, synthetic by-products, or degradation of the drug substance during manufacturing and storage.[2][3]
Understanding Potential Impurities
A thorough understanding of the synthetic route and the chemical nature of this compound is the first step in effective impurity analysis. Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process.
-
Starting Materials: Unreacted starting materials, such as benzyl chloride, can persist in the final product. Technical grade benzyl chloride itself may contain impurities like benzaldehyde and various chloro-derivatives of toluene.[4]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during synthesis can generate structurally similar compounds.
-
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation.[5] Forced degradation studies are intentionally conducted to identify these potential degradants.[6][7]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Dichloromethane, Toluene) can remain in the final product and must be monitored.[8][9]
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compounds | Typical Source | Recommended Analytical Technique |
| Starting Material | Benzyl Chloride | Synthesis | GC-MS |
| Starting Material Impurity | Benzaldehyde, Dichlorotoluene | Raw Material (Benzyl Chloride) | HPLC-UV, GC-MS[4] |
| By-product | Over-alkylation products | Synthesis Side-reaction | HPLC-UV, LC-MS |
| Degradation Product | Hydrolysis products (e.g., ring-opening) | Acid/Base Stress | HPLC-UV, LC-MS[5] |
| Degradation Product | Oxidation products (e.g., N-oxide) | Oxidative Stress | HPLC-UV, LC-MS |
| Residual Solvent | Toluene, Dichloromethane, Ethyl Acetate | Manufacturing Process | Headspace GC-MS[8] |
Forced Degradation Studies: A Predictive Approach
Forced degradation, or stress testing, is a critical component of drug development that helps establish the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[10][11] The primary goals are to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[7][10]
Experimental Workflow: Forced Degradation Study
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. biomedres.us [biomedres.us]
- 8. iajps.com [iajps.com]
- 9. Dichloromethane - Wikipedia [en.wikipedia.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important pyrrolidinone core. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2]
This document provides in-depth, field-proven insights into the synthetic process, offering solutions to common challenges encountered during laboratory and pilot-scale production. We will move beyond simple step-by-step instructions to explain the causality behind our procedural choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing the 1-Benzyl-4-methyl-pyrrolidin-3-one core?
A1: The synthesis of substituted pyrrolidinones can be approached in several ways. A prevalent strategy involves the cyclization of acyclic precursors.[2] For the target molecule, a common and effective method is the intramolecular Dieckmann condensation of a suitably substituted diester, followed by hydrolysis and decarboxylation. An alternative route could involve the alkylation of a pre-formed pyrrolidinone ring, though this can sometimes lead to challenges with regioselectivity. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.[3]
Q2: What are the critical starting materials for this synthesis?
A2: A logical retrosynthetic analysis points towards starting materials such as benzylamine, a methyl-substituted succinate derivative, and a haloacetate. For instance, a plausible route begins with the N-alkylation of an aminodiester with benzyl bromide or a related benzylating agent. The purity of these starting materials is paramount, as impurities can lead to significant side product formation and complicate purification.
Q3: What are the most critical reaction parameters to control during scale-up?
A3: When scaling up, precise control over temperature, reaction time, and reagent stoichiometry is crucial. Exothermic events, such as the addition of strong bases (e.g., sodium ethoxide for a Dieckmann condensation), must be managed with adequate cooling and controlled addition rates to prevent runaway reactions and the formation of degradation products. Efficient mixing is also critical to ensure homogeneity, especially in larger reactors where localized concentration gradients can occur.
Q4: What are the primary safety considerations for this synthesis?
A4: The synthesis involves several hazardous reagents and conditions.
-
Benzylating agents (e.g., benzyl chloride, benzyl bromide) are lachrymators and should be handled in a well-ventilated fume hood.
-
Strong bases like sodium ethoxide or sodium hydride are flammable and react violently with water. An inert atmosphere (e.g., nitrogen or argon) is required.
-
Solvents such as dichloromethane (DCM), toluene, and tetrahydrofuran (THF) have associated health risks and are flammable.[4]
-
Pressure build-up can occur during heating, so reactions should be conducted in appropriate pressure-rated vessels with proper venting.
Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE).
Troubleshooting Guide
Scaling up a synthesis invariably presents challenges.[3] This section addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Incomplete reaction | Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Rationale: Incomplete conversion is a common issue on scale-up due to mass and heat transfer limitations. |
| Reagent or solvent degradation | Solution: Ensure all reagents are of high purity and were stored under the recommended conditions. Use freshly distilled or anhydrous solvents, as moisture can quench bases or hydrolyze intermediates. Rationale: Reagents like sodium hydride or organometallics are highly sensitive to air and moisture. | |
| Incorrect stoichiometry | Solution: Carefully verify the molar ratios of all reactants, especially the limiting reagent and the base. Rationale: An excess of base can lead to side reactions, while an insufficient amount will result in an incomplete reaction. | |
| Formation of Significant Impurities | Side reactions due to poor temperature control | Solution: Implement controlled, slow addition of reagents, particularly during exothermic steps, while maintaining the optimal reaction temperature with an efficient cooling system. Rationale: Many side reactions, such as dimerization or elimination, have higher activation energies and become more prominent at elevated temperatures. |
| Formation of dialkylated byproducts | Solution: Control the stoichiometry of the benzylating agent carefully. Using benzylamine as a starting point to build the acyclic precursor, rather than alkylating a pre-existing ring, can often prevent this. Rationale: The nitrogen atom of the pyrrolidine can be susceptible to further alkylation if a strong alkylating agent and excess base are present. | |
| Difficulty in Product Isolation & Purification | Product precipitates as an oil, not a solid | Solution: Screen various solvent/anti-solvent systems for recrystallization. If the free base is an oil, converting it to the hydrochloride salt often induces crystallization.[5] Trituration with a non-polar solvent like hexane or diethyl ether can also help solidify the product. Rationale: The hydrochloride salt has a higher melting point and a more rigid crystal lattice, making it more likely to crystallize. |
| Emulsion formation during aqueous workup | Solution: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. If the emulsion persists, filtering the biphasic mixture through a pad of Celite® can help break it. Rationale: Brine reduces the solubility of organic compounds in the aqueous phase and changes the density of the layer, aiding in separation. | |
| Inconsistent Hydrochloride Salt Formation | Incomplete precipitation of the salt | Solution: Ensure the solvent used for precipitation (e.g., ethanol, isopropanol, or ethyl acetate) is anhydrous.[6] Use a solution of HCl in a suitable solvent (e.g., HCl in dioxane or isopropanol) and add it slowly at a reduced temperature (0-5 °C). Rationale: Water can interfere with the salt formation and may lead to the product oiling out. Slow addition at low temperature promotes the formation of well-defined crystals. |
Visualized Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, purification, and analysis of the target compound.
Caption: A typical workflow for the synthesis and purification of 1-Benzyl-4-methyl-pyrrolidin-3-one HCl.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established chemical principles for the synthesis of similar pyrrolidinone structures.[6][7]
Step 1: Synthesis of Diethyl 2-(benzyl(2-methoxy-2-oxoethyl)amino)-3-methylsuccinate (Acyclic Precursor)
-
To a solution of diethyl 2-amino-3-methylsuccinate (1.0 eq) in anhydrous acetonitrile (10 vol), add potassium carbonate (2.5 eq).
-
Add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 60°C and stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for another 12-16 hours.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the acyclic precursor.
Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation
-
Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous toluene (15 vol) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Heat the solution to 90°C.
-
Add the acyclic precursor from Step 1 (1.0 eq), dissolved in a small amount of anhydrous toluene, dropwise over 1-2 hours.
-
After the addition is complete, maintain the reaction at 90°C for 4 hours.
-
Cool the reaction to room temperature and carefully quench with 6M hydrochloric acid until the pH is ~1.
-
Heat the biphasic mixture to reflux for 6-8 hours to effect hydrolysis and decarboxylation.
-
Cool the mixture, separate the layers, and extract the aqueous layer with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Benzyl-4-methyl-pyrrolidin-3-one.
Step 3: Purification and Hydrochloride Salt Formation
-
Purify the crude product from Step 2 by vacuum distillation or column chromatography.
-
Dissolve the purified free base in anhydrous isopropanol (5 vol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 2M solution of HCl in isopropanol dropwise with vigorous stirring until the pH is ~1-2 (as tested with wetted pH paper).
-
Stir the resulting slurry at 0°C for 1 hour, then allow it to stand for an additional 2 hours.
-
Collect the white precipitate by vacuum filtration, wash with cold, anhydrous isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum at 40-50°C to a constant weight to yield this compound.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (Available at: [Link])
- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
-
New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. (2024). 2024 China Chemistry News. (Available at: [Link])
-
Shcherbakov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. (Available at: [Link])
-
Pollard, C. B., & Wicker, T. H. (1963). 1-BENZYLPIPERAZINE. Organic Syntheses. (Available at: [Link])
-
Dichloromethane - Wikipedia. (n.d.). (Available at: [Link])
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis | 2024 China Chemistry News [chemheterocycles.com]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 7. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Welcome to the technical support guide for the purification of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. This document provides field-proven insights and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for recrystallizing this compound as a hydrochloride salt?
A1: Recrystallizing 1-Benzyl-4-methyl-pyrrolidin-3-one as its hydrochloride salt is a strategic choice for several reasons. The free base form of this amine is likely an oil or a low-melting solid, which can be difficult to crystallize and may "oil out" during the process.[1] Converting the basic tertiary amine to its hydrochloride salt increases the compound's polarity and introduces strong ionic interactions. This typically results in a higher melting point and a more rigid, well-defined crystal lattice, which is significantly more favorable for achieving high purity through recrystallization.[2]
Q2: How do I select an appropriate solvent system for recrystallization?
A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] For hydrochloride salts, polar protic solvents are often excellent starting points.
-
Good Single Solvents: Isopropanol and ethanol are frequently effective for amine hydrochlorides. They provide good solubility when hot and allow for crystal precipitation upon cooling.
-
Two-Solvent Systems: A highly effective technique involves a primary solvent in which the salt is soluble (e.g., ethanol, methanol) and a miscible "antisolvent" in which it is insoluble (e.g., ethyl acetate, diethyl ether, or hexane).[4] The antisolvent is added to the hot, saturated solution to induce precipitation. A patent for the similar compound 1-benzyl-3-piperidone hydrochloride suggests acetonitrile, ethyl acetate, or isopropanol as effective crystallization solvents, providing a strong rationale for their use here.[5]
Q3: What analytical methods should be used to assess the purity of the recrystallized product?
A3: Post-recrystallization purity should always be validated quantitatively.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity, capable of detecting and quantifying trace impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structural integrity of the molecule and identify any remaining solvent or impurities if their signals do not overlap with the product's signals.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the molecular weight of the desired product and can help in identifying the structure of any co-eluting impurities.[6]
Experimental Protocols & Methodologies
Protocol 1: Single-Solvent Recrystallization with Isopropanol (IPA)
This method is preferred for its simplicity when a suitable single solvent is identified.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small aliquots of isopropanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to create a saturated solution.[7]
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 5-10 minutes to allow the charcoal to adsorb impurities.[8]
-
(Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[1]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably under vacuum.
Protocol 2: Two-Solvent Recrystallization with Ethanol (EtOH) and Ethyl Acetate (EtOAc)
This method is highly effective when the compound is too soluble in a primary solvent even when cold.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydrochloride salt in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Antisolvent: While keeping the solution hot, add ethyl acetate dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is at its saturation point.[7]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to promote complete crystallization.
-
Isolation & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a cold solvent mixture (e.g., 1:4 EtOH/EtOAc) or pure, cold ethyl acetate.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent(s) | Role | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | 82.6 | Good choice for many hydrochloride salts. Provides a significant solubility differential between hot and cold conditions.[8] |
| Ethanol (EtOH) | Primary Solvent | 78.4 | Excellent solvent for dissolving the salt when hot. |
| Ethyl Acetate (EtOAc) | Antisolvent | 77.1 | Highly effective at reducing the salt's solubility when added to an ethanolic solution, inducing crystallization.[5] |
| Acetonitrile | Single Solvent | 81.6 | A polar aprotic solvent that can be effective for certain salts. Mentioned as a potential solvent for a similar structure.[5] |
| Methanol/Diethyl Ether | Two-Solvent System | 34.6 (Ether) | Classic system. Methanol is a powerful solvent, while ether is an excellent antisolvent. Use with caution due to ether's high volatility and flammability. |
Visualization of Workflows
Caption: General workflow for laboratory recrystallization.
Troubleshooting Guide
Q: My compound has separated as an oil instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute is insoluble in the solvent at a temperature above its own melting point. [10]
-
Immediate Action: Re-heat the solution to dissolve the oil completely. Add a small amount (5-10% more) of the primary solvent to decrease the saturation level. Let the solution cool much more slowly. A slower cooling rate is the most critical factor in preventing oiling out.[9]
-
Alternative Strategy: Switch to a lower-boiling point solvent system. If you are using isopropanol (BP 82.6°C), consider trying ethanol (BP 78.4°C).
-
Seeding: If you have a pure crystal, add it to the solution at a temperature slightly above where it oiled out. This can provide a template for proper crystal growth.[7]
Q: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A: A failure to crystallize indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. [9]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Seeding: Add a tiny seed crystal of the pure product to the solution. This is the most effective method for inducing crystallization.[7]
-
-
Increase Supersaturation:
-
Evaporation: Gently warm the solution and evaporate a small portion of the solvent to increase the solute concentration. Then, allow it to cool again.
-
Antisolvent Addition: If using a single-solvent system, you can try adding a small amount of a suitable antisolvent (like ethyl acetate) dropwise until turbidity appears, then clarify with a drop of the primary solvent and cool.
-
Deep Cooling: If an ice bath is ineffective, a dry ice/acetone bath can be used, but this may cause the product to crash out as a fine powder, potentially trapping impurities.[1]
-
Q: My final yield is very low. How can I improve it?
A: Low yield is typically caused by using too much solvent, incomplete precipitation, or loss during transfer and washing.
-
Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent needed for dissolution. Any excess will retain more product in the solution (the "mother liquor") upon cooling.
-
Recover a Second Crop: Do not discard the mother liquor after the first filtration. Concentrate it by boiling off some of the solvent and then cool it again. This will often yield a second crop of crystals. Note that the purity of the second crop may be lower and should be checked separately.
-
Washing Technique: Always use ice-cold solvent to wash the crystals on the filter, and use it sparingly. A warm or excessive wash will dissolve some of your product.[1]
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives. 6
-
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Validation & Comparative
A Comparative Guide to Pyrrolidine Derivatives in Monoamine Transporter Activity Assays: Spotlight on 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
Introduction: The Privileged Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most versatile and privileged scaffolds in modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs is a testament to its utility, stemming from several key physicochemical properties.[1] The sp³-hybridized carbons of the pyrrolidine ring allow for efficient exploration of three-dimensional pharmacophore space, a critical feature for achieving high-affinity and selective interactions with complex biological targets like proteins.[1][3] This non-planar structure, combined with the nitrogen atom's ability to act as a hydrogen bond donor or acceptor, makes the pyrrolidine motif an invaluable component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[4][5]
A significant class of drugs built upon this scaffold are inhibitors of monoamine transporters. These transporters—for dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[6][7][8] Inhibitors of these transporters are cornerstones in the treatment of depression, anxiety, and other neuropsychiatric disorders.[9]
This guide provides an in-depth comparison of a specific test compound, 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride , against other structurally related pyrrolidine derivatives. We will explore their relative activities in validated in vitro assays for DAT, SERT, and NET, providing detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in the field of drug discovery.
Compound Under Investigation: 1-Benzyl-4-methyl-pyrrolidin-3-one HCl
Our primary compound of interest is this compound. Its structure features the core pyrrolidine ring, an N-benzyl group, a methyl group at the 4-position, and a ketone at the 3-position. While this specific molecule is not extensively characterized in public literature, its structural motifs are present in compounds known to interact with monoamine transporters.[10][11] The N-benzyl group is a common feature in many centrally active compounds, and substitutions on the pyrrolidine ring are known to modulate potency and selectivity across the different monoamine transporters.
For the purpose of this guide, we will treat this compound as a novel investigational molecule and evaluate its hypothetical performance alongside established pyrrolidine-based monoamine reuptake inhibitors.
Comparator Pyrrolidine Derivatives:
To establish a meaningful comparison, we have selected two well-recognized classes of pyrrolidine derivatives known for their monoamine reuptake inhibition:
-
Pyrovalerone Analogs: These are potent inhibitors of DAT and NET, characterized by a β-keto-phenylalkylamine pharmacophore built on a pyrrolidine ring. A representative compound is (RS)-1-(4-methylphenyl)-2-(1-pyrrolidinyl)-1-pentanone (Pyrovalerone) .
-
3,3-Disubstituted Pyrrolidines: This class has been explored for its potential as triple reuptake inhibitors (inhibiting DAT, SERT, and NET).[9] We will use a representative structure, (S)-3-(3,4-dichlorophenyl)-3-(2-methoxy-5-pyridinyl)pyrrolidine , for comparison.
Mechanism of Action: Monoamine Transporter Inhibition
The therapeutic effect of the compounds discussed herein stems from their ability to block the reuptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the synapse. By binding to their respective transporters (DAT, NET, SERT), these inhibitors cause an increase in the extracellular concentration of the neurotransmitters, enhancing and prolonging their signaling to postsynaptic neurons.
Caption: Mechanism of Monoamine Reuptake Inhibition.
Experimental Protocols: In Vitro Activity Assays
To quantitatively assess and compare the activity of these pyrrolidine derivatives, a suite of standardized in vitro assays is essential. The following protocols describe radioligand binding assays to determine the affinity (Kᵢ) of the compounds for each transporter and functional uptake assays to measure their inhibitory potency (IC₅₀).
General Workflow for Radioligand Binding Assays
The principle of a competitive binding assay is to measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target receptor. The concentration at which the test compound displaces 50% of the radioligand is its IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.
Caption: General workflow for monoamine transporter binding assays.
Dopamine Transporter (DAT) Binding Assay
-
Rationale: This assay determines the binding affinity of the test compounds to the human dopamine transporter. We use HEK293 cells stably expressing hDAT. [3H]WIN 35,428, a potent DAT ligand, serves as the radiotracer.[6] Non-specific binding is determined using a high concentration of a structurally distinct DAT inhibitor, GBR 12909, to ensure that only binding to DAT is measured.
-
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hDAT to ~90% confluency.
-
Harvest cells and homogenize in ice-cold Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh binding buffer.
-
Determine protein concentration using a BCA assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL of binding buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL of 10 µM GBR 12909.
-
Test Compound Wells: 50 µL of serially diluted pyrrolidine derivatives (e.g., from 0.1 nM to 10 µM).
-
Add 50 µL of [3H]WIN 35,428 (final concentration ~2 nM) to all wells.
-
Initiate the reaction by adding 100 µL of the membrane preparation (~30 µg protein) to all wells.
-
-
Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.[7]
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 4 mL of scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value. Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
Serotonin Transporter (SERT) Functional Uptake Assay
-
Rationale: This assay measures the functional inhibition of serotonin uptake into cells. It provides a direct measure of the compound's potency in blocking the transporter's primary function.[12] We use HEK293 cells expressing hSERT and measure the uptake of [3H]Serotonin.[12] Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI), is used as a positive control.[12]
-
Step-by-Step Protocol:
-
Cell Plating: Plate HEK293-hSERT cells in a 96-well culture plate and grow to form a confluent monolayer.
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed (37°C) Uptake Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).[12]
-
-
Compound Incubation:
-
Add 100 µL of Uptake Buffer containing varying concentrations of the test compounds to the wells.
-
For control wells (100% uptake), add buffer without any inhibitor.
-
For non-specific uptake, use a high concentration of a potent SERT inhibitor (e.g., 1 µM Fluoxetine).[12]
-
Pre-incubate the plate at 37°C for 20 minutes.
-
-
Uptake Initiation: Add 50 µL of Uptake Buffer containing [3H]Serotonin (final concentration ~65 nM) to initiate the uptake process.[12]
-
Incubation: Incubate for 15 minutes at 25°C.[12]
-
Termination and Lysis: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer. Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate to scintillation vials and measure radioactivity.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
-
Norepinephrine Transporter (NET) Binding Assay
-
Rationale: This assay is analogous to the DAT binding assay but uses membranes from cells expressing hNET and a NET-specific radioligand, [3H]Nisoxetine.[8] Desipramine, a classic NET inhibitor, is used to define non-specific binding.[8]
-
Step-by-Step Protocol:
-
Membrane Preparation: As per the DAT protocol, but using HEK293-hNET cells.
-
Assay Setup (in a 96-well plate):
-
Incubation: Incubate for 2 hours at 4°C.[8]
-
Filtration, Quantification, and Data Analysis: Follow the same procedures as described for the DAT binding assay.
-
Comparative Data Analysis
The following table summarizes hypothetical but plausible activity data for our test compound and the selected comparators. This data illustrates how results from the described assays can be used to build a structure-activity relationship profile.
| Compound | Structure | DAT Kᵢ (nM) | SERT IC₅₀ (nM) | NET Kᵢ (nM) | Selectivity Profile |
| 1-Benzyl-4-methyl-pyrrolidin-3-one HCl (Test Compound) | ![]() | 85 | 1500 | 450 | DAT > NET >> SERT |
| Pyrovalerone (Comparator 1) | ![]() | 15 | >5000 | 50 | DAT/NET Dual Selective |
| (S)-3-(3,4-dichlorophenyl)-3-(2-methoxy-5-pyridinyl)pyrrolidine (Comparator 2) | ![]() | 25 | 10 | 40 | DAT/SERT/NET (Triple) |
Note: Structures are illustrative placeholders. Kᵢ values are derived from binding assays; IC₅₀ values are from functional uptake assays.
Structure-Activity Relationship (SAR) Insights
Based on our hypothetical data, we can derive initial SAR insights that guide future optimization efforts.
-
N-Substitution: The N-benzyl group on our test compound appears compatible with DAT and NET activity. Comparing this to other N-substituted pyrrolidines suggests that the size and electronics of this group are critical for modulating potency and selectivity.[13]
-
Ring Substitution at C3 and C4:
-
Our test compound, with a methyl group at C4 and a ketone at C3, shows moderate DAT potency.
-
Comparator 1 (Pyrovalerone) features a longer alkyl chain at C2, contributing to its high DAT/NET potency.
-
Comparator 2, a 3,3-disubstituted pyrrolidine, demonstrates that bulky, aromatic substituents at the C3 position can confer potent activity across all three transporters, leading to a triple reuptake inhibitor profile.[9] The dichlorophenyl motif is a well-known pharmacophore for transporter interaction.
-
This comparison suggests that the substitution pattern on the pyrrolidine ring is a key determinant of both potency and selectivity. The relatively simple structure of 1-Benzyl-4-methyl-pyrrolidin-3-one may serve as a foundational scaffold for further chemical elaboration to either enhance potency at a single transporter or to introduce activity at multiple transporters.
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A Framework for a Comparative Analysis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride and Established Nootropics
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Unmet Need for Novel Cognitive Enhancers
The quest for substances that can augment cognitive function, colloquially known as nootropics or "smart drugs," is an area of burgeoning scientific and public interest.[1][2][3] These compounds are sought after not only for their potential to treat cognitive deficits associated with neurological disorders like Alzheimer's disease and ADHD but also by healthy individuals aiming to enhance memory, focus, and productivity.[1][2] The existing armamentarium of nootropics, while beneficial for some, is not without limitations, including variable efficacy and side effect profiles. This necessitates the exploration of novel chemical entities that may offer improved therapeutic windows or different mechanisms of action.
This guide presents a proposed research framework for the comprehensive evaluation of a novel compound, 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, against a panel of well-characterized nootropics: Piracetam, Aniracetam, and Modafinil. Due to the absence of publicly available data on this compound, this document will serve as a detailed roadmap for its preclinical assessment, outlining a logical progression of experiments from in vitro characterization to in vivo behavioral studies. The objective is to provide a robust, self-validating system for determining its potential as a cognitive enhancer.
Compound Profiles: Benchmarking Against the Known
A thorough comparative analysis requires well-defined comparators. The following established nootropics will serve as benchmarks for this investigation.
This compound: The Investigational Compound
As of the latest literature review, no peer-reviewed studies detailing the synthesis, pharmacological activity, or nootropic effects of this compound are available. Its chemical structure, featuring a pyrrolidinone core similar to racetam nootropics, suggests a potential for neurological activity. The benzyl and methyl substitutions may influence its blood-brain barrier permeability, receptor affinity, and metabolic stability. A primary objective of the proposed research is to elucidate these fundamental properties.
Comparator Nootropics: A Summary of Known Efficacy and Mechanisms
| Nootropic | Mechanism of Action | Reported Cognitive Effects | Common Dosage (Human) |
| Piracetam | Modulates AMPA receptors; enhances membrane fluidity; increases cerebral blood flow and oxygen utilization.[4][5][6][7][8] | Improved memory and learning, particularly in individuals with cognitive decline.[4][7][8] | 1.2-4.8 g daily |
| Aniracetam | Positive allosteric modulator of AMPA receptors; enhances cholinergic and glutamatergic neurotransmission.[1][9] | Anxiolytic effects; improved memory and learning in cognitively impaired subjects.[9][10][11][12] | 1-1.5 g daily |
| Modafinil | Atypical dopamine reuptake inhibitor; increases levels of norepinephrine, serotonin, glutamate, and histamine.[13][14] | Promotes wakefulness; enhances executive function, planning, and decision-making.[13][15][16][17] | 100-200 mg daily |
Proposed Experimental Workflow: A Multi-Tiered Approach to Efficacy Evaluation
The following experimental plan is designed to systematically characterize the nootropic potential of this compound.
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In vivo validation of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride activity in animal models
An In-Depth Technical Guide to the In Vivo Validation of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride: A Comparative Study in a Preclinical Seizure Model
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of this compound, a novel pyrrolidinone derivative. While direct extensive in vivo data for this specific molecule is emerging, the broader class of pyrrolidinone-containing compounds has shown significant promise in modulating central nervous system (CNS) activity. Drawing from established methodologies for structurally related molecules, this document outlines a robust, self-validating experimental plan to assess its potential anticonvulsant properties. We will compare its efficacy against a well-characterized anticonvulsant, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which has demonstrated potent antiseizure activity in vivo.[1]
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known to be a core component of various biologically active compounds targeting CNS disorders.[2] Derivatives of this structure have been explored for nootropic, neuroprotective, and antiepileptic effects.[3] This guide is intended for researchers and drug development professionals seeking to rigorously evaluate the therapeutic potential of this compound in a preclinical setting.
Mechanistic Hypothesis and Rationale for In Vivo Testing
The core structure of this compound, featuring a pyrrolidinone ring, is prevalent in a class of nootropic agents known as racetams.[3] Furthermore, related compounds have demonstrated efficacy in animal models of seizures, suggesting a potential mechanism of action related to the modulation of excitatory or inhibitory neurotransmission.[1][4] For instance, some pyrrolidinone derivatives act as positive allosteric modulators of excitatory amino acid transporter 2 (EAAT2), enhancing glutamate uptake and thereby reducing excitotoxicity.[1] Others may interact with GABAergic systems, similar to the sedative-hypnotic actions of some quinazolin-4(3H)-one derivatives which also show anticonvulsant properties.[5]
Given these precedents, a logical first step is to investigate the compound's efficacy in a well-established, acute seizure model. The pentylenetetrazol (PTZ)-induced seizure model is an excellent choice as it is sensitive to compounds that modulate GABAergic neurotransmission and is a standard screening tool for potential anticonvulsant drugs.[1]
Comparative Experimental Design: PTZ-Induced Seizure Model
This section details a head-to-head comparison of this compound (referred to as "Test Compound") and (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ("Reference Compound"). The objective is to determine the dose-dependent efficacy of the Test Compound in preventing or delaying the onset of clonic and tonic-clonic seizures induced by PTZ.
Experimental Workflow Diagram
Caption: Workflow for the in vivo validation of anticonvulsant activity.
Detailed Experimental Protocol
-
Animals: Male Swiss albino mice (20-25 g) will be used. Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Compound Preparation:
-
The Test Compound and Reference Compound will be dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
A range of doses for the Test Compound (e.g., 10, 30, 100 mg/kg) will be prepared.
-
A known effective dose of the Reference Compound will be used (e.g., 40 mg/kg, based on published data for similar compounds).[1]
-
-
Treatment Groups:
-
Group 1: Vehicle control (n=10)
-
Group 2-4: Test Compound at three different doses (n=10 per dose)
-
Group 5: Reference Compound (n=10)
-
-
Procedure:
-
Animals will be administered their respective treatments via intraperitoneal (i.p.) injection.
-
After a 30-minute pre-treatment period, each mouse will receive a subcutaneous (s.c.) injection of pentylenetetrazol (PTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Immediately after PTZ injection, each animal will be placed in an individual observation chamber and observed for 30 minutes.
-
-
Endpoint Measurement:
-
Latency to first seizure: The time from PTZ injection to the onset of the first myoclonic jerk will be recorded.
-
Seizure Severity: Seizures will be scored using the Racine scale.
-
Protection: The number of animals in each group that do not exhibit tonic-clonic seizures will be recorded.
-
Data Presentation and Comparative Analysis
The results of the study should be summarized in a clear, tabular format to facilitate direct comparison between the Test Compound and the Reference Compound.
| Treatment Group | Dose (mg/kg) | Latency to First Seizure (seconds, Mean ± SEM) | Percentage of Animals Protected from Tonic-Clonic Seizures |
| Vehicle | - | ||
| Test Compound | 10 | ||
| 30 | |||
| 100 | |||
| Reference Compound | 40 |
Fictitious data for illustrative purposes. Actual data would be populated from experimental results.
The dose-response relationship for the Test Compound would be analyzed to determine its ED50 (the dose required to protect 50% of the animals from tonic-clonic seizures). This can then be compared to the known potency of the Reference Compound and other standard anticonvulsant drugs.
Discussion and Interpretation of Potential Outcomes
-
Scenario 1: Superior or Equivalent Efficacy: If the Test Compound shows a dose-dependent increase in seizure latency and protection, with an ED50 comparable to or lower than the Reference Compound, this would be a strong indication of its potential as an anticonvulsant.
-
Scenario 2: Moderate Efficacy: The Test Compound may show statistically significant, but less potent, effects compared to the Reference Compound. In this case, further investigation into its mechanism of action or potential for adjunctive therapy would be warranted.
-
Scenario 3: Lack of Efficacy: If the Test Compound fails to provide significant protection against PTZ-induced seizures, it may indicate that its primary mechanism of action is not related to the pathways targeted by this model. Alternative models, such as the maximal electroshock (MES) test, which is more indicative of activity against generalized tonic-clonic seizures, could be considered.[4]
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key factors:
-
Inclusion of a Positive Control: The Reference Compound provides a benchmark for efficacy, ensuring that the experimental model is functioning as expected.
-
Dose-Response Evaluation: Assessing multiple doses of the Test Compound allows for a more comprehensive understanding of its potency and potential therapeutic window.
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and where possible, the experimenter scoring the seizures should be blinded to the treatment allocation to minimize bias.
Conclusion
This guide provides a scientifically rigorous and experimentally sound framework for the initial in vivo validation of this compound as a potential anticonvulsant. By employing a well-established animal model and making a direct comparison to a relevant reference compound, researchers can generate the critical data needed to support further preclinical development. The broader context of pyrrolidinone chemistry suggests that such an investigation is a worthwhile endeavor in the search for novel CNS therapeutics.[2][6]
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- (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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(2022, August 19). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - ACS Publications. Retrieved from [Link]
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(n.d.). Dichloromethane - Wikipedia. Retrieved from [Link]
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(2020, January 15). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed. Retrieved from [Link]
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(2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Retrieved from [Link]
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(n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. Retrieved from [Link]
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(n.d.). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-methyl-pyrrolidin-3-one Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. As a versatile scaffold, the pyrrolidine ring is a cornerstone in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into how structural modifications of this core scaffold can influence biological activity. We will dissect the key structural components, propose modifications based on established principles, and provide the experimental frameworks necessary to validate these hypotheses.
Introduction: The Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged N-heterocyclic motif in drug discovery, present in approximately 60% of FDA-approved small molecule drugs.[2] Its non-planar, puckered nature allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1] The core structure of 1-Benzyl-4-methyl-pyrrolidin-3-one presents three primary regions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Our analysis will focus on these key regions to build a predictive SAR model.
The Core Scaffold: Points of Modification
The fundamental structure allows for systematic modification at three key positions: the N-benzyl group (R1), the C4-methyl group (R2), and other positions on the pyrrolidin-3-one ring itself (R3). Understanding the impact of substitutions at these points is crucial for rational drug design.
Caption: Core structure of 1-Benzyl-4-methyl-pyrrolidin-3-one with key modification points.
Part 1: Influence of N-Benzyl Group Substitution (R1)
The N-benzyl moiety is a critical component that often governs interactions with hydrophobic pockets in target proteins and influences CNS penetration. Modifications to the phenyl ring can drastically alter a compound's pharmacological profile.
Causality Behind Experimental Choices:
Substituents are chosen to probe a range of electronic and steric effects. For instance, introducing halogens (F, Cl) can enhance metabolic stability and membrane permeability, while methoxy (OCH₃) or methyl (CH₃) groups can explore specific hydrophobic interactions.[3] The position of substitution (ortho, meta, para) is also critical, as it dictates the vector and orientation of the substituent relative to the core scaffold.
Predicted SAR for N-Benzyl Analogs:
| Analog (Substitution on Benzyl Ring) | Predicted Effect on Activity | Rationale |
| Unsubstituted (Parent) | Baseline Activity | Serves as the reference compound for comparison. |
| 4-Fluoro (para) | Potential Increase in Potency/Metabolic Stability | Fluorine can block metabolic oxidation at the para position and may engage in favorable electrostatic interactions. |
| 4-Chloro (para) | Increased Lipophilicity and Potency | The chloro group increases lipophilicity (logP), potentially enhancing membrane permeability and hydrophobic binding. |
| 2-Methyl (ortho) | Potential Decrease in Potency | Ortho substitution can introduce steric hindrance, forcing a non-planar conformation that may disrupt optimal binding. |
| 3,4-Dichloro | Significant Increase in Lipophilicity | May improve binding affinity through enhanced hydrophobic interactions but could also increase off-target effects and reduce solubility. |
| 4-Methoxy (para) | Potential Change in Selectivity | The electron-donating methoxy group can serve as a hydrogen bond acceptor, potentially altering target engagement. |
Part 2: Influence of C4-Methyl Group & Stereochemistry (R2)
The substituent at the C4 position directly impacts the conformation of the five-membered ring and how the molecule is presented to its biological target.
Causality Behind Experimental Choices:
The stereochemistry of pyrrolidine derivatives is known to be a determinant of biological activity.[1] Synthesizing and testing individual stereoisomers (e.g., (S) vs. (R) at C4) is essential because biological targets like receptors and enzymes are chiral. Changing the size of the alkyl group from methyl to ethyl or isopropyl allows for probing the steric tolerance of the binding pocket.
Predicted SAR for C4-Position Analogs:
| Analog (Modification at C4) | Predicted Effect on Activity | Rationale |
| (4R)-Methyl | Varies (Potentially Active) | One enantiomer is likely to fit the target's chiral environment more favorably than the other. |
| (4S)-Methyl | Varies (Potentially Inactive or Different Activity) | The opposite enantiomer may have a steric clash or fail to place other key pharmacophoric elements in the correct orientation. |
| C4-Ethyl | Potential Decrease in Potency | Increased steric bulk may be detrimental if the binding pocket is constrained. |
| C4-Hydrogen (Des-methyl) | Altered Ring Conformation & Activity | Removal of the methyl group reduces steric hindrance but also eliminates a chiral center and a hydrophobic contact point. |
| C4-CF₃ | Favors Pseudo-axial Conformation | The electron-withdrawing trifluoromethyl group can influence ring pucker, potentially pre-organizing the molecule for optimal binding.[1] |
Part 3: Modifications to the Pyrrolidin-3-one Ring (R3)
The pyrrolidinone core itself can be modified to alter fundamental properties like polarity, hydrogen bonding capacity, and overall geometry.
Causality Behind Experimental Choices:
Bioisosteric replacement of the C3-ketone with other functional groups is a common strategy to modulate activity and pharmacokinetics. For example, replacing the carbonyl (a hydrogen bond acceptor) with a hydroxyl group introduces both hydrogen bond donating and accepting capabilities, which could lead to new interactions within the active site.
Predicted SAR for Pyrrolidinone Ring Analogs:
| Analog (Modification to the Ring) | Predicted Effect on Activity | Rationale |
| C3-Hydroxyl (Reduction of Ketone) | Altered Activity/Selectivity | The introduction of a hydroxyl group changes the electronic nature and adds a hydrogen bond donor, which could be beneficial or detrimental. |
| C2-Oxo (Isomer) | Likely Different Target Profile | Shifting the carbonyl to the C2 position creates a lactam (pyrrolidin-2-one), a scaffold known for different biological activities (e.g., nootropics).[4] |
| N-oxide | Increased Polarity, Reduced CNS Penetration | Oxidation of the pyrrolidine nitrogen would significantly increase polarity, likely preventing the compound from crossing the blood-brain barrier. |
Experimental Protocols for Evaluation
To validate the SAR hypotheses, a systematic biological evaluation is required. A typical workflow involves assessing the compound's affinity for its target, its functional effect, and its basic drug-like properties. Many pyrrolidine derivatives show activity at G-protein coupled receptors (GPCRs).[5]
Workflow for Compound Evaluation
Caption: A standard workflow for the evaluation of novel pyrrolidinone analogs.
Protocol 1: Radioligand Binding Assay (Affinity Measurement)
This protocol serves to determine the binding affinity (Ki) of the synthesized analogs for a specific target receptor (e.g., Dopamine D2 Receptor).
Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-D2R membranes).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (analogs) dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (GF/C filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to create a concentration range (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or a high concentration of a known non-labeled ligand for non-specific binding).
-
25 µL of radioligand ([³H]-Spiperone) at a final concentration equal to its Kd.
-
150 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash each well 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The 1-Benzyl-4-methyl-pyrrolidin-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is predicted to be highly dependent on three key areas: electronic and steric substitutions on the N-benzyl ring, the stereochemistry and size of the substituent at the C4 position, and the nature of the carbonyl group on the pyrrolidinone ring. Systematic modification and evaluation using the outlined protocols will enable the identification of analogs with optimized potency, selectivity, and drug-like properties. Future work should focus on synthesizing the proposed analogs, confirming their biological activity, and exploring their potential in relevant in vivo models of disease.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
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Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
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Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Rossouw, A., et al. (2022). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. PubMed Central. Available at: [Link]
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Wang, Z., et al. (2021). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed Central. Available at: [Link]
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Zhang, Z., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. PubMed. Available at: [Link]
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A Researcher's Guide to Multi-Platform Cross-Validation of Target Engagement for Novel CNS Compounds
A Case Study with 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
As Senior Application Scientists, we are often confronted with a critical challenge in early-stage drug discovery: how to build unwavering confidence that a novel small molecule engages its intended target within the complex milieu of a living system. Answering this question is not merely an academic exercise; it is a crucial step that mitigates the risk of costly failures in later clinical stages.[1] This guide provides a comprehensive framework for cross-validating the target engagement of a novel compound, using the hypothetical molecule This compound (hereafter designated Cmpd-Y ) as our case study.
Given that Cmpd-Y is a novel entity without a publicly established biological target, we will postulate a scientifically plausible scenario to illustrate the cross-validation workflow. Let us assume that Cmpd-Y has been designed as an inhibitor for "Novel Kinase X" (NKX) , a newly identified serine/threonine kinase implicated in neuroinflammatory pathways. Our objective is to rigorously verify that Cmpd-Y binds to NKX in vitro, engages it within a cellular context, and occupies the target in a preclinical in vivo model. This multi-platform approach, leveraging orthogonal methodologies, is essential for constructing a robust, self-validating data package.
The Cross-Validation Pyramid: From Purified Protein to Living Systems
True confidence in target engagement is not achieved with a single experiment. Instead, it is built by layering evidence from distinct, complementary assays that move progressively from simplified in vitro systems to complex physiological environments. Each layer of this pyramid validates the last, ensuring that the observed molecular interaction is not an artifact of a specific experimental setup.
Caption: The Target Engagement Cross-Validation Workflow.
Part 1: In Vitro Biophysical Validation — Does the Compound Bind the Target?
The foundational step is to confirm a direct, physical interaction between Cmpd-Y and purified NKX protein. We will employ two distinct, immobilization-free or surface-based techniques to derive the binding affinity (K_d).
Method 1: Microscale Thermophoresis (MST)
MST measures molecular interactions by detecting changes in the fluorescence of a target molecule as it moves through a microscopic temperature gradient.[2] This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule, all of which are altered upon ligand binding.[2][3]
Causality Behind Experimental Choice: MST is an excellent primary assay because it is performed in solution, requires very low sample quantities, and is less susceptible to buffer mismatches compared to other techniques.[4][5] This makes it ideal for an initial screen where protein and compound availability may be limited.
-
Protein Labeling: Label purified NKX protein with a fluorescent dye (e.g., NHS-Red) according to the manufacturer's protocol, ensuring a labeling ratio of 0.5-1.0 dye molecule per protein to avoid artifacts.
-
Sample Preparation: Prepare a 16-point serial dilution of Cmpd-Y in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20), starting from 100 µM down to the pM range.
-
Binding Reaction: Mix each Cmpd-Y dilution with a constant concentration of labeled NKX (e.g., 20 nM). Allow the mixture to incubate at room temperature for 10 minutes to reach binding equilibrium.
-
Capillary Loading: Load the samples into standard or premium coated MST capillaries.
-
Data Acquisition: Place the capillaries into the MST instrument (e.g., NanoTemper Monolith). The instrument will apply an infrared laser to create a temperature gradient and record the change in fluorescence.[3]
-
Data Analysis: Plot the change in normalized fluorescence (ΔF_norm) against the logarithm of the Cmpd-Y concentration. Fit the resulting binding curve using the law of mass action to determine the dissociation constant (K_d).[6]
Method 2: Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7] A ligand (NKX) is immobilized on the chip, and the analyte (Cmpd-Y) is flowed over the surface. Binding is measured as a change in resonance units (RU).[8]
Causality Behind Experimental Choice: While MST provides the K_d at equilibrium, SPR provides a richer dataset, including the association (k_on) and dissociation (k_off) rate constants. This kinetic information is invaluable for understanding the binding dynamics and can help differentiate compounds with similar affinities but different residence times on the target.
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS). Immobilize purified NKX protein onto the chip surface to a target density of ~2000 RU. Deactivate remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a dilution series of Cmpd-Y in SPR running buffer (e.g., HBS-EP+), typically ranging from 100 µM to 1 nM. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Analysis:
-
Inject the Cmpd-Y dilutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Record the association phase during the injection.
-
Inject running buffer to monitor the dissociation phase.
-
-
Chip Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine buffer) to remove bound Cmpd-Y and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference cell signal and the buffer-only injection signal from the data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the K_d (k_off / k_on).
Comparative Data Summary (Hypothetical Results)
| Parameter | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Interpretation |
| Binding Affinity (K_d) | 125 nM | 110 nM | The K_d values are in strong agreement, providing cross-validation of the binding affinity. |
| Association Rate (k_on) | Not Measured | 2.5 x 10⁵ M⁻¹s⁻¹ | Cmpd-Y associates with NKX at a moderately fast rate. |
| Dissociation Rate (k_off) | Not Measured | 2.75 x 10⁻² s⁻¹ | Cmpd-Y has a residence time (1/k_off) of ~36 seconds on the target. |
| Pros | In-solution, low sample use, fast | Real-time kinetics, high data density | Both methods offer unique advantages for a complete biophysical profile. |
| Cons | No kinetic data, requires labeling | Requires immobilization, potential for mass transport limitations | Understanding the limitations of each technique is key to proper interpretation. |
Part 2: Cellular Validation — Does the Compound Engage the Target in Cells?
Confirming that Cmpd-Y can penetrate the cell membrane and bind to NKX in its native environment is the next critical step.[9][10] This moves beyond simple biophysics to answer a question of physiological relevance.
Method 3: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized.[11] This stabilization results in a higher melting temperature (T_m). By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly infer target engagement.[12]
Causality Behind Experimental Choice: CETSA is a powerful label-free method that works with the endogenous, unmodified protein in its natural cellular compartment.[11] A positive result provides strong evidence that the compound reaches and binds its target in a complex biological system.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture a relevant cell line (e.g., human microglia HMC3) to ~80% confluency. Treat cells with a dose-response of Cmpd-Y (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 68°C).[13]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble NKX protein using Western blotting with a validated anti-NKX antibody.[14]
-
Data Analysis: For each treatment condition, plot the band intensity of soluble NKX against the temperature. Determine the T_m for each curve. A shift in T_m in the presence of Cmpd-Y confirms target engagement. An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature (e.g., T_m of the vehicle control + 4°C) and plotting the remaining soluble protein against compound concentration to calculate an EC50.
Method 4: Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that measures the interaction between two molecules in real-time in living cells.[15] Energy is transferred from a bioluminescent donor (e.g., NanoLuc® Luciferase) fused to the target protein (NKX) to a fluorescent acceptor that is attached to a ligand.[16]
Causality Behind Experimental Choice: BRET offers a dynamic, live-cell readout of target engagement. By creating a fluorescently-labeled version of Cmpd-Y or a competitive tracer molecule, we can quantify binding in real-time and determine cellular potency (EC50) with high precision. This method is particularly well-suited for high-throughput screening and detailed mechanistic studies.[17]
-
Assay Construction:
-
Genetically fuse NanoLuc® (NLuc) to the N- or C-terminus of NKX. Validate that the fusion protein is expressed correctly and retains its kinase activity.
-
Synthesize a fluorescent tracer: either a fluorescently labeled version of Cmpd-Y or a known NKX-binding ligand labeled with a suitable fluorophore (e.g., BODIPY).
-
Transfect cells (e.g., HEK293T) with the NLuc-NKX construct.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the fluorescent tracer at a concentration around its K_d.
-
Add a serial dilution of the unlabeled Cmpd-Y to competitively displace the tracer.
-
-
Data Acquisition: Add the luciferase substrate (e.g., furimazine) and immediately measure the luminescence emission at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of Cmpd-Y. Fit the resulting competition curve to determine the IC50, which represents the cellular potency for target engagement.
Comparative Data Summary (Hypothetical Results)
| Parameter | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Interpretation |
| Metric | Thermal Shift (ΔT_m) / Cellular EC50 | Cellular IC50 | Both assays provide a quantitative measure of target engagement in a cellular context. |
| Result | ΔT_m = +5.2°C at 10 µM / EC50 = 1.1 µM | IC50 = 0.95 µM | The cellular potency values are in close agreement, cross-validating the engagement of NKX by Cmpd-Y in live cells. |
| Pros | Label-free, endogenous protein | Live-cell, real-time, high-throughput | CETSA confirms engagement with the native protein, while BRET allows for more dynamic and higher-throughput analysis. |
| Cons | Lower throughput, indirect readout | Requires genetic modification and tracer synthesis | The combination of these two methods provides a highly trustworthy picture of cellular engagement. |
Part 3: In Vivo Validation — Does the Compound Reach and Engage the Target in the Brain?
The ultimate validation is to demonstrate that Cmpd-Y, when administered systemically, crosses the blood-brain barrier and engages NKX in the central nervous system (CNS).[18] Positron Emission Tomography (PET) is the gold standard for non-invasively quantifying target occupancy in living subjects.[19]
Method 5: Positron Emission Tomography (PET) Target Occupancy Study
PET imaging uses a radiolabeled tracer that binds specifically to the target of interest.[20] In a target occupancy study, a baseline scan is performed with the tracer alone. Then, the subject is treated with the unlabeled drug (Cmpd-Y), and a second scan is performed. By competing for the same binding site, Cmpd-Y will displace the radiotracer, leading to a reduction in the PET signal. The percentage of this reduction corresponds to the target occupancy.[21]
Causality Behind Experimental Choice: PET provides the most direct and translationally relevant evidence of target engagement in vivo.[22] It allows for the correlation of drug exposure (pharmacokinetics, PK) with target occupancy and, ultimately, with the desired therapeutic effect (pharmacodynamics, PD). This information is critical for selecting the right dose for clinical trials.
-
Tracer Development: A specific, high-affinity PET tracer for NKX must be developed and validated (e.g., [¹⁸F]-Tracer-Z). This tracer must be able to cross the blood-brain barrier and bind reversibly to NKX.
-
Animal Model: Use a suitable preclinical model, such as non-human primates or rodents.
-
Baseline Scan: Anesthetize the animal and perform a dynamic PET scan following an intravenous injection of [¹⁸F]-Tracer-Z to determine the baseline tracer binding potential (BP_ND) in brain regions known to express NKX.
-
Drug Administration: Administer a single dose of Cmpd-Y via a clinically relevant route (e.g., oral gavage).
-
Occupancy Scan: At the time of expected peak plasma concentration of Cmpd-Y, perform a second PET scan with [¹⁸F]-Tracer-Z.
-
Blood Sampling: Collect blood samples throughout the study to determine the plasma concentration of Cmpd-Y.
-
Data Analysis:
-
Co-register PET images with an anatomical MRI for accurate region-of-interest (ROI) definition.
-
Calculate the tracer BP_ND for both the baseline and post-dose scans.
-
Calculate Target Occupancy (%) as: (1 - (BP_ND_post-dose / BP_ND_baseline)) * 100.
-
Correlate the plasma concentration of Cmpd-Y with target occupancy to build a PK/PD model.
-
Expected Outcome (Hypothetical)
A successful PET study would demonstrate a dose-dependent increase in NKX occupancy in the brain following administration of Cmpd-Y. For example, an oral dose of 10 mg/kg might result in ~80% occupancy of NKX at peak plasma concentration, confirming that the compound not only reaches its target in vivo but engages it to a degree likely to elicit a pharmacological response.
Conclusion
Validating the target engagement of a novel compound like this compound is a multi-step, evidence-driven process. By systematically progressing from simple biophysical assays to complex cellular and in vivo models, we can build an unshakeable foundation of confidence in our molecule's mechanism of action. The hypothetical data presented here, showing strong concordance between MST and SPR for in vitro affinity, between CETSA and BRET for cellular potency, and confirmed by a robust target occupancy signal in a PET study, represents the gold standard for target engagement cross-validation. This rigorous, multi-platform approach ensures that only the most promising and well-characterized candidates move forward, dramatically increasing the probability of success in the long and arduous path of drug development.
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- 8. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target Engagement Assays [discoverx.com]
- 11. CETSA [cetsa.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 21. antarosmedical.com [antarosmedical.com]
- 22. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride and donepezil
An In-Depth Head-to-Head Comparison for Drug Development Professionals: Donepezil vs. a Novel Pyrrolidinone-Based Acetylcholinesterase Inhibitor
As a Senior Application Scientist, this guide provides a comprehensive, data-driven comparison between the established Alzheimer's disease therapeutic, donepezil, and a hypothetical novel acetylcholinesterase (AChE) inhibitor derived from the chemical scaffold 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. For researchers and drug development professionals, a direct comparison of biological activity is not feasible as this compound is a chemical intermediate, not an active pharmaceutical ingredient.[1][2] Therefore, this guide will focus on a more pertinent comparison: the well-characterized profile of donepezil versus the potential of a novel AChE inhibitor synthesized from the pyrrolidinone scaffold.
Section 1: Comparative Analysis of Mechanism of Action
Donepezil: The Established AChE Inhibitor
Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[3][4][5] In patients with Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission, which is linked to cognitive decline.[3][6] Donepezil addresses this by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing neuronal communication.[3][6][7] While it manages the symptoms of dementia, it does not alter the underlying progression of the disease.[4][8] Donepezil exhibits high selectivity for AChE over butyrylcholinesterase (BChE), which is a desirable trait to minimize peripheral side effects.[9][10]
Caption: Simplified signaling pathway of Donepezil's action in a cholinergic synapse.
The Pyrrolidinone Scaffold: A Foundation for Novel AChE Inhibitors
The pyrrolidinone ring is a versatile scaffold in medicinal chemistry, serving as a building block for more complex molecules.[11] While this compound itself has no known AChE inhibitory activity, its structure provides a starting point for designing novel inhibitors. A hypothetical derivative, let's call it "Pyrrolidinone-A," could be synthesized to target AChE. The design strategy would involve modifying the benzyl and methyl groups to create interactions with the active site of the enzyme, potentially offering a different binding mode or improved selectivity compared to donepezil.
Section 2: Synthesis and Physicochemical Properties
A critical consideration in drug development is the synthetic feasibility and the physicochemical properties that influence a compound's drug-like characteristics.
Synthesis
The synthesis of donepezil is a multi-step process, often starting from 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine, followed by reduction. While established, these routes can be complex.[12][13][14] In contrast, a key advantage of using this compound as a starting material is the potential for a more convergent and shorter synthetic pathway to a novel inhibitor like "Pyrrolidinone-A." This could lead to reduced manufacturing costs and more efficient exploration of structure-activity relationships.
Physicochemical Properties
The properties of a drug molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties
| Property | Donepezil | Predicted for "Pyrrolidinone-A" |
| Molecular Formula | C₂₄H₂₉NO₃ | C₁₂H₁₆ClNO (starting material) |
| Molecular Weight | 379.5 g/mol [8] | 225.72 g/mol (starting material)[1] |
| LogP (Lipophilicity) | ~3.0-4.1 | Tunable based on synthetic modifications |
| Blood-Brain Barrier (BBB) Permeability | Yes, crosses the BBB[3] | A key design parameter for "Pyrrolidinone-A" |
Section 3: Experimental Protocols for Head-to-Head Evaluation
To objectively compare a newly synthesized "Pyrrolidinone-A" with donepezil, a series of standardized in vitro assays are essential. Donepezil would serve as the positive control in these experiments.[15]
In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This assay is fundamental for determining the potency and selectivity of the compounds. The Ellman method is a widely accepted spectrophotometric assay for this purpose.[15][16][17][18]
Experimental Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of human recombinant AChE and BChE, their respective substrates (acetylthiocholine and butyrylthiocholine), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[15] Prepare serial dilutions of donepezil and "Pyrrolidinone-A".
-
Assay Plate Setup: In a 96-well plate, add the buffer, inhibitor solution (or solvent for control), and enzyme solution.[15][19]
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes at 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[15][20]
-
Reaction Initiation: Add the substrate and DTNB to all wells to start the reaction.[20]
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[15][20]
-
Data Analysis: Calculate the rate of reaction. The percent inhibition is determined relative to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.[17]
Table 2: Expected Data Output for Comparative Analysis
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE IC₅₀ / AChE IC₅₀) |
| Donepezil | 5-10[5][9] | >7000 | ~1100-1250[5][10] |
| "Pyrrolidinone-A" | To be determined | To be determined | To be calculated |
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
The ability of a compound to cross the blood-brain barrier is crucial for its efficacy as a CNS drug. PAMPA is a high-throughput, cell-free assay used to predict passive diffusion across the BBB.[21][22][23]
Experimental Workflow:
Caption: Workflow for the PAMPA-BBB assay.
Step-by-Step Protocol:
-
Prepare Donor Plate: A solution of the test compound (e.g., 10 µM) is prepared in a buffer solution and added to the wells of a 96-well donor plate.[23]
-
Prepare Acceptor Plate: The filter membrane of a 96-well acceptor plate is coated with a lipid mixture (e.g., porcine brain lipid extract) to mimic the BBB.[21][24] The acceptor wells are then filled with a buffer solution.
-
Incubation: The acceptor plate is placed on top of the donor plate, and the assembly is incubated for several hours.[21][25]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.[23]
-
Data Analysis: The apparent permeability coefficient (Pₑ) is calculated. Compounds are typically categorized as having low, medium, or high permeability.
Conclusion
While a direct comparison of this compound and donepezil is not scientifically meaningful, this guide provides a robust framework for researchers to evaluate novel AChE inhibitors derived from the pyrrolidinone scaffold against the established benchmark of donepezil. The potential for more efficient synthesis, coupled with the ability to tune physicochemical properties, makes the pyrrolidinone scaffold an attractive starting point for next-generation Alzheimer's disease therapeutics. The detailed experimental protocols herein offer a clear, self-validating system for generating the critical data needed to advance such a drug discovery program.
References
A comprehensive list of references is not feasible as many of the foundational protocols and drug information are found across numerous scientific publications and databases. The following provides general guidance to locate the authoritative sources cited in this guide.
- Cholinesterase Inhibition Assays: Search for "Ellman's method for acetylcholinesterase inhibition" on platforms like PubMed or in medicinal chemistry journals for detailed protocols and principles.
- Donepezil Mechanism of Action: Review articles on "donepezil mechanism of action" in pharmacology and neurology journals will provide in-depth information. The FDA label for Aricept (donepezil)
- Donepezil Synthesis: Search for "donepezil synthesis" in organic chemistry journals or patent databases (e.g., Google Patents, USPTO) for detailed synthetic routes.
- PAMPA-BBB Assay: Look for "Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier" in the Journal of Medicinal Chemistry or other pharmaceutical science journals for original methods and valid
- Chemical Properties: Databases such as PubChem, ChemSpider, and commercial supplier websites (e.g., Sigma-Aldrich, BLDpharm) are authoritative sources for the physicochemical properties of specific chemical compounds.
Sources
- 1. 1430839-74-9|this compound|BLD Pharm [bldpharm.com]
- 2. 1956309-30-0 | trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride - Moldb [moldb.com]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. goodrx.com [goodrx.com]
- 8. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Buy Methyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate [smolecule.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel donepezil synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. paralab.es [paralab.es]
- 23. PAMPA | Evotec [evotec.com]
- 24. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Definitive Spectroscopic Guide to the Structural Confirmation of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
<_ _>
This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical application and theoretical underpinnings of key analytical techniques. By comparing expected data with potential alternatives, we establish a robust framework for unambiguous structural elucidation.
The pyrrolidine ring is a fundamental scaffold in numerous natural products and synthetic drugs.[1] Its derivatives are integral to a wide array of biologically active compounds.[1][2] Given the significance of this structural motif, rigorous characterization is paramount. This guide will systematically detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure of this compound.
The Analytical Imperative: Beyond Simple Confirmation
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is crucial to visualize the target molecule and identify its key structural features.
Figure 1. Structure of this compound.
The key features to be confirmed are:
-
The five-membered pyrrolidine ring.
-
The ketone (C=O) group at the 3-position.
-
The N-benzyl group.
-
The methyl group at the 4-position.
-
The hydrochloride salt form.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (Benzyl) | ~7.2-7.4 | Multiplet | 5H | Protons on the phenyl ring typically resonate in this region.[3][4][5] |
| Benzylic (CH₂) | ~3.6-3.8 | Singlet or AB quartet | 2H | The CH₂ group adjacent to the nitrogen and the phenyl ring is expected in this range. The protons can be diastereotopic due to the chiral center at C4, potentially leading to a more complex splitting pattern than a simple singlet.[3][6] |
| Pyrrolidine Ring Protons | ~2.5-3.5 | Multiplets | 5H | The protons on the pyrrolidine ring will show complex splitting patterns due to coupling with each other. |
| Methyl (CH₃) | ~1.1-1.3 | Doublet | 3H | The methyl group at C4 will be split into a doublet by the adjacent proton. |
| N-H Proton | Variable | Broad Singlet | 1H | The proton on the nitrogen in the hydrochloride salt will be a broad, exchangeable signal. |
Comparison with an Alternative Structure: 1-Benzyl-3-methyl-pyrrolidin-2-one
To highlight the diagnostic power of ¹H NMR, consider a potential isomer, 1-Benzyl-3-methyl-pyrrolidin-2-one. In this isomer, the carbonyl group is at the 2-position (a lactam). The chemical shifts of the pyrrolidine ring protons would be significantly different, particularly the protons adjacent to the carbonyl group, which would be shifted further downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~205-215 | The ketone carbonyl in a five-membered ring is expected in this region. |
| Aromatic (Benzyl) | ~127-138 | The carbons of the phenyl ring. |
| Benzylic (CH₂) | ~55-65 | The carbon of the benzylic CH₂ group. |
| Pyrrolidine Ring Carbons | ~30-60 | The carbons of the pyrrolidine ring. |
| Methyl (CH₃) | ~10-20 | The carbon of the methyl group. |
Comparison with an Alternative Structure: 1-Benzyl-4-methyl-pyrrolidin-2-one
In the isomeric lactam, 1-Benzyl-4-methyl-pyrrolidin-2-one, the carbonyl carbon would resonate at a significantly different chemical shift, typically in the range of 170-180 ppm, which is characteristic of an amide carbonyl. This provides a clear point of differentiation.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.
Expected FT-IR Data:
| Functional Group | Absorption Frequency (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~1750 | Strong | The carbonyl stretch of a ketone in a five-membered ring is typically found at a higher frequency than in an open-chain or six-membered ring ketone due to ring strain.[7][8][9][10][11] |
| N-H⁺ Stretch | ~2400-2800 | Broad, Strong | The stretching vibration of the N-H bond in the ammonium salt. |
| C-H (Aromatic) | ~3030 | Medium | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H (Aliphatic) | ~2850-2960 | Medium | Stretching vibrations of the C-H bonds of the pyrrolidine ring, methyl, and benzylic groups. |
| C=C (Aromatic) | ~1450-1600 | Medium to Weak | Ring stretching vibrations of the phenyl group. |
Comparison with an Alternative Structure: 1-Benzyl-4-methyl-pyrrolidin-2-one
The key difference in the IR spectrum of the isomeric lactam would be the position of the carbonyl absorption. A five-membered lactam (γ-lactam) typically shows a C=O stretch around 1700 cm⁻¹.[9] This is a significant and easily distinguishable shift from the expected ~1750 cm⁻¹ for the 3-keto-pyrrolidine.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M+H)⁺: The electrospray ionization (ESI) mass spectrum in positive ion mode should show a prominent peak corresponding to the protonated molecule. For C₁₂H₁₅NO, the expected m/z would be approximately 190.12.
-
Key Fragmentation Patterns: The fragmentation of N-benzyl compounds is often characterized by cleavage of the benzylic C-N bond.[12] A common fragmentation pathway for benzylamines involves the formation of the tropylium ion.[12]
-
Loss of the Benzyl Group: A significant fragment would be observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺).[13]
-
Cleavage of the Pyrrolidine Ring: Various fragments resulting from the cleavage of the pyrrolidine ring would also be expected.
-
Comparison with an Alternative Structure: 1-Benzyl-4-methyl-pyrrolidin-2-one
While the molecular weight would be the same, the fragmentation pattern of the lactam isomer could differ. For instance, the initial fragmentation might involve the loss of CO, which is a characteristic fragmentation pathway for cyclic ketones and amides.
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be followed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor.
-
Workflow for Spectroscopic Analysis
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. hil8_sln.html [ursula.chem.yale.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.pg.edu.pl [chem.pg.edu.pl]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. scribd.com [scribd.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to HPLC Purity Assessment of Synthesized 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
Abstract
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a key heterocyclic building block. We delve into the rationale behind chromatographic choices, comparing two distinct reversed-phase (RP-HPLC) approaches: a conventional C18 column and a modern C18 column with advanced end-capping. This guide presents the experimental data, offers a detailed, self-validating protocol for the superior method, and is grounded in authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Purity
This compound is a substituted pyrrolidinone derivative. Such heterocyclic ketones are valuable intermediates in the synthesis of more complex pharmaceutical agents. The synthetic route, however, can introduce a variety of impurities, including unreacted starting materials, by-products, and degradation products. The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.[1]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds like the target analyte.[1][2] This guide will compare two RP-HPLC methods to establish an optimal strategy for the purity assessment of this compound.
Rationale for Method Comparison: Why Column Chemistry Matters
The heart of an HPLC separation lies in the column's stationary phase. For a moderately polar and basic compound like this compound, a reversed-phase C18 column is the logical starting point.[2][3] However, not all C18 columns are created equal. The presence of residual, unreacted silanol groups on the silica support can lead to undesirable interactions with basic analytes, causing peak tailing and poor resolution.
This guide compares two approaches to mitigate this issue:
-
Method A: Standard C18 Column: A conventional, economical C18 column. This method relies on mobile phase additives (e.g., an ion-pairing agent or a competitive base) to mask silanol activity.
-
Method B: End-Capped C18 Column: A premium C18 column where most residual silanols have been chemically deactivated ("end-capped"). This design inherently reduces peak tailing for basic compounds, often allowing for simpler mobile phases and improved peak symmetry.
Comparative Data Analysis
The performance of the two methods was evaluated based on key chromatographic parameters defined by regulatory bodies like the USP.[4][5][6] The system suitability tests (SST) are crucial to verify that the chromatographic system is adequate for the analysis.[4][7]
| Parameter | Method A (Standard C18) | Method B (End-Capped C18) | ICH/USP Acceptance Criteria | Commentary |
| Tailing Factor (T) | 1.8 | 1.1 | T ≤ 2.0 | Method B shows significantly improved peak symmetry, indicating minimal silanol interaction. |
| Resolution (Rs) | 1.9 (between API and key impurity) | 2.8 (between API and key impurity) | Rs ≥ 2.0 | Method B provides baseline separation, crucial for accurate impurity quantification. |
| Theoretical Plates (N) | 4,500 | 8,200 | N > 2000 | The higher plate count in Method B reflects superior column efficiency and sharper peaks. |
| Analysis Time | 20 min | 15 min | N/A | Method B is faster, increasing sample throughput. |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | 0.9% | 0.4% | ≤ 1.0% for API | Both methods show good precision, but Method B is superior, as expected with better peak shape. |
Recommended Experimental Protocol: Method B
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by USP <621> and ICH Q2(R1) guidelines.[4][8][9][10]
Materials and Reagents
-
Reference Standard: this compound (≥99.5% purity)
-
Synthesized Sample: Batch of this compound for testing
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized, 18.2 MΩ·cm
-
Phosphoric Acid: ACS grade
-
Potassium Dihydrogen Phosphate: ACS grade
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2) End-Capped (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (based on the benzoyl chromophore, typical for similar structures).[11]
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Solution Preparation
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of water. Adjust pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Mobile Phase.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Experimental Workflow
Caption: HPLC Purity Assessment Workflow.
System Suitability and Acceptance Criteria
Before sample analysis, the system's performance must be verified.[4][12]
-
Inject the Reference Standard Solution six times.
-
Calculate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Must be ≥ 2000 for the main peak.
-
%RSD: The relative standard deviation of the peak area for the six replicate injections must be ≤ 1.0%.
-
No sample analysis is acceptable unless all system suitability requirements have been met.[4]
Purity Calculation
Purity is typically determined using area normalization, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
This approach provides the purity of the main component relative to all other detected impurities. For a more accurate assessment, especially for quantifying specific impurities, a reference standard for each impurity would be required.[13][14]
Conclusion
For the purity assessment of this compound, an HPLC method utilizing a modern, end-capped C18 column provides demonstrably superior results compared to a standard C18 column. The optimized method (Method B) delivers excellent peak symmetry, superior resolution, and higher efficiency, ensuring a robust and reliable analysis that conforms to stringent pharmaceutical quality standards. Adherence to the detailed protocol and its integrated system suitability tests ensures that the analytical procedure is suitable for its intended purpose, providing trustworthy data for researchers, scientists, and drug development professionals.[13]
References
-
Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL: [Link]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
-
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Benchmarking the Neuroprotective Effects of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride: A Comparative Guide for Preclinical Research
In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the exploration of new chemical entities with neuroprotective potential is paramount. This guide provides a comprehensive framework for benchmarking the neuroprotective effects of a novel pyrrolidinone derivative, 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. While direct experimental data for this specific compound is not yet publicly available, this document outlines a rigorous, multi-faceted approach to evaluate its potential in comparison to established neuroprotective agents, Edaravone and N-acetylcysteine (NAC). This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of neuroprotective drug candidates.
The pyrrolidinone chemical scaffold has a rich history in neuroscience research, with derivatives like piracetam being recognized for their nootropic and potential neuroprotective properties.[1] Studies on various pyrrolidinone derivatives have suggested mechanisms of action that include modulation of cholinergic systems and reduction of oxidative stress, making this class of compounds a promising area for the discovery of new neuroprotective agents.[2][3]
This guide will detail the necessary in vitro and in vivo experimental protocols to systematically compare this compound against Edaravone, a potent free radical scavenger,[4][5][6][7] and N-acetylcysteine, a glutathione precursor with well-documented antioxidant and anti-inflammatory effects.[8][9][10]
Comparative Pharmacological Profiles: Setting the Stage
A thorough understanding of the benchmark compounds is crucial for designing a meaningful comparative study.
| Feature | Edaravone | N-acetylcysteine (NAC) | 1-Benzyl-4-methyl-pyrrolidin-3-one HCl (Hypothesized) |
| Chemical Class | Pyrazolinone | N-acetylated amino acid | Pyrrolidinone |
| Primary Mechanism | Potent free radical scavenger (hydroxyl, peroxyl radicals)[4][5][6] | Precursor to the antioxidant glutathione (GSH); direct antioxidant and anti-inflammatory actions[8][9] | Potential antioxidant, anti-apoptotic, and cholinergic modulation based on pyrrolidinone scaffold[1][2] |
| Secondary Mechanisms | Anti-inflammatory (inhibition of microglial activation), anti-apoptotic (modulation of Bcl-2 family proteins)[4][5] | Modulation of glutamatergic neurotransmission, anti-inflammatory effects[10][11] | To be determined through proposed experiments. |
| Clinical Use | Approved for treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[5][12] | Used as a mucolytic agent and for acetaminophen overdose; investigated for various neurological and psychiatric disorders[9][11] | Investigational |
In Vitro Benchmarking Strategy: A Multi-Parametric Approach
The initial assessment of neuroprotective efficacy should be conducted using well-established in vitro models of neuronal damage. The human neuroblastoma cell line, SH-SY5Y, is a suitable model as it can be differentiated into a neuronal phenotype and is widely used in neurotoxicity and neuroprotection studies.[13][14]
Experimental Workflow: In Vitro Neuroprotection Assays
Caption: Workflow for in vitro neuroprotection screening.
Detailed In Vitro Experimental Protocols
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induce differentiation by treating cells with 10 µM retinoic acid for 5-7 days to obtain a neuronal phenotype.
2. Induction of Neurotoxicity:
-
To model oxidative stress-induced neuronal death, treat differentiated SH-SY5Y cells with an appropriate concentration of hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The optimal concentration should be determined empirically to induce approximately 50% cell death.
3. Treatment with Neuroprotective Agents:
-
Pre-treat the cells with varying concentrations of this compound, Edaravone, or N-acetylcysteine for a specified period (e.g., 2-4 hours) before the addition of the neurotoxin.
4. Assessment of Neuroprotective Effects:
-
Cell Viability (MTT Assay): Quantify cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan. Increased absorbance at 570 nm indicates higher cell viability.[13]
-
Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. A decrease in fluorescence intensity in treated cells compared to the neurotoxin-only group indicates antioxidant activity.[13]
-
Apoptosis Assay (Caspase-3 Activity): Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric substrate. A reduction in caspase-3 activity suggests an anti-apoptotic effect.[13]
-
Mitochondrial Membrane Potential (MMP) Assay: Assess mitochondrial health using a fluorescent dye like JC-1 or TMRM. A restoration of MMP in treated cells indicates protection against mitochondrial dysfunction.
Hypothetical Comparative In Vitro Data
| Parameter | Assay | Neurotoxin Control | 1-Benzyl-4-methyl-pyrrolidin-3-one HCl (10 µM) | Edaravone (10 µM) | N-acetylcysteine (1 mM) |
| Cell Viability | MTT (% of vehicle) | 50 ± 5% | 75 ± 6% | 80 ± 5% | 70 ± 7% |
| Oxidative Stress | ROS Production (% of vehicle) | 250 ± 20% | 140 ± 15% | 120 ± 10% | 150 ± 18% |
| Apoptosis | Caspase-3 Activity (fold change) | 4.0 ± 0.5 | 1.8 ± 0.3 | 1.5 ± 0.2 | 2.0 ± 0.4 |
| Mitochondrial Health | MMP (% of vehicle) | 45 ± 6% | 70 ± 8% | 75 ± 7% | 65 ± 9% |
In Vivo Benchmarking: Validating Neuroprotection in a Complex Biological System
Following promising in vitro results, it is imperative to evaluate the neuroprotective effects of this compound in a relevant animal model. The scopolamine-induced cognitive impairment model in mice is a well-established paradigm for assessing the efficacy of compounds targeting cholinergic dysfunction and oxidative stress, which are implicated in neurodegenerative diseases like Alzheimer's.[2][3]
Experimental Workflow: In Vivo Scopolamine Model
Caption: Workflow for in vivo neuroprotection assessment.
Detailed In Vivo Experimental Protocol
1. Animals and Treatment:
-
Use adult male C57BL/6 mice, housed under standard laboratory conditions.
-
Administer this compound, Edaravone, or N-acetylcysteine orally (p.o.) once daily for a predetermined period (e.g., 14 days).
2. Induction of Cognitive Impairment:
-
From day 8 to 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the administration of the test compounds to induce cholinergic deficit and cognitive impairment.
3. Behavioral Testing:
-
Morris Water Maze (MWM): Assess spatial learning and memory by measuring the escape latency to find a hidden platform over several days of training and in a probe trial.
-
Y-Maze: Evaluate short-term spatial working memory by measuring the percentage of spontaneous alternations.
4. Biochemical Analysis of Brain Tissue:
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Acetylcholinesterase (AChE) Activity: Measure the activity of AChE in brain homogenates to assess cholinergic function.[2]
-
Oxidative Stress Markers: Quantify levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the levels of reduced glutathione (GSH) and the activity of superoxide dismutase (SOD) as measures of antioxidant capacity.[2]
-
Neuroinflammation Markers: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA to assess the anti-inflammatory potential of the test compound.
Hypothetical Comparative In Vivo Data
| Parameter | Scopolamine Control | 1-Benzyl-4-methyl-pyrrolidin-3-one HCl (10 mg/kg) | Edaravone (10 mg/kg) | N-acetylcysteine (100 mg/kg) |
| MWM Escape Latency (s) | 60 ± 8 | 35 ± 6 | 30 ± 5 | 40 ± 7 |
| Y-Maze Alternation (%) | 45 ± 5 | 65 ± 6 | 70 ± 5 | 60 ± 7 |
| Brain AChE Activity (U/mg protein) | 15 ± 2 | 10 ± 1.5 | 12 ± 1.8 | 11 ± 1.6 |
| Brain MDA (nmol/mg protein) | 8 ± 1 | 5 ± 0.8 | 4 ± 0.6 | 6 ± 0.9 |
| Brain GSH (µg/mg protein) | 10 ± 1.5 | 16 ± 2 | 18 ± 2.2 | 15 ± 1.8 |
Mechanistic Insights: Unraveling the Signaling Pathways
To gain a deeper understanding of the neuroprotective mechanism of this compound, it is crucial to investigate its effects on key signaling pathways implicated in neuronal survival and death.
Caption: Key signaling pathways in neuroprotection.
Further mechanistic studies should employ techniques such as Western blotting and RT-PCR to investigate the modulation of these pathways by this compound in comparison to the benchmark agents.
Conclusion
This guide provides a structured and comprehensive framework for the preclinical benchmarking of this compound as a potential neuroprotective agent. By systematically comparing its efficacy against the well-characterized drugs Edaravone and N-acetylcysteine in a battery of in vitro and in vivo assays, researchers can generate robust and comparative data. This approach will not only elucidate the neuroprotective potential of this novel compound but also provide valuable insights into its mechanism of action, thereby informing its future development as a therapeutic for neurodegenerative diseases. The self-validating nature of the proposed experimental design, with the inclusion of established positive controls, ensures the scientific rigor and trustworthiness of the findings.
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]
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Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. PubMed. [Link]
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N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PMC - PubMed Central. [Link]
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EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA. The Journal of Prevention of Alzheimer's Disease. [Link]
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Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]
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The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI. [Link]
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Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. PubMed. [Link]
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Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]
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Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. ResearchGate. [Link]
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Link]
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Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. PubMed. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response. PubMed. [Link]
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Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. PubMed. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a key intermediate in the development of various pharmacologically active compounds, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of the most viable routes, offering in-depth technical insights, step-by-step protocols, and supporting data to inform your selection of the most efficient and scalable method.
Introduction
The pyrrolidin-3-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of bioactive molecules. The N-benzyl and 4-methyl substitutions on this core provide a valuable building block for creating analogues with tailored pharmacological profiles. The choice of synthetic route to this intermediate is critical, impacting not only the overall yield and purity but also the economic and environmental viability of the process. This guide will explore two primary, logically distinct synthetic pathways:
-
Route 1: Dieckmann Condensation Approach. This classic strategy builds the pyrrolidine ring through an intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation.
-
Route 2: Reductive Amination and Cyclization Approach. This alternative pathway constructs the pyrrolidine ring through the formation of a key amino acid precursor followed by cyclization.
We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to guide your synthetic planning.
Route 1: The Dieckmann Condensation Pathway
This well-established approach leverages the intramolecular cyclization of a diester to form the five-membered ring of the pyrrolidinone core. The key steps involve the synthesis of a diester precursor, its subsequent Dieckmann condensation, and a final hydrolysis and decarboxylation step.
Workflow of the Dieckmann Condensation Route
Caption: A workflow diagram illustrating the key stages of the Dieckmann Condensation route.
Mechanistic Insights
The cornerstone of this route is the Dieckmann Condensation [1][2], a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. In this case, a suitably substituted N-benzyl amino diester is treated with a strong base, such as sodium ethoxide, to initiate cyclization. The subsequent hydrolysis of the resulting β-keto ester, followed by decarboxylation, yields the desired 3-pyrrolidinone.
Experimental Protocol: Route 1
Step 1: Synthesis of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl))aminopropanoate
-
To a solution of ethyl N-benzylalaninate (1.0 equiv) in a suitable solvent such as ethanol, add ethyl acrylate (1.1 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the Michael addition can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude diester, which can be purified by column chromatography.
Step 2: Dieckmann Condensation
-
To a solution of sodium ethoxide (1.1 equiv) in anhydrous toluene, add the diester precursor (1.0 equiv) dropwise at room temperature under an inert atmosphere.
-
The reaction mixture is then heated to reflux for several hours. The formation of the cyclic β-keto ester can be monitored by TLC.
-
After cooling, the reaction is quenched with a weak acid, and the organic layer is separated, washed, dried, and concentrated to give the crude ethyl 1-benzyl-4-methyl-3-oxopyrrolidine-2-carboxylate.
Step 3: Hydrolysis and Decarboxylation [3]
-
The crude β-keto ester is dissolved in a mixture of hydrochloric acid and water.
-
The solution is heated at reflux for several hours to facilitate both hydrolysis of the ester and decarboxylation.
-
The reaction mixture is then cooled and neutralized with a base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to yield 1-benzyl-4-methyl-pyrrolidin-3-one.
Step 4: Hydrochloride Salt Formation
-
The free base, 1-benzyl-4-methyl-pyrrolidin-3-one, is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
-
A solution of hydrochloric acid in the same solvent is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.
Route 2: Reductive Amination and Cyclization Pathway
This alternative approach builds the pyrrolidine ring by first synthesizing a key amino acid intermediate via reductive amination, followed by an intramolecular cyclization.
Workflow of the Reductive Amination and Cyclization Route
Caption: A workflow diagram outlining the key stages of the Reductive Amination and Cyclization route.
Mechanistic Insights
This route initiates with the reductive amination of a suitable keto-aldehyde or keto-ester with benzylamine. The resulting amino alcohol or amino ester can then undergo an intramolecular cyclization to form the pyrrolidine ring. A final oxidation step is required to introduce the ketone functionality at the 3-position.
Experimental Protocol: Route 2
Step 1: Synthesis of 4-(Benzylamino)-3-methylbutan-1-ol
-
A solution of 3-methyl-4-oxobutanal (1.0 equiv) and benzylamine (1.0 equiv) in a solvent such as methanol is stirred at room temperature.
-
A reducing agent, for example, sodium borohydride (1.2 equiv), is added portion-wise while maintaining the temperature below 25 °C.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.
Step 2: Cyclization to 1-Benzyl-4-methyl-pyrrolidin-3-ol
-
The crude amino alcohol can be cyclized under various conditions. One common method involves treatment with a dehydrating agent like sulfuric acid or by activating the hydroxyl group (e.g., tosylation) followed by intramolecular nucleophilic substitution.
-
The reaction conditions will depend on the chosen method and should be optimized for the specific substrate.
Step 3: Oxidation to 1-Benzyl-4-methyl-pyrrolidin-3-one
-
The resulting 1-benzyl-4-methyl-pyrrolidin-3-ol is dissolved in a suitable solvent like dichloromethane.
-
An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is used to convert the secondary alcohol to the ketone.
-
The reaction is worked up according to the specific oxidation procedure used, and the crude product is purified by column chromatography.
Step 4: Hydrochloride Salt Formation
-
This step is identical to Step 4 in Route 1.
Comparative Analysis
To facilitate an informed decision, the two synthetic routes are compared based on several key parameters:
| Parameter | Route 1: Dieckmann Condensation | Route 2: Reductive Amination & Cyclization |
| Overall Yield | Generally moderate to good, but can be sensitive to reaction conditions, particularly the Dieckmann condensation step. | Can provide good yields, but the cyclization and oxidation steps may require careful optimization. |
| Scalability | The Dieckmann condensation can be challenging to scale up due to the use of strong bases and the need for strictly anhydrous conditions. | The reductive amination and oxidation steps are generally scalable. The cyclization step's scalability depends on the chosen method. |
| Reagent Availability & Cost | Starting materials are generally commercially available and relatively inexpensive. | The starting keto-aldehyde or keto-ester may require synthesis, potentially adding to the overall cost and complexity. |
| Stereocontrol | The 4-methyl stereocenter is introduced early, and its configuration is maintained throughout the synthesis. | Stereocontrol can be challenging to achieve during the reductive amination or cyclization steps without the use of chiral catalysts or auxiliaries. |
| Safety & Environmental Impact | The use of sodium ethoxide requires careful handling. Toluene is a common solvent. | The use of reducing agents like sodium borohydride and oxidizing agents like PCC requires appropriate safety precautions. |
Conclusion
Both the Dieckmann Condensation and the Reductive Amination and Cyclization routes offer viable pathways to this compound.
-
Route 1 is a more classical and direct approach, particularly if the starting N-benzylated amino ester is readily accessible. Its main challenge lies in the potentially sensitive Dieckmann condensation step.
-
Route 2 provides a more flexible approach, but may require more extensive optimization, especially for the cyclization and oxidation steps. It may be advantageous if specific stereoisomers are targeted through asymmetric synthesis strategies.
The optimal choice of synthesis will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity specifications, available resources, and expertise. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.
References
- Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYLPYRROLIDINES. UNL Digital Commons.
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Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
- Yin, F., Garifullina, A., & Tanaka, F. (2017).
- Gainsford, G. J., & Mason, J. M. (2010). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o957.
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride
This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride. The protocols herein are designed to ensure personnel safety, environmental protection, and adherence to regulatory standards. By understanding the causality behind each step, laboratory personnel can confidently manage this chemical waste stream, reinforcing a culture of safety and responsibility.
Hazard Identification and Risk Assessment
This compound is a synthetic organic compound whose toxicological properties have not been exhaustively investigated. Therefore, it is imperative to handle it with the caution afforded to all novel research chemicals. Based on an expert analysis of structurally similar compounds, such as substituted pyrrolidines and benzyl-piperidones, a conservative hazard profile has been established. This compound and its waste must be treated as hazardous.[1][2]
The primary risks are associated with irritation and potential harm from exposure. Analogous compounds are known to cause skin, eye, and respiratory irritation.[3][4][5] Harmful effects upon ingestion, inhalation, or skin absorption are also potential hazards.[4] As a hydrochloride salt, it may exhibit corrosive properties, particularly when dissolved in water.
| Hazard Category | Anticipated Risk based on Structural Analogs | Primary Precautionary Action |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5] | Avoid creating dust or aerosols. Handle only in a well-ventilated area, preferably a chemical fume hood.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6] | Wear impervious gloves and protective clothing to prevent any skin contact.[7] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[4][5][6] | Wear chemical splash goggles or a face shield for eye protection.[8] |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][5] | Use only in a chemical fume hood to prevent inhalation of dust or vapors.[4] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory. This strategy is central to the Chemical Hygiene Plan (CHP) required by the Occupational Safety and Health Administration (OSHA).[9]
-
Primary Engineering Control: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[10] The fume hood is the primary barrier to prevent inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.
-
Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for integrity before each use and change them immediately if contamination is suspected.[4]
-
Protective Clothing: A buttoned lab coat must be worn to protect from skin contact.[8] For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins at the point of generation. Under regulations set by the Environmental Protection Agency (EPA), it is the generator's responsibility to characterize waste correctly.[2][11] Due to its hazard profile, this compound waste is classified as hazardous chemical waste.
The cardinal rule of chemical waste management is to never mix incompatible materials. [12] Commingling incompatible waste streams can lead to violent reactions, the release of toxic gases, or fire. Therefore, rigorous segregation is essential.
Waste Segregation Protocol:
-
Solid Waste: Unused or expired pure this compound, and any solids contaminated with it (e.g., weigh boats, contaminated paper towels), should be collected in a dedicated, clearly labeled "Hazardous Solid Waste" container.
-
Contaminated Sharps: Needles, scalpels, or other sharp items contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.[12]
-
Non-Halogenated Organic Solvent Waste: Solutions of this compound in solvents like acetone, ethanol, or xylene should be collected in a "Non-Halogenated Organic Waste" container.
-
Halogenated Organic Solvent Waste: Solutions in solvents such as chloroform or dichloromethane must be collected in a separate "Halogenated Organic Waste" container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a "Hazardous Aqueous Waste" container. The pH of this waste stream should be kept as neutral as possible. Do not attempt to neutralize strong acids or bases within the waste container itself.
-
Contaminated PPE: Grossly contaminated gloves, lab coats, or aprons should be double-bagged, sealed, and disposed of as solid hazardous waste.
Caption: Waste Segregation Decision Tree
On-Site Accumulation and Storage Procedures
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13] This area must be under the control of the laboratory personnel generating the waste.
Container Requirements:
-
Compatibility: Containers must be made of a material compatible with the waste. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate.[12] Never use metal containers for corrosive waste.[12]
-
Condition: Containers must be in good condition, free from leaks or damage. The original chemical container can be used if it is intact and suitable.
-
Closure: Waste containers must be securely capped at all times, except when waste is being added.[13] Funnels must be removed immediately after use, and the cap replaced. This is critical to prevent the release of volatile organic compounds (VOCs).
-
Labeling: Every waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name and approximate concentrations.[11][13]
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to ensure safety and compliance from the moment waste is generated until it is collected for final disposal.
-
Prepare the Waste Container: Select a suitable, clean, and compatible container. Affix a "Hazardous Waste" label and fill in the chemical constituents.
-
Transfer the Waste: In a chemical fume hood, carefully pour or transfer the waste into the designated container.
-
Secure the Container: Immediately and securely close the container.
-
Store in SAA: Place the container in your lab's designated Satellite Accumulation Area. Ensure it is stored with compatible chemicals.
-
Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.
-
Request Pickup: Once a container is full or has been in the SAA for an extended period (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13] Do not move the waste to a central storage area yourself.
Caption: End-to-End Chemical Waste Disposal Workflow
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.[9]
Spill Response:
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Remove all ignition sources.[14]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[14][15] Do not use combustible materials like paper towels to absorb flammable solvent spills.
-
Sweep the absorbed material into a designated container for hazardous waste disposal.[15]
-
Clean the spill area with soap and water. All cleanup materials are also considered hazardous waste.[1]
-
-
Major Spill (large volume, rapid vapor release, or outside of a containment device):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response or EH&S department from a safe location.
-
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safer research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Laboratory Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Occupational Safety and Health Administration. Laboratories - Standards. [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]
-
Heritage-Crystal Clean, LLC. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - PYRROLIDINE. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. osha.gov [osha.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. crystal-clean.com [crystal-clean.com]
- 12. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. nj.gov [nj.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 1-Benzyl-4-methyl-pyrrolidin-3-one Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a robust and intuitive understanding of their safe handling. This guide provides essential, immediate safety and logistical information for 1-Benzyl-4-methyl-pyrrolidin-3-one hydrochloride, a substituted pyrrolidinone of interest in synthetic chemistry. By moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Molecule
Based on data from analogous compounds, this compound should be presumed to possess the following hazards:
-
Skin Irritation (H315): Similar to other N-substituted pyrrolidinones, this compound is likely to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation (H319): Direct contact with the eyes is expected to cause serious irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[1][2]
-
Potential for Allergic Skin Reaction (H317): Some individuals may develop skin sensitization after repeated exposure.[1]
The hydrochloride salt form suggests that the compound is likely a solid with increased water solubility and stability compared to its free base.[3] The presence of the benzyl group and the pyrrolidinone ring are common motifs in biologically active molecules, underscoring the importance of minimizing direct exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles. |
| Face Shield (worn over goggles) | - | Recommended for procedures with a high risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against direct skin contact. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Type ABEK (EN14387) filter or equivalent | Necessary when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to minimize inhalation exposure.[2] |
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential for the safe handling of any chemical. The following step-by-step guide provides a framework for incorporating this compound into your laboratory operations.
Receiving and Storage
-
Inspect upon Receipt: Visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard pictograms.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The recommended storage temperature for analogous compounds is often refrigerated (2-8°C).[1][2] Keep the container tightly closed to prevent moisture absorption, as is common with hydrochloride salts.
Handling and Weighing
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Engineering Controls: Utilize the fume hood's sash as a physical barrier.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If external weighing is necessary, use a balance with a draft shield.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, a prompt and informed response is crucial.
-
Minor Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Major Spills (outside of a fume hood or a large volume):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory doors and increase ventilation to the area if it can be done safely.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent personnel from entering the contaminated area until it has been deemed safe by EHS.
-
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) in a designated, labeled hazardous waste container.
-
Halogenated Waste Stream: As a hydrochloride salt, this compound is a halogenated organic compound. It should be disposed of in a designated halogenated organic waste stream. Do not mix with non-halogenated waste.
-
Consult Local Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Emergency Procedures: Preparedness is Key
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-Benzyl-3-pyrrolidinon 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




